molecular formula C7H6IN3 B1308346 4-iodo-1H-indazol-3-amine CAS No. 599191-73-8

4-iodo-1H-indazol-3-amine

Cat. No.: B1308346
CAS No.: 599191-73-8
M. Wt: 259.05 g/mol
InChI Key: OEQIVIYSUJXCFG-UHFFFAOYSA-N
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Description

4-iodo-1H-indazol-3-amine is a useful research compound. Its molecular formula is C7H6IN3 and its molecular weight is 259.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-iodo-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQIVIYSUJXCFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398859
Record name 4-iodo-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

599191-73-8
Record name 4-iodo-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-iodo-1H-indazol-3-amine from 1H-indazol-3-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-iodo-1H-indazol-3-amine from 1H-indazol-3-amine. While a direct, peer-reviewed protocol for this specific transformation is not extensively documented in the literature, this guide outlines a feasible synthetic approach based on established principles of electrophilic aromatic substitution on the indazole scaffold. The methodologies, expected outcomes, and necessary analytical characterization are detailed for professionals engaged in medicinal chemistry and drug development.

Introduction

The indazole ring system is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Specifically, 3-aminoindazole derivatives are key intermediates in the synthesis of various therapeutic agents. The introduction of a halogen, such as iodine, at the C4-position of the indazole ring can significantly modulate the pharmacological properties of the molecule, making the synthesis of compounds like this compound a topic of interest for the development of novel pharmaceuticals.

This guide focuses on the direct iodination of 1H-indazol-3-amine, a process governed by the principles of electrophilic aromatic substitution. The amino group at the C3 position is an activating group, which directs incoming electrophiles to the ortho and para positions of the benzenoid ring, namely the C4 and C6 positions.

Synthetic Pathway: Electrophilic Iodination

The most plausible method for the synthesis of this compound from 1H-indazol-3-amine is through direct electrophilic iodination. This reaction involves the introduction of an iodine atom onto the electron-rich benzene ring of the indazole core.

Proposed Reaction Scheme

G cluster_reactants Reactants cluster_products Products 1H-indazol-3-amine 1H-indazol-3-amine reaction_node Solvent (e.g., DMF, Acetonitrile) Room Temperature to mild heating 1H-indazol-3-amine->reaction_node Iodinating_Agent Iodinating Agent (e.g., NIS, ICl) Iodinating_Agent->reaction_node This compound This compound (Desired Product) 6-iodo-1H-indazol-3-amine 6-iodo-1H-indazol-3-amine (Isomeric Byproduct) reaction_node->this compound reaction_node->6-iodo-1H-indazol-3-amine

Caption: Proposed synthesis of this compound.

Reagents and Conditions

Several iodinating agents can be employed for this transformation. The choice of reagent and reaction conditions will influence the regioselectivity and yield of the desired product.

ParameterRecommendedNotes
Starting Material 1H-indazol-3-amine-
Iodinating Agent N-Iodosuccinimide (NIS)Offers mild reaction conditions and is often used for activated aromatic systems.
Iodine Monochloride (ICl)A more reactive iodinating agent that may require lower temperatures to control selectivity.[1]
Iodine (I₂) with an oxidizing agentA classic method, though it can be less selective.
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that can facilitate the reaction.[1]
Acetonitrile (MeCN)Another suitable polar aprotic solvent.[1]
Dichloromethane (DCM)A less polar option that can be suitable for reactions with NIS.
Temperature 0 °C to Room TemperatureInitial reaction at lower temperatures is recommended to enhance regioselectivity, followed by warming to room temperature.
Reaction Time 2 - 24 hoursMonitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Regioselectivity

The amino group at C3 is an ortho-, para-director. Therefore, the electrophilic iodination of 1H-indazol-3-amine is expected to yield a mixture of the 4-iodo (ortho) and 6-iodo (para) isomers. The ratio of these isomers will depend on the specific reaction conditions, including the iodinating agent, solvent, and temperature. Steric hindrance at the C4 position, being adjacent to the fused ring system, might favor the formation of the 6-iodo isomer to some extent.

Experimental Protocol (Proposed)

This protocol is a representative procedure based on common practices for the iodination of activated aromatic compounds. Optimization of stoichiometry, temperature, and reaction time may be necessary to maximize the yield of the desired 4-iodo isomer.

Materials:

  • 1H-indazol-3-amine

  • N-Iodosuccinimide (NIS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-indazol-3-amine (1.0 eq) in anhydrous DMF.

  • Addition of Iodinating Agent: Cool the solution to 0 °C in an ice bath. Add N-Iodosuccinimide (1.0 - 1.2 eq) portion-wise over 15-30 minutes, ensuring the temperature remains low.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium thiosulfate solution to quench any unreacted iodine. Subsequently, wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product, which is expected to be a mixture of 4-iodo and 6-iodo isomers, should be purified by column chromatography on silica gel. A gradient elution system (e.g., hexane/ethyl acetate) is recommended to separate the isomers.

Experimental Workflow

G start Start dissolve Dissolve 1H-indazol-3-amine in anhydrous DMF start->dissolve cool Cool to 0 °C dissolve->cool add_nis Add N-Iodosuccinimide (portion-wise) cool->add_nis react Stir at 0 °C, then warm to room temperature add_nis->react monitor Monitor reaction by TLC or LC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up (Na2S2O3, NaHCO3, Brine) monitor->workup Complete extract Extract with DCM workup->extract dry Dry organic layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for the synthesis.

Characterization Data

Expected Analytical Data:

  • ¹H NMR (in DMSO-d₆):

    • The spectrum is expected to show signals for the three aromatic protons on the benzene ring. The introduction of the iodine atom at C4 will influence the chemical shifts and coupling patterns of the remaining protons at C5, C6, and C7.

    • A broad singlet for the N1-H proton.

    • A broad singlet for the -NH₂ protons at C3.

  • ¹³C NMR (in DMSO-d₆):

    • The spectrum should display seven distinct carbon signals corresponding to the molecular structure. The signal for the carbon atom attached to iodine (C4) is expected to be at a significantly higher field (lower ppm value) compared to the other aromatic carbons.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of C₇H₆IN₃ (259.05 g/mol ).[1] The isotopic pattern of iodine should be observable.

Conclusion

The synthesis of this compound from 1H-indazol-3-amine presents a viable, yet potentially challenging, synthetic problem due to regioselectivity concerns. The proposed method of direct electrophilic iodination using N-iodosuccinimide offers a promising starting point for laboratory-scale synthesis. Careful optimization of reaction conditions and a robust purification strategy, such as column chromatography, will be crucial for isolating the desired C4-iodinated product from its C6-iodo isomer. Thorough analytical characterization is essential to confirm the structure and purity of the final compound, which holds potential as a valuable building block in the development of new therapeutic agents.

References

An In-depth Technical Guide to 4-iodo-1H-indazol-3-amine: Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, stability, and handling of 4-iodo-1H-indazol-3-amine, a key heterocyclic building block in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Chemical Properties

This compound is an aromatic amine characterized by an indazole bicyclic ring structure with an iodine atom at the 4-position and an amine group at the 3-position.[1] The presence of the iodine atom significantly influences its reactivity, making it a versatile intermediate for further chemical modifications.[1]

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₇H₆IN₃[1][2][3]
Molecular Weight 259.05 g/mol [1][3]
Appearance Data not available; related compounds are brown or off-white solids.[4][5][6]
Boiling Point 452.2°C at 760 mmHg (Predicted)[2]
Melting Point Data not available for this specific isomer.
Topological Polar Surface Area 54.7 Ų[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 0[1]
Exact Mass 258.96064 g/mol [1]
Monoisotopic Mass 258.96064 g/mol [1]
Complexity 153[1]

Chemical Stability and Storage

The stability of this compound is a critical factor for its effective use in research and synthesis. While specific stability data for this isomer is limited, information from related iodo-heterocyclic compounds and general safety guidelines for amino-indazoles provides important handling and storage protocols.

Key Stability Factors:

  • Air and Light Sensitivity: Similar iodo-substituted heterocyclic compounds are known to be sensitive to air and light.[7] Therefore, it is crucial to handle this compound under an inert atmosphere (e.g., Argon or Nitrogen) and store it in amber vials or light-proof containers.[6][7]

  • Temperature: Elevated temperatures can promote degradation. For long-term storage, it is recommended to keep the compound in a cool, dry, and well-ventilated place.[4][8] Refrigerated or frozen conditions (-20°C) are advisable, especially for solutions.[7]

  • Moisture: The compound should be protected from moisture. Containers must be kept tightly closed to prevent moisture absorption and potential degradation.[4][6]

Incompatibilities:

  • Strong Oxidizing Agents and Strong Acids: Avoid contact with strong oxidizing agents and strong acids, as these can lead to vigorous and potentially hazardous reactions.[6]

Recommended Storage Conditions:

  • Short-term: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances.[4][8]

  • Long-term: For optimal stability, store under an inert atmosphere, protected from light, at refrigerated temperatures (e.g., 5°C ± 3°C).[7]

Experimental Protocols

The synthesis of this compound typically involves the direct iodination of the 1H-indazol-3-amine precursor.[1] A general protocol is outlined below.

General Iodination Protocol:

  • Reactants: 1H-indazol-3-amine is dissolved in a suitable solvent, such as dimethylformamide (DMF) or acetonitrile.

  • Iodinating Agent: An iodinating agent, such as iodine or iodine monochloride, is added to the solution.

  • Base: A base, like potassium hydroxide or sodium hydroxide, is used to facilitate the reaction.

  • Reaction Conditions: The mixture is typically heated to a moderate temperature (e.g., 50–80°C) and stirred for several hours until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Workup and Purification: Upon completion, the reaction mixture is worked up to isolate the crude product, which is then purified, often by recrystallization or column chromatography, to yield this compound.[1][9]

G General Synthesis Workflow for this compound cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Product Isolation A Dissolve 1H-indazol-3-amine in solvent (e.g., DMF) B Add Iodinating Agent (e.g., Iodine) A->B C Add Base (e.g., KOH) B->C D Heat mixture (50-80°C) C->D E Monitor reaction (TLC, LC-MS) D->E F Reaction Workup E->F Reaction Complete G Purification (Recrystallization or Chromatography) F->G H This compound G->H G Workflow for Accelerated Stability Testing cluster_storage Storage Conditions start Start: Fresh Compound initial_analysis Initial Analysis (T=0) - Appearance - Purity (HPLC) start->initial_analysis prep Prepare Samples (Amber vials, inert atm.) initial_analysis->prep storage1 Accelerated (40°C / 75% RH) prep->storage1 storage2 Refrigerated (5°C) prep->storage2 storage3 Frozen (-20°C) prep->storage3 analysis Analysis at Time Points (T=1, 2, 3 months) storage1->analysis storage2->analysis storage3->analysis compare Compare purity data to T=0 analysis->compare end Determine Stability Profile compare->end G Potential Antitumor Signaling Pathway cluster_pathway Cellular Targets cluster_outcome Cellular Outcomes compound This compound Derivative bcl2 Bcl-2 Family Proteins compound->bcl2 inhibits p53_mdm2 p53/MDM2 Pathway compound->p53_mdm2 inhibits kinases Protein Kinases compound->kinases inhibits apoptosis Induction of Apoptosis bcl2->apoptosis promotes p53_mdm2->apoptosis regulates cell_cycle Cell Cycle Arrest p53_mdm2->cell_cycle regulates antitumor Antitumor Effect apoptosis->antitumor leads to cell_cycle->antitumor leads to

References

An In-depth Technical Guide on the Spectroscopic Data of 4-iodo-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) for 4-iodo-1H-indazol-3-amine. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed experimental protocols for acquiring this data are also provided, along with a visualization of a synthetic pathway utilizing this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~11-13Singlet (broad)1HN-H (indazole ring)
~7.0-7.5Multiplet3HAromatic C-H
~4.5-5.5Singlet (broad)2H-NH₂ (amine)

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) and may vary depending on the solvent used.

Table 2: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300Medium-StrongN-H stretch (asymmetric and symmetric, -NH₂)
3200-3000BroadN-H stretch (indazole ring)
1650-1580MediumN-H bend (primary amine)[1][2]
1620-1580MediumC=C stretch (aromatic ring)
1335-1250StrongC-N stretch (aromatic amine)[1][2]
~750StrongC-I stretch

Table 3: Predicted Mass Spectrometry Data

m/zInterpretation
259[M]⁺ (Molecular ion)
132[M - I]⁺

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon skeleton of this compound.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.[3]

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a clean, dry NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-15 ppm.

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A standard FT-IR spectrometer.

Sample Preparation (Solid Sample):

  • KBr Pellet Method:

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[4]

    • Press the mixture into a thin, transparent pellet using a hydraulic press.[4]

  • Attenuated Total Reflectance (ATR) Method:

    • Place a small amount of the solid sample directly onto the ATR crystal.[4]

    • Apply pressure to ensure good contact between the sample and the crystal.[4]

FTIR Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • Background: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source is commonly used for small organic molecules.[5][6]

Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[5][6]

  • Dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent.[6]

  • If necessary, add a small amount of formic acid to aid in protonation for positive ion mode.

ESI-MS Acquisition Parameters:

  • Ionization Mode: Positive ion mode is typically used for amines to observe the protonated molecule [M+H]⁺.

  • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Capillary Voltage: Typically 3-5 kV.

  • Nebulizer Gas: Nitrogen.

  • Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation.

Synthetic Workflow Visualization

This compound serves as a key building block in the synthesis of various pharmaceutical compounds, including kinase inhibitors. A recent study details its use in the creation of a potent Pan-BCR-ABL inhibitor.[7] The following diagram illustrates the initial steps of this synthetic pathway.

Synthetic_Workflow cluster_start Starting Material cluster_reagents1 Reagents cluster_product1 Product cluster_coupling_partner Coupling Partner cluster_reagents2 Reagents cluster_product2 Product 2_fluoro_6_iodobenzonitrile 2-fluoro-6-iodobenzonitrile 4_iodo_1H_indazol_3_amine This compound 2_fluoro_6_iodobenzonitrile->4_iodo_1H_indazol_3_amine Cyclization hydrazine_hydrate Hydrazine Hydrate (n-butanol, 110°C) pan_bcr_abl_inhibitor Pan-BCR-ABL Inhibitor Precursor 4_iodo_1H_indazol_3_amine->pan_bcr_abl_inhibitor Sonogashira Coupling acetylene_diarylamide Acetylene Diarylamide sonogashira_catalysts PdCl₂(PPh₃)₂ / CuI (Et₃N/DMF, 85°C)

Caption: Synthesis of a Pan-BCR-ABL inhibitor precursor from this compound.

References

In-Depth Technical Guide to 4-iodo-1H-indazol-3-amine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the commercial availability, synthesis, and potential biological significance of the chemical compound 4-iodo-1H-indazol-3-amine (CAS No. 599191-73-8). This indazole derivative is a subject of interest in medicinal chemistry, particularly in the exploration of novel therapeutic agents.

Commercial Availability and Suppliers

This compound is available from a number of chemical suppliers specializing in research and development compounds. The purity and available quantities vary among suppliers, and it is recommended to request a certificate of analysis for specific batch information. Below is a summary of some commercially available options.

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD)Lead Time
AK ScientificSYNMC080795%500mg, 1g$370 (500mg), $620 (1g)1 WEEK
Synblock->98%---
EvitaChemEVT-1621084----
Santa Cruz Biotechnology-----
P&S Chemicals---Request Quote-
Eon Biotech---Get Price-
Chemrio-----

Physicochemical Properties

PropertyValue
CAS Number 599191-73-8
Molecular Formula C₇H₆IN₃
Molecular Weight 259.05 g/mol
Appearance Solid (visual inspection)
Solubility Soluble in DMSO and other organic solvents

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not widely published in peer-reviewed journals, a plausible synthetic route can be extrapolated from established methods for the iodination of related indazole compounds. The following protocol is a representative example based on the iodination of similar indazole cores.

Reaction Scheme:

G 1H-indazol-3-amine 1H-indazol-3-amine reagents + I₂, Base (e.g., KOH, NaHCO₃) Solvent (e.g., DMF) 1H-indazol-3-amine->reagents This compound This compound reagents->this compound

Figure 1: General synthesis scheme for this compound.

Experimental Protocol: Iodination of 1H-indazol-3-amine

Materials:

  • 1H-indazol-3-amine

  • Iodine (I₂)

  • Potassium Hydroxide (KOH) or Sodium Bicarbonate (NaHCO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-indazol-3-amine (1 equivalent) in DMF.

  • Addition of Base: Add a suitable base such as potassium hydroxide (2 equivalents) or sodium bicarbonate to the solution and stir until it is well dispersed.

  • Iodination: Slowly add a solution of iodine (1.1-1.5 equivalents) in DMF to the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench the mixture by pouring it into an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield this compound.

Note: This is a generalized protocol and may require optimization for yield and purity.

Potential Biological Activity and Signaling Pathways

Derivatives of 1H-indazole-3-amine have been investigated for their potential as anti-cancer agents, often functioning as inhibitors of various protein kinases.[1][2][3] The 3-aminoindazole scaffold can act as a hinge-binding motif in the ATP-binding pocket of kinases.[3] Furthermore, some indazole derivatives have been shown to induce apoptosis through the modulation of key signaling pathways, such as the p53/MDM2 pathway and the Bcl-2 family of proteins.[1][2]

Based on the known mechanisms of similar indazole compounds, a potential signaling pathway affected by this compound in cancer cells can be conceptualized as follows:

G compound This compound kinase Protein Kinase (e.g., RTKs) compound->kinase Inhibition mdm2 MDM2 compound->mdm2 Inhibition? bcl2 Bcl-2 compound->bcl2 Downregulation? p53 p53 kinase->p53 Phosphorylation (Inhibition) p53->mdm2 Upregulation bax Bax p53->bax Upregulation mdm2->p53 Degradation apoptosis Apoptosis bcl2->apoptosis bax->apoptosis

Figure 2: A putative signaling pathway for this compound.

This diagram illustrates a hypothetical mechanism where this compound may inhibit protein kinases, leading to the stabilization of p53. This, in turn, can upregulate pro-apoptotic proteins like Bax and potentially downregulate anti-apoptotic proteins like Bcl-2, ultimately leading to programmed cell death (apoptosis) in cancer cells. The interrogation marks indicate potential points of influence based on the activity of related compounds.

Experimental Workflow for Evaluating Biological Activity

To assess the biological activity of this compound, a typical experimental workflow would involve a series of in vitro assays.

G start Start: Compound Synthesis and Purification cell_culture Cell Culture (Cancer Cell Lines) start->cell_culture cytotoxicity Cytotoxicity Assay (e.g., MTT, XTT) cell_culture->cytotoxicity ic50 Determine IC₅₀ cytotoxicity->ic50 apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI staining) ic50->apoptosis_assay kinase_assay Kinase Inhibition Assay ic50->kinase_assay western_blot Western Blot Analysis (p53, Bcl-2, Bax, Caspases) apoptosis_assay->western_blot end End: Data Analysis and Interpretation western_blot->end kinase_assay->end

Figure 3: A standard workflow for in vitro evaluation.

This workflow begins with the acquisition of the pure compound, followed by its application to cancer cell lines. Initial cytotoxicity assays determine the concentration at which the compound inhibits cell growth by 50% (IC₅₀). Subsequent assays can then elucidate the mechanism of cell death (e.g., apoptosis) and identify the molecular targets by examining changes in protein expression and enzyme activity.

References

In-Depth Technical Guide to 4-iodo-1H-indazol-3-amine (CAS Number: 599191-73-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, handling procedures, and biological relevance of 4-iodo-1H-indazol-3-amine. This compound is a key intermediate in the synthesis of advanced therapeutic agents, most notably Linifanib (ABT-869), a multi-targeted receptor tyrosine kinase inhibitor.

Core Properties and Data

This compound is a heterocyclic aromatic compound belonging to the indazole class. The presence of an iodine atom at the 4-position makes it a versatile precursor for carbon-carbon bond formation through cross-coupling reactions.

Physicochemical Properties
PropertyValueSource
CAS Number 599191-73-8N/A
Molecular Formula C₇H₆IN₃N/A
Molecular Weight 259.05 g/mol N/A
Appearance Off-white to pale yellow solid[1]
Solubility Soluble in dimethylformamide (DMF) and other polar aprotic solvents.[2]
Structural and Topological Data
PropertyValueSource
Canonical SMILES C1=CC2=C(C(=C1)I)C(=NN2)NN/A
InChI Key OEQIVIYSUJXCFG-UHFFFAOYSA-NN/A
Topological Polar Surface Area 54.7 ŲN/A
Hydrogen Bond Donor Count 2N/A
Hydrogen Bond Acceptor Count 3N/A
Rotatable Bond Count 0N/A

Handling and Safety

Hazard Identification and Precautions

Potential Hazards:

  • Harmful if swallowed.[1][3]

  • Causes skin irritation.[1][3]

  • Causes serious eye irritation.[1][3]

  • May cause respiratory irritation.[1][3]

Recommended Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. This may involve incineration in a licensed hazardous waste disposal facility.

Biological Significance and Application

The primary significance of this compound lies in its role as a crucial building block for the synthesis of Linifanib (ABT-869).[7] Linifanib is a potent inhibitor of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor tyrosine kinases, which are key mediators of tumor angiogenesis and growth.[7]

Experimental Protocol: Synthesis of Linifanib via Suzuki Coupling

The synthesis of Linifanib from this compound typically involves a Suzuki-Miyaura cross-coupling reaction. The following is a representative protocol synthesized from available literature.[2][8][9][10][11]

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A This compound C Linifanib (N-(4-(3-amino-1H-indazol-4-yl)phenyl)- N'-(2-fluoro-5-methylphenyl)urea) A->C Suzuki Coupling B N-(2-fluoro-5-methylphenyl)-N'- [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea B->C Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->C Base Base (e.g., Cs2CO3, K2CO3) Base->C Solvent Solvent (e.g., Dioxane/Water) Solvent->C

Synthetic pathway for Linifanib via Suzuki Coupling.

Materials:

  • This compound

  • N-(2-fluoro-5-methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂))

  • Base (e.g., cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., 1,4-dioxane and water mixture)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), N-(2-fluoro-5-methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • The vessel is sealed, evacuated, and backfilled with an inert gas.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Add the palladium catalyst (0.05-0.1 equivalents) to the mixture under an inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Linifanib.

Signaling Pathways

Linifanib, synthesized from this compound, exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases, primarily VEGFR and PDGFR. This disrupts downstream signaling cascades crucial for angiogenesis, cell proliferation, and survival.

VEGF Signaling Pathway:

The binding of VEGF to its receptor (VEGFR) on endothelial cells triggers a signaling cascade that promotes angiogenesis. Linifanib inhibits the kinase activity of VEGFR, thereby blocking these downstream effects.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K Linifanib Linifanib Linifanib->VEGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Proliferation, Survival ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Angiogenesis

Inhibition of the VEGF signaling pathway by Linifanib.

PDGF Signaling Pathway:

Similarly, PDGF binding to its receptor (PDGFR) activates signaling pathways that promote cell growth and division. Linifanib's inhibition of PDGFR kinase activity blocks these pro-proliferative signals.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling PDGF PDGF PDGFR PDGFR PDGF->PDGFR RAS RAS PDGFR->RAS PI3K PI3K PDGFR->PI3K Linifanib Linifanib Linifanib->PDGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Inhibition of the PDGF signaling pathway by Linifanib.

Conclusion

This compound is a valuable research chemical with significant applications in medicinal chemistry and drug development. Its utility as a key intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor Linifanib highlights its importance in the development of novel cancer therapeutics. Proper handling and adherence to safety protocols are essential when working with this compound. The understanding of its role in the synthesis of kinase inhibitors and the associated signaling pathways provides a strong foundation for further research and development in this area.

References

Solubility of 4-iodo-1H-indazol-3-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Solubility Profile of a Key Pharmaceutical Intermediate

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₆IN₃[1]
Molecular Weight259.05 g/mol [1]
AppearanceSolid (typical)[1]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count2[1]
Rotatable Bond Count0[1]
Topological Polar Surface Area54.7 Ų[1]

Qualitative Solubility Profile

Initial assessments indicate that 4-iodo-1H-indazol-3-amine exhibits moderate solubility in certain polar organic solvents.[1] This characteristic is crucial for its handling and reactivity in various synthetic and formulation processes.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventQualitative Solubility
Dimethyl Sulfoxide (DMSO)Moderate
EthanolModerate

Note: "Moderate" indicates that the compound is likely soluble to a degree that is useful for many laboratory applications, but quantitative data is needed for precise process design.

Experimental Protocol for Thermodynamic Solubility Determination

The following is a detailed, generalized protocol for determining the thermodynamic (equilibrium) solubility of this compound in various organic solvents. This method, commonly known as the shake-flask method, is considered the gold standard for accurate solubility measurement.

Objective: To determine the equilibrium concentration of this compound in a selection of common organic solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile, acetone, tetrahydrofuran) of high purity

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Solvent: Equilibrate the selected organic solvents to the desired experimental temperature (e.g., 25 °C).

  • Addition of Solute: Add an excess amount of solid this compound to a pre-weighed vial. The presence of excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Add a known volume of the temperature-equilibrated solvent to the vial. Seal the vial tightly to prevent solvent evaporation.

  • Agitation: Place the vials on an orbital shaker set to the desired temperature and a constant agitation speed. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached.

  • Phase Separation: After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle. For finer suspensions, centrifugation may be necessary to pellet the excess solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

  • Quantification: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

  • Data Analysis: Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/L.

Visualizing the Experimental Workflow and Influencing Factors

To further clarify the experimental process and the underlying principles of solubility, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_excess Add Excess Solid to Vial start->add_excess add_solvent Add Known Volume of Solvent add_excess->add_solvent seal_vial Seal Vial add_solvent->seal_vial agitate Agitate at Constant Temperature (24-72 hours) seal_vial->agitate settle Settle/Centrifuge agitate->settle filter Filter Supernatant (0.22 µm) settle->filter quantify Quantify by HPLC filter->quantify end End quantify->end

Caption: Experimental workflow for the shake-flask solubility determination method.

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_system System Properties solubility Solubility of this compound crystal_form Crystal Form (Polymorphism) crystal_form->solubility pka pKa pka->solubility molecular_structure Molecular Structure (Functional Groups) molecular_structure->solubility polarity Polarity polarity->solubility h_bonding Hydrogen Bonding Capacity h_bonding->solubility temperature Temperature temperature->solubility pressure Pressure pressure->solubility

Caption: Factors influencing the solubility of a solid compound in a liquid solvent.

Conclusion

While quantitative solubility data for this compound remains to be published, its qualitative profile suggests moderate solubility in key organic solvents like DMSO and ethanol.[1] For drug development professionals, the provided generalized shake-flask protocol offers a reliable methodology to generate the precise, quantitative data necessary for informed decision-making in process chemistry and formulation development. A thorough understanding and experimental determination of solubility are critical early steps in the successful advancement of any new chemical entity.

References

An In-depth Technical Guide to the Molecular Structure and Crystallography of 4-iodo-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and crystallographic characteristics of 4-iodo-1H-indazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. While a definitive crystal structure for this compound is not publicly available, this document compiles essential data, outlines detailed synthetic and analytical methodologies based on related compounds, and explores its role as a kinase inhibitor. The guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics, particularly in the field of oncology.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The 1H-indazole-3-amine scaffold, in particular, has been identified as a "privileged structure" in drug discovery, serving as a key pharmacophore in numerous kinase inhibitors. The introduction of a halogen atom, such as iodine, at the 4-position of the indazole ring can significantly modulate the compound's physicochemical properties, including its reactivity and binding affinity to biological targets. This compound is a key intermediate and building block in the synthesis of potent anti-cancer agents.[1] This guide delves into the core molecular and structural aspects of this compound, providing a foundational understanding for its application in drug development.

Molecular and Physicochemical Properties

This compound is characterized by a bicyclic system composed of a benzene ring fused to a pyrazole ring, with an amino group at position 3 and an iodine atom at position 4.[1] The presence of the amino group and the indazole nitrogen atoms allows for critical hydrogen bonding interactions with biological targets, while the iodo-substituent provides a handle for further synthetic modifications through cross-coupling reactions.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₆IN₃[1]
Molecular Weight 259.05 g/mol [1]
CAS Number 599191-73-8
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bond Count 0[1]
Topological Polar Surface Area 54.7 Ų[1]
Complexity 153[1]

Crystallography

As of the latest literature review, a specific crystallographic information file (CIF) for this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible databases. However, the crystal structure of the closely related compound, 4-iodo-1H-pyrazole, has been determined and provides valuable insights into the potential solid-state arrangement and intermolecular interactions of iodo-substituted azole heterocycles.

The crystallographic data for 4-iodo-1H-pyrazole reveals a catemeric (chain-like) structure held together by N-H···N hydrogen bonds, in contrast to the trimeric motifs observed for its chloro and bromo analogs. This highlights the significant influence of the halogen substituent on the supramolecular assembly.

Table 2: Crystallographic Data for 4-iodo-1H-pyrazole (Reference Compound)

ParameterValue
Empirical Formula C₃H₃IN₂
Crystal System Orthorhombic
Space Group Cmce
Unit Cell Dimensions a = 8.452(3) Å, b = 13.918(5) Å, c = 7.918(3) Å
α = 90°, β = 90°, γ = 90°
Volume 931.3(6) ų
Z 8

Note: This data is for 4-iodo-1H-pyrazole and is provided as a reference due to the absence of specific data for this compound.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis and analysis of related indazole derivatives and can be adapted for this compound.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, typically involving the formation of the indazole core followed by a regioselective iodination. A plausible synthetic route is outlined below.

SynthesisWorkflow A 2-Fluoro-3-nitrobenzonitrile B 1H-Indazol-3-amine A->B Hydrazine Hydrate, Reflux C This compound B->C Iodine, K2CO3, DMF

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 1H-Indazol-3-amine

  • To a solution of 2-fluoro-3-nitrobenzonitrile in a suitable solvent (e.g., ethanol), add hydrazine hydrate.

  • Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 1H-indazol-3-amine.

Step 2: Iodination of 1H-Indazol-3-amine

  • Dissolve 1H-indazol-3-amine in an appropriate solvent such as N,N-dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃) to the solution.

  • Slowly add a solution of iodine (I₂) in DMF to the reaction mixture at room temperature.

  • Stir the reaction for several hours until completion, as indicated by TLC.

  • Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting solid by column chromatography or recrystallization to obtain this compound.

Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is crucial for determining the definitive molecular structure.

  • Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, acetonitrile, or a mixture of solvents like ethyl acetate/hexane).

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, store the solution at a lower temperature (e.g., 4 °C) for an extended period.

  • Alternatively, vapor diffusion can be employed by placing a solution of the compound in a vial inside a larger chamber containing a more volatile solvent in which the compound is less soluble.

  • Once suitable crystals have formed, carefully isolate them and mount them for single-crystal X-ray diffraction analysis.

Biological Activity and Signaling Pathways

The 3-aminoindazole scaffold is a well-established hinge-binding motif for various protein kinases. Consequently, derivatives of this compound are potent inhibitors of several receptor tyrosine kinases (RTKs) implicated in cancer progression, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), as well as the non-receptor tyrosine kinase BCR-ABL. Inhibition of these kinases disrupts downstream signaling pathways that control cell proliferation, survival, and angiogenesis.

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML).[2][3][4][5][6] Inhibitors targeting BCR-ABL block its kinase activity, thereby inhibiting downstream signaling cascades such as the Ras/MAPK and PI3K/Akt pathways, leading to cell cycle arrest and apoptosis in cancer cells.[2][3][4][5][6]

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL GRB2/SOS GRB2/SOS BCR-ABL->GRB2/SOS Activates PI3K PI3K BCR-ABL->PI3K Activates Ras Ras GRB2/SOS->Ras Activates RAF RAF Ras->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Activates Survival Survival Akt->Survival 4-iodo-1H-indazol-3-amine_deriv This compound Derivative 4-iodo-1H-indazol-3-amine_deriv->BCR-ABL Inhibits

Caption: Inhibition of the BCR-ABL signaling pathway.

VEGFR Signaling Pathway

VEGF and its receptors are key regulators of angiogenesis, the formation of new blood vessels.[7] In cancer, tumors secrete VEGF to promote the growth of a blood supply, which is essential for tumor growth and metastasis.[8][9] VEGFR inhibitors block this process, leading to the starvation and regression of tumors.[7]

VEGFR_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCγ PLCγ VEGFR->PLCγ Activates PI3K PI3K VEGFR->PI3K Activates RAS RAS PLCγ->RAS Activates Akt Akt PI3K->Akt Activates Cell Survival Cell Survival Akt->Cell Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis 4-iodo-1H-indazol-3-amine_deriv This compound Derivative 4-iodo-1H-indazol-3-amine_deriv->VEGFR Inhibits

Caption: Inhibition of the VEGFR signaling pathway.

PDGFR Signaling Pathway

The PDGF/PDGFR signaling axis plays a crucial role in cell growth, proliferation, and migration.[1][10][11] Aberrant activation of this pathway is implicated in various cancers, where it can promote tumor growth and angiogenesis.[1][10] PDGFR inhibitors can therefore be effective anti-cancer agents.

PDGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds PI3K PI3K PDGFR->PI3K Activates RAS/MAPK\nPathway RAS/MAPK Pathway PDGFR->RAS/MAPK\nPathway Activates Akt Akt PI3K->Akt Activates Cell Proliferation Cell Proliferation Akt->Cell Proliferation Cell Migration Cell Migration RAS/MAPK\nPathway->Cell Migration 4-iodo-1H-indazol-3-amine_deriv This compound Derivative 4-iodo-1H-indazol-3-amine_deriv->PDGFR Inhibits

Caption: Inhibition of the PDGFR signaling pathway.

Conclusion

This compound represents a valuable molecular scaffold in the development of targeted cancer therapies. Its structural features facilitate potent inhibition of key kinases involved in tumorigenesis and angiogenesis. While a definitive crystal structure remains to be elucidated, the data and protocols presented in this guide offer a solid foundation for researchers working with this compound. Further crystallographic studies are warranted to provide a more detailed understanding of its solid-state properties and to aid in the structure-based design of next-generation kinase inhibitors.

References

The Therapeutic Potential of the 4-iodo-1H-indazol-3-amine Scaffold: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 4-iodo-1H-indazol-3-amine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, including the fused benzene and pyrazole rings with key substitution points, make it a versatile building block for the synthesis of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the potential biological activities of molecules derived from this scaffold, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are presented to support further research and development in this promising area.

Synthesis of the Core Scaffold

The this compound scaffold serves as a crucial starting material for the synthesis of numerous potent biological agents. A common synthetic route involves the treatment of 2-fluoro-6-iodobenzonitrile with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

This protocol outlines a representative method for the synthesis of the this compound core.

Materials:

  • 2-fluoro-6-iodobenzonitrile

  • Hydrazine hydrate (80% solution)

  • n-Butanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of 2-fluoro-6-iodobenzonitrile in n-butanol, add hydrazine hydrate.

  • Heat the reaction mixture to 110°C and maintain it under reflux for 2 hours.

  • Monitor the reaction progress using an appropriate chromatographic technique (e.g., TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

G cluster_start Starting Materials cluster_product Product 2-fluoro-6-iodobenzonitrile 2-fluoro-6-iodobenzonitrile Reaction Reaction 2-fluoro-6-iodobenzonitrile->Reaction n-Butanol Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Reaction This compound This compound Reaction->this compound 110°C, 2h

Caption: Synthetic workflow for this compound.

Anticancer Activity

The indazole scaffold is a well-established pharmacophore in oncology, with several FDA-approved drugs, such as Pazopanib and Entrectinib, featuring this core structure.[1] Derivatives of this compound have shown significant promise as potent anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.

In Vitro Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro cytotoxic activity of various derivatives of the this compound scaffold against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent antiproliferative effects of these compounds.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 6o K562 (Chronic Myeloid Leukemia)5.15[2][3]
A549 (Lung Cancer)>40[4]
PC-3 (Prostate Cancer)>40[4]
Hep-G2 (Hepatoma)>40[4]
HEK-293 (Normal Kidney Cells)33.2[2][3]
Compound 2f 4T1 (Breast Cancer)0.23–1.15[5][6]
Compound C05 IMR-32 (Neuroblastoma)0.948[7]
MCF-7 (Breast Cancer)0.979[7]
H460 (Non-small Cell Lung Cancer)1.679[7]
Compound 27e A549 (Lung Cancer)0.61[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., K562, A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (this compound derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[9]

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, replace the medium in the wells with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plate for an additional 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways in Cancer

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a critical role in centriole duplication during the cell cycle.[7] Overexpression of PLK4 is observed in several cancers and is associated with tumorigenesis. Derivatives of the this compound scaffold have been developed as potent PLK4 inhibitors.[7] Inhibition of PLK4 disrupts centriole replication, leading to mitotic errors, cell cycle arrest, and ultimately apoptosis in cancer cells.

G PLK4 PLK4 Centriole Duplication Centriole Duplication PLK4->Centriole Duplication promotes Mitotic Arrest Mitotic Arrest PLK4->Mitotic Arrest inhibition leads to Mitotic Progression Mitotic Progression Centriole Duplication->Mitotic Progression Cell Proliferation Cell Proliferation Mitotic Progression->Cell Proliferation Apoptosis Apoptosis Indazole Derivative Indazole Derivative Indazole Derivative->PLK4 inhibits Mitotic Arrest->Apoptosis

Caption: PLK4 signaling pathway and inhibition by indazole derivatives.

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[2] It activates several downstream signaling pathways, including the Ras/Raf/MEK/ERK, PI3K/Akt, and JAK/STAT pathways, leading to uncontrolled cell proliferation and survival. Derivatives of this compound have been designed as potent pan-BCR-ABL inhibitors, including against clinically relevant drug-resistant mutants like T315I.[2]

G cluster_downstream Downstream Pathways BCR-ABL BCR-ABL Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK BCR-ABL->Ras/Raf/MEK/ERK activates PI3K/Akt PI3K/Akt BCR-ABL->PI3K/Akt activates JAK/STAT JAK/STAT BCR-ABL->JAK/STAT activates Indazole Derivative Indazole Derivative Indazole Derivative->BCR-ABL inhibits Cell Proliferation & Survival Cell Proliferation & Survival Ras/Raf/MEK/ERK->Cell Proliferation & Survival PI3K/Akt->Cell Proliferation & Survival JAK/STAT->Cell Proliferation & Survival

Caption: BCR-ABL signaling pathway and its inhibition.

The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. Its activity is negatively regulated by MDM2, which promotes p53 degradation. In some cancers, MDM2 is overexpressed, leading to the inactivation of p53. Certain 1H-indazole-3-amine derivatives have been shown to potentially inhibit the p53/MDM2 pathway, leading to the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[2][3]

G MDM2 MDM2 p53 p53 MDM2->p53 promotes degradation of Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest induces Apoptosis Apoptosis p53->Apoptosis induces p53 Degradation p53 Degradation Indazole Derivative Indazole Derivative Indazole Derivative->MDM2 inhibits

Caption: p53/MDM2 pathway and modulation by indazole derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific protein kinase.

Materials:

  • Purified recombinant kinase (e.g., PLK4, BCR-ABL)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compounds

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the test compound dilutions or DMSO control.

  • Add the kinase enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • The luminescent signal is proportional to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.

Anti-inflammatory Activity

Indazole derivatives have also been investigated for their anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).

Quantitative Anti-inflammatory Activity of Indazole Derivatives

The following table presents quantitative data on the anti-inflammatory effects of some indazole derivatives.

CompoundAssayIC50 (µM)% InhibitionReference
Indazole COX-2 Inhibition23.42-
TNF-α Inhibition220.11-
IL-1β Inhibition120.59-
Carrageenan-induced paw edema (100 mg/kg)-61.03%
5-Aminoindazole COX-2 Inhibition12.32-
TNF-α Inhibition230.19-
IL-1β Inhibition220.46-
Carrageenan-induced paw edema (100 mg/kg)-83.09%
6-Nitroindazole COX-2 Inhibition19.22-
IL-1β Inhibition100.75-
Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • Ovine or human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compounds

  • Reaction buffer

  • Detection system to measure prostaglandin production (e.g., EIA kit)

Procedure:

  • Pre-incubate the COX-2 enzyme with the test compound or vehicle control in the reaction buffer.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a specific time at 37°C.

  • Stop the reaction.

  • Measure the amount of prostaglandin (e.g., PGF2α) produced using a suitable detection method.

  • Calculate the percentage of inhibition and determine the IC50 value.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.

Materials:

  • Wistar rats

  • Carrageenan solution (1% w/v in saline)

  • Test compounds

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Administer the test compound or vehicle to the rats (e.g., intraperitoneally) 30 minutes before inducing inflammation.

  • Inject 0.1 mL of carrageenan solution into the sub-plantar surface of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Antimicrobial Activity

The indazole scaffold has also been explored for its potential antimicrobial properties. Some derivatives have shown activity against various bacterial and fungal strains.

Antimicrobial Activity of Indazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of an indazole derivative against multidrug-resistant bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
Compound 9 Staphylococcus aureus (MDR)4
Enterococcus spp. (MDR)4
Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Test compounds

  • Standardized microbial inoculum

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the diluted inoculum to each well of the microtiter plate.

  • Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubate the plate at 37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Neurological Activity

While the indazole scaffold is present in some centrally acting drugs, the current body of literature on the neurological activities of this compound derivatives is limited. Further research is needed to explore the potential of this scaffold in the context of neurological disorders.

Conclusion

The this compound scaffold is a highly valuable platform in medicinal chemistry for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated potent anticancer activity through the inhibition of key signaling pathways involving PLK4, BCR-ABL, and p53/MDM2. Furthermore, this scaffold has shown promise in the development of anti-inflammatory and antimicrobial agents. The synthetic accessibility of the core and the potential for diverse functionalization at multiple positions offer vast opportunities for the optimization of lead compounds. Future research should focus on expanding the biological evaluation of this scaffold to other therapeutic areas, including neurological disorders, and on conducting in-depth structure-activity relationship studies to design next-generation drug candidates with improved efficacy and safety profiles.

References

role of 4-iodo-1H-indazol-3-amine in kinase inhibitor discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide: The Role of 4-Iodo-1H-Indazol-3-Amine in Kinase Inhibitor Discovery

Introduction

The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous kinase inhibitors.[1][2] Its unique geometry and hydrogen bonding capabilities allow it to effectively mimic the adenine region of ATP, anchoring inhibitors into the hinge region of a kinase's active site.[2][3] This has led to the development of several FDA-approved anticancer drugs, including Axitinib, Pazopanib, and Niraparib, all of which feature the indazole moiety.[1]

Within this class of compounds, This compound has emerged as a critical and versatile building block for the synthesis of next-generation kinase inhibitors.[4] This precursor combines two key features: the 3-aminoindazole group, which serves as an effective hinge-binding fragment, and a strategically placed iodine atom at the 4-position.[2][3] This iodine atom provides a reactive handle for introducing diverse chemical functionalities through modern cross-coupling reactions, enabling the exploration of chemical space and the optimization of inhibitor potency, selectivity, and pharmacokinetic properties.[4] This guide details the synthesis, application, and significance of this compound in the discovery of potent kinase inhibitors targeting critical oncogenic pathways.

Synthetic Utility and Core Reactions

The primary role of this compound is to serve as a functionalized core upon which the final inhibitor is constructed. Its synthesis is straightforward, and its subsequent functionalization via cross-coupling is highly efficient.

A common synthetic route involves the treatment of 2-fluoro-6-iodobenzonitrile with hydrazine hydrate, which yields the this compound precursor in high yield.[4] The iodine at the C4 position is then leveraged for a Sonogashira coupling reaction. This palladium-catalyzed reaction efficiently creates a carbon-carbon bond with a terminal alkyne, a key step in assembling complex diarylamide-tethered indazoles.[4] This modular approach allows for the late-stage introduction of complex side chains, which is highly advantageous in a drug discovery setting.

Synthetic_Utility cluster_0 Precursor Synthesis cluster_1 Inhibitor Assembly start 2-Fluoro-6-iodobenzonitrile precursor This compound start->precursor  n-BuOH, 110°C final Complex Kinase Inhibitor (e.g., AKE-72) precursor->final Sonogashira Coupling reagent1 Hydrazine Hydrate reagent1->precursor sidechain Terminal Alkyne Side Chain (e.g., Diaryl Amide) sidechain->final reagent2 PdCl₂(PPh₃)₂ CuI, Et₃N/DMF reagent2->final

Synthetic utility of this compound.

Targeted Kinases and Biological Activity

Derivatives of this compound have demonstrated exceptional potency against BCR-ABL, a fusion protein tyrosine kinase that drives chronic myeloid leukemia (CML).[4] A key challenge in CML therapy is the T315I "gatekeeper" mutation, which confers resistance to many first- and second-generation inhibitors.

Recent work has led to the discovery of AKE-72 , a diarylamide 3-aminoindazole synthesized from the 4-iodo precursor, which is a potent pan-BCR-ABL inhibitor that is highly active against the T315I mutant.[4][5]

Quantitative Inhibitory Activity

The following tables summarize the biochemical potency of AKE-72 and related compounds against wild-type (WT) and T315I mutant BCR-ABL, as well as its broader kinase selectivity profile.

Table 1: Inhibitory Activity against BCR-ABL Kinase

Compound BCR-ABL (WT) IC₅₀ (nM) BCR-ABL (T315I) IC₅₀ (nM) Reference
AKE-72 (Compound 5) < 0.5 9 [4]
Compound 4a < 0.51 18 [5]
Compound 4b 1.1 114 [4]

| Ponatinib (Reference) | 0.4 | 1.6 |[4] |

Table 2: Kinase Selectivity Profile of AKE-72 (Compound 5) at 50 nM

Kinase Target % Inhibition Kinase Target % Inhibition
BCR-ABL (WT) >99 LCK 99.3
BCR-ABL (T315I) >99 LYN 98.7
VEGFR2 99.3 c-Kit 99.1
PDGFRβ 99.3 YES 98.6
FGFR1 99.3 RET 96.8
FLT3 99.3 FYN 83.9
c-Src 73.0 FMS 64.5

Data extracted from reference[5].

The data clearly indicates that AKE-72 is a highly potent, sub-nanomolar inhibitor of wild-type BCR-ABL and retains single-digit nanomolar potency against the resistant T315I mutant.[4] Furthermore, it exhibits significant inhibitory activity against other key oncogenic kinases, including VEGFR2, PDGFRβ, and FGFR1, classifying it as a multi-targeted kinase inhibitor.[5]

Relevant Signaling Pathways

The potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key feature of many indazole-based inhibitors.[1][5] VEGFR2 is a receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels—which is essential for tumor growth and metastasis.[6][7] Inhibitors targeting VEGFR2 block the downstream signaling cascade that promotes endothelial cell proliferation and migration.

VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 Dimer VEGF->VEGFR2 Binding & Dimerization P1 P VEGFR2->P1 Autophosphorylation PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K RAS RAS/MAPK Pathway P1->RAS P2 P P3 P Inhibitor Indazole Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding Site PKC PKC PLCg->PKC AKT AKT PI3K->AKT ERK ERK RAS->ERK Response Gene Expression (Proliferation, Migration, Survival) AKT->Response PKC->Response ERK->Response

VEGFR2 signaling pathway and point of inhibition.

Experimental Protocols

Synthesis of this compound (Compound 1)

This protocol is adapted from the synthesis described in the literature.[4][5]

  • Reaction Setup: To a solution of 2-fluoro-6-iodobenzonitrile (1.0 eq) in n-butanol, add hydrazine hydrate (excess).

  • Heating: Heat the reaction mixture to 110 °C and stir for approximately 2 hours.

  • Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water.

  • Isolation: The product will precipitate out of the aqueous solution. Collect the solid by filtration, wash with water, and dry under a vacuum to afford this compound as a solid. The reported yield is typically very high (e.g., 99%).[5]

General Protocol: Luminescence-Based Biochemical Kinase Assay (e.g., VEGFR2)

This protocol is a representative method based on commercially available kits like Kinase-Glo®.[6][8][9]

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer by diluting a 5x stock solution with sterile deionized water. DTT (1 mM final concentration) can be added if desired.[6][8]

    • Prepare a stock solution (e.g., 10 mM) of the test inhibitor (e.g., AKE-72) in DMSO.

    • Perform serial dilutions of the inhibitor stock in 1x Kinase Buffer to achieve the desired final assay concentrations. The final DMSO concentration should not exceed 1%.[6]

    • Dilute the recombinant human VEGFR2 enzyme to the working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.[9]

  • Assay Plate Setup (96-well white plate):

    • Prepare a master mixture containing 5x Kinase Buffer, ATP (e.g., 500 µM), and a suitable substrate (e.g., 50x PTK substrate).[6][9]

    • Add 25 µL of the master mixture to all wells.[6]

    • Test Wells: Add 5 µL of the diluted inhibitor solutions.

    • Positive Control (100% Activity): Add 5 µL of 1x Kinase Buffer containing DMSO equivalent to the test wells.[6]

    • Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer.[6]

  • Kinase Reaction:

    • Initiate the reaction by adding 20 µL of the diluted VEGFR2 enzyme to the "Test" and "Positive Control" wells.

    • Add 20 µL of 1x Kinase Buffer to the "Blank" wells.[6]

    • Mix the plate gently and incubate at 30°C for 45 minutes.[6][9]

  • Detection:

    • After incubation, add 50 µL of Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.[6][9]

    • Incubate at room temperature for 10-15 minutes to stabilize the signal.[6][9]

    • Read the luminescence using a microplate reader. The amount of ATP remaining is inversely correlated with kinase activity.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive and blank controls. Plot the results to determine the IC₅₀ value.

General Protocol: Cell-Based HUVEC Tube Formation Assay

This assay models the later stages of angiogenesis in vitro.[10][11]

  • Plate Coating: Thaw an extracellular matrix substrate (e.g., Matrigel) on ice. Pipette 50-100 µL into each well of a 96-well plate and allow it to polymerize at 37°C for 30-60 minutes.

  • Cell Seeding: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in low-serum medium. Seed the cells onto the polymerized matrix at a density of 1-2 x 10⁴ cells per well.

  • Treatment: Add various concentrations of the anti-angiogenic test compound (e.g., AKE-72) to the wells. Include a positive control (e.g., VEGF) and a vehicle control (DMSO).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

  • Visualization and Analysis: Observe the formation of capillary-like tubular structures using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or total looped area. A potent angiogenesis inhibitor will significantly reduce tube formation compared to the control.[11]

Drug Discovery Workflow and SAR

The discovery of kinase inhibitors is a systematic process. A typical workflow begins with high-throughput screening of a compound library, followed by hit validation, lead optimization, and preclinical evaluation. The modular synthesis enabled by precursors like this compound is particularly valuable during the lead optimization phase.

Screening_Workflow cluster_workflow Kinase Inhibitor Discovery Cascade s1 Primary Screening (Biochemical Assay, e.g., HTS) s2 Hit Confirmation & Potency (IC₅₀ Determination) s1->s2 Identify 'Hits' s3 Lead Generation (Structure-Activity Relationship) s2->s3 Validate Potency s4 In Vitro Cellular Assays (Proliferation, Angiogenesis, Phosphorylation) s3->s4 Optimize 'Leads' s5 In Vivo Models (Xenograft Tumor Models) s4->s5 Confirm Cellular Efficacy s6 Preclinical Candidate s5->s6 Evaluate In Vivo Efficacy & PK/PD

A typical workflow for kinase inhibitor discovery.
Structure-Activity Relationship (SAR) Example

The development of AKE-72 from a prior lead compound illustrates a clear structure-activity relationship. The key modification involved replacing a morpholine group with a (4-ethylpiperazin-1-yl)methyl moiety on the diarylamide side chain. This change dramatically improved the inhibitory activity against the T315I mutant, highlighting the sensitivity of the kinase's binding pocket to the chemical nature of this "tail" region.[4]

SAR_Logic cluster_sar Structure-Activity Relationship (SAR) Lead Lead Compound (Indazole Core + Morpholine Tail) Modification Modification: Morpholine -> (4-ethylpiperazin-1-yl)methyl Lead->Modification AKE72 Optimized Inhibitor (AKE-72) (Indazole Core + Piperazine Tail) Modification->AKE72 Result Result: ~10x Improvement in BCR-ABL T315I Inhibition (IC₅₀: 114 nM -> 9 nM) AKE72->Result

References

An In-depth Technical Guide to the Iodination of 1H-Indazol-3-amine: Mechanism and Regioselectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the iodination of 1H-indazol-3-amine, a critical reaction in the synthesis of functionalized indazole derivatives for pharmaceutical research and development. This document outlines the reaction mechanism, explains the principles governing its regioselectivity, and provides detailed experimental protocols based on established methodologies for related compounds.

Introduction

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The introduction of an iodine atom onto the indazole scaffold provides a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Specifically, 1H-indazol-3-amine is a key building block, and its selective iodination is a crucial step in the synthesis of complex drug candidates, including kinase inhibitors.[3] This guide will delve into the specifics of the iodination of this important molecule.

Iodination of 1H-Indazol-3-amine: A Detailed Examination

The iodination of 1H-indazol-3-amine is an electrophilic aromatic substitution reaction. While specific literature on the iodination of 1H-indazol-3-amine is not extensively detailed, a wealth of information on the iodination of the parent 1H-indazole and its derivatives provides a strong foundation for understanding this transformation.[2][4]

Expected Regioselectivity

The electrophilic substitution of 1H-indazoles predominantly occurs at the C-3 position.[2][5] This regioselectivity is governed by the electronic properties of the bicyclic indazole ring system. The pyrazole ring component deactivates the benzene ring towards electrophilic attack, while the C-3 position is the most nucleophilic carbon atom in the indazole system.

The presence of an amino group at the C-3 position is expected to further influence the electronic distribution of the ring. The amino group is a strong activating group with a lone pair of electrons that can be delocalized into the ring system. However, in the context of electrophilic substitution on the indazole ring, the inherent reactivity of the C-3 position is already high. While the amino group at C-3 will modulate the overall reactivity, the substitution pattern is unlikely to deviate from the C-3 position for incoming electrophiles. It is important to note that under the basic conditions typically employed for iodination, the N-H of the indazole and the amino group can be deprotonated, which would further enhance the electron-donating ability and potentially influence reactivity.

Reaction Mechanism

The iodination of 1H-indazol-3-amine with molecular iodine (I₂) in the presence of a base, such as potassium hydroxide (KOH), is the most commonly employed method for analogous indazole derivatives.[2][6] The reaction is believed to proceed through the following steps:

  • Deprotonation: The base (e.g., KOH) deprotonates the N-1 position of the 1H-indazol-3-amine, forming the more nucleophilic indazolide anion.

  • Electrophilic Attack: The electron-rich C-3 position of the indazolide anion attacks the electrophilic iodine molecule (I₂).

  • Formation of a Sigma Complex: This attack forms a transient, non-aromatic intermediate known as a sigma complex (or arenium ion), where the iodine atom is attached to the C-3 carbon.

  • Rearomatization: A base removes the proton from the C-3 carbon, restoring the aromaticity of the indazole ring and yielding the final 3-iodo-1H-indazol-3-amine product.

The following diagram illustrates the proposed mechanism:

Iodination Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Product 1H-indazol-3-amine 1H-Indazol-3-amine Indazolide_anion Indazolide Anion 1H-indazol-3-amine->Indazolide_anion + KOH - H₂O I2 I₂ KOH KOH Sigma_complex Sigma Complex Indazolide_anion->Sigma_complex + I₂ 3-Iodo-1H-indazol-3-amine 3-Iodo-1H-indazol-3-amine Sigma_complex->3-Iodo-1H-indazol-3-amine - HI

Caption: Proposed mechanism for the iodination of 1H-indazol-3-amine.

Quantitative Data

SubstrateIodinating AgentBaseSolventTime (h)Yield (%)Reference
IndazoleI₂KOHDMF1High[6]
6-Bromo-1H-indazoleI₂KOHDMF3High[4]
6-methyl-4-nitro-1H-indazoleI₂KOHDMF1-3Not specified[5]
1,5-dimethyl-1H-indazoleI₂KOHDMFNot specifiedNot specified[7]

Experimental Protocol

The following is a detailed, generalized experimental protocol for the iodination of 1H-indazol-3-amine, adapted from established procedures for similar indazole derivatives.[4][5][6]

Materials and Reagents
  • 1H-Indazol-3-amine

  • Iodine (I₂)

  • Potassium hydroxide (KOH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Deionized water

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin-layer chromatography (TLC) plates and chamber

Reaction Procedure

The workflow for the experimental protocol is outlined in the following diagram:

Experimental Workflow start Start dissolve Dissolve 1H-indazol-3-amine in anhydrous DMF start->dissolve add_reagents Add I₂ followed by portion-wise addition of KOH dissolve->add_reagents stir Stir at room temperature add_reagents->stir monitor Monitor reaction by TLC stir->monitor quench Quench with Na₂S₂O₃ solution monitor->quench Reaction complete extract Extract with Ethyl Acetate quench->extract wash Wash organic layer with water and brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end Obtain pure product purify->end

Caption: Experimental workflow for the iodination of 1H-indazol-3-amine.

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1H-indazol-3-amine (1.0 eq).

  • Dissolution: Add anhydrous DMF (approximately 10-20 mL per gram of substrate) to the flask and stir at room temperature until the substrate is fully dissolved.

  • Reagent Addition: To the stirred solution, add molecular iodine (I₂) (1.1 - 1.5 eq). Following the addition of iodine, add potassium hydroxide (KOH) (2.0 - 4.0 eq) portion-wise over 5-10 minutes. An ice bath can be used to control any exotherm.

  • Reaction: Allow the reaction mixture to stir at room temperature for 1-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing an ice-water mixture. Quench the excess iodine by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution dropwise until the dark color of iodine disappears.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-iodo-1H-indazol-3-amine.

Conclusion

The iodination of 1H-indazol-3-amine is a highly regioselective reaction that is expected to exclusively yield the 3-iodo derivative. The reaction proceeds via a well-understood electrophilic aromatic substitution mechanism, facilitated by the use of molecular iodine and a base in a polar aprotic solvent. The provided experimental protocol, adapted from reliable literature precedents, offers a robust starting point for the synthesis of this valuable intermediate. This in-depth guide provides the necessary theoretical and practical information for researchers and drug development professionals to successfully implement this key transformation in their synthetic endeavors.

References

Methodological & Application

Application Notes: Suzuki-Miyaura Coupling Protocol for the Synthesis of 4-Aryl-1H-indazol-3-amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including potent kinase inhibition. The functionalization of the indazole core, particularly through carbon-carbon bond formation, is a key strategy in the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl compounds, offering high functional group tolerance and generally mild reaction conditions.

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 4-iodo-1H-indazol-3-amine with various arylboronic acids. This reaction enables the synthesis of a diverse library of 4-aryl-1H-indazol-3-amines, which are valuable intermediates for drug discovery programs.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl iodide, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst. A base is required to activate the organoboron species for transmetalation.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]) (2-5 mol%)

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Cesium carbonate (Cs₂CO₃)) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Dimethylformamide (DMF), or Toluene/Water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Solvent Addition: Add the anhydrous solvent to the flask. A common solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degassing: Seal the flask with a septum and degas the reaction mixture by bubbling a gentle stream of inert gas (Argon or Nitrogen) through the solution for 15-30 minutes. Alternatively, the freeze-pump-thaw method can be used.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can be performed under conventional heating or using a microwave reactor for potentially shorter reaction times.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the reaction mixture).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-1H-indazol-3-amine.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation

The following table provides representative, hypothetical data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Researchers should use this table as a template to record their own experimental results.

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Na₂CO₃ (2)DMF90892
33-Chlorophenylboronic acidPd(PPh₃)₄ (3)Cs₂CO₃ (2.5)Toluene/H₂O (4:1)1101678
42-Thiopheneboronic acidPd(dppf)Cl₂ (2)K₂CO₃ (2)Dioxane/H₂O (4:1)1001088
54-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)DMF1001275

Visualizations

Experimental Workflow:

Suzuki_Miyaura_Workflow start Start reagents Combine Reactants: This compound, Arylboronic Acid, Base start->reagents solvent Add Solvent reagents->solvent degas Degas with Inert Gas solvent->degas catalyst Add Palladium Catalyst degas->catalyst reaction Heat and Stir (80-120 °C) catalyst->reaction monitor Monitor Reaction (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up monitor->workup Complete purify Column Chromatography workup->purify characterize Characterize Product (NMR, HRMS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Catalytic Cycle:

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (R¹-X) pd2_aryl R¹-Pd(II)L₂-R² pd2_halide->pd2_aryl Transmetalation (R²-B(OR)₂ + Base) pd2_aryl->pd0 Reductive Elimination product R¹-R² pd2_aryl->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The described Suzuki-Miyaura coupling protocol provides a reliable and efficient method for the synthesis of 4-aryl-1H-indazol-3-amines from this compound. This methodology is highly valuable for generating libraries of novel indazole derivatives for screening in drug discovery and development programs. The reaction conditions can be further optimized for specific substrates to maximize yields and purity.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-iodo-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Buchwald-Hartwig amination of 4-iodo-1H-indazol-3-amine. This reaction is a crucial transformation for the synthesis of diverse N-substituted 4-amino-1H-indazol-3-amine derivatives, which are of significant interest in medicinal chemistry and drug discovery. The protocols and data presented herein are based on established methodologies for structurally related heterocyclic compounds and provide a strong foundation for the successful implementation of this synthetic transformation.

Introduction

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has become indispensable in modern organic synthesis, offering a broad substrate scope and functional group tolerance.[1] The synthesis of 4-amino-1H-indazol-3-amine derivatives is of particular importance as the indazole scaffold is a privileged structure in many biologically active compounds. This protocol outlines the key parameters and experimental procedures for the successful amination of this compound with a variety of primary and secondary amines.

Reaction Principle

The reaction proceeds via a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and reductive elimination to afford the desired N-aryl amine product and regenerate the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the reaction and is often tailored to the specific amine and aryl halide substrates.[2]

Data Presentation: Recommended Reaction Conditions

The following tables summarize the recommended starting conditions for the Buchwald-Hartwig amination of this compound. These conditions are derived from successful protocols for the amination of structurally similar 4-iodopyrazole and other halo-heterocyclic derivatives.[3][4][5] Optimization of these parameters may be necessary for specific amine coupling partners.

Table 1: General Reaction Parameters

ParameterRecommended Conditions
Substrate This compound
Amine 1.2 - 2.0 equivalents
Palladium Catalyst Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (5-10 mol%)
Ligand tBuDavePhos (4-10 mol%) or X-Phos (10-20 mol%)
Base KOtBu (2.0 equivalents) or Cs₂CO₃ (2.0 equivalents)
Solvent Anhydrous, degassed Toluene, Dioxane, or Xylene
Temperature 90 - 120 °C
Atmosphere Inert (Argon or Nitrogen)

Table 2: Catalyst and Ligand Selection Guide

Amine TypeRecommended Catalyst System (Catalyst/Ligand)Notes
Primary and Secondary Aliphatic AminesPd₂(dba)₃ / tBuDavePhosThis system is generally effective for a wide range of aliphatic amines. For amines with β-hydrogens, careful optimization may be needed to minimize side reactions like β-hydride elimination.[3] A copper-catalyzed approach might also be considered for amines with β-hydrogens.[4][5]
Primary and Secondary Aryl AminesPd(OAc)₂ / X-PhosX-Phos is a bulky electron-rich ligand that is often effective for the coupling of aryl amines.[6]
Bulky Primary and Secondary AminesPd₂(dba)₃ / tBuDavePhosThe steric bulk of tBuDavePhos can be advantageous for coupling sterically hindered amines.[3]

Experimental Protocols

Materials and Equipment
  • This compound

  • Amine coupling partner

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)

  • tBuDavePhos or X-Phos

  • Potassium tert-butoxide (KOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous and degassed solvent (Toluene, Dioxane, or Xylene)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

General Procedure for Palladium-Catalyzed Amination
  • Reaction Setup: In an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., tBuDavePhos, 4-10 mol%), and the base (e.g., KOtBu, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., Toluene) via syringe, followed by the amine coupling partner (1.2-2.0 equiv).

  • Reaction: Seal the vessel tightly and heat the reaction mixture to the desired temperature (e.g., 90-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent such as ethyl acetate and water.

    • If a solid precipitate is present, filter the mixture through a pad of Celite.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-substituted 4-amino-1H-indazol-3-amine.

Visualizations

Experimental Workflow

Buchwald_Hartwig_Amination_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine Reactants: - this compound - Pd Catalyst & Ligand - Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert 1. add_solvents Add Anhydrous Solvent and Amine inert->add_solvents 2. heating Heat and Stir (90-120 °C) add_solvents->heating 3. monitoring Monitor Reaction Progress (TLC/LC-MS) heating->monitoring 4. quench Cool and Quench Reaction monitoring->quench 5. (upon completion) extraction Aqueous Workup (Extraction & Washing) quench->extraction 6. purification Purify by Column Chromatography extraction->purification 7. product Isolated Product purification->product 8.

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Logical Relationship of Reaction Components

Reaction_Components cluster_reactants Reactants cluster_catalytic_system Catalytic System ArylIodide This compound (Aryl Halide) Product 4-(R¹R²N)-1H-indazol-3-amine (Product) ArylIodide->Product Amine R¹R²NH (Nucleophile) Amine->Product Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (Catalyst Precursor) Catalyst->Product Ligand tBuDavePhos or X-Phos (Ligand) Ligand->Product Base KOtBu or Cs₂CO₃ (Base) Base->Product

Caption: Key components of the Buchwald-Hartwig amination reaction.

References

Synthesis of 4-Aryl-1H-indazol-3-amines from 4-Iodo-1H-indazol-3-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and protocols for the synthesis of 4-aryl-1H-indazol-3-amines via palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura reaction, starting from 4-iodo-1H-indazol-3-amine. The 1H-indazole core is a significant pharmacophore in numerous therapeutic agents, and the C-4 arylation of 3-aminoindazoles is a key transformation for generating novel molecular entities with potential biological activity. The protocols outlined herein are based on established methodologies for analogous heterocyclic systems and provide a robust foundation for synthetic efforts in drug discovery and development.

Introduction

The indazole scaffold is a prominent heterocyclic motif found in a wide array of biologically active compounds, including potent kinase inhibitors used in oncology. The functionalization of the indazole ring system is, therefore, of great interest to medicinal chemists. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the efficient synthesis of biaryl compounds under relatively mild conditions. This application note focuses on the synthesis of 4-aryl-1H-indazol-3-amines from the corresponding 4-iodo precursor, a transformation that allows for the introduction of diverse aryl and heteroaryl substituents at a key position for modulating pharmacological activity.

Data Presentation

The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of iodo-indazoles with various arylboronic acids, providing a comparative overview of catalysts, bases, and solvents that can be adapted for the synthesis of 4-aryl-1H-indazol-3-amines.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodo-Indazoles

EntryArylboronic Acid DerivativePalladium Catalyst (mol%)Ligand (mol%)BaseSolvent SystemTemperature (°C) / Time (h)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃1,4-Dioxane/H₂O90 °C / 6 h85-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)K₃PO₄Toluene/EtOH/H₂O100 °C / 12 h80-90
33-Fluorophenylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃THF/H₂O80 °C / 18 h75-88
4Thiophen-2-ylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₂CO₃1,4-Dioxane110 °C / 8 h70-85
5Pyridin-3-ylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O95 °C / 12 h65-80

Note: The yields presented are indicative and have been reported for analogous iodo-indazole systems. Optimization may be required for the specific this compound substrate.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 4-aryl-1H-indazol-3-amines from this compound using conventional heating and microwave-assisted techniques.

Protocol 1: Conventional Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • 2M Aqueous sodium carbonate solution

  • 1,4-Dioxane

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask or Schlenk tube, combine this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.1 mmol, 1.1 eq), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Evacuate the vessel and backfill with an inert gas (nitrogen or argon); repeat this process three times.

  • Add 1,4-dioxane (8 mL) and the 2M aqueous sodium carbonate solution (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-1H-indazol-3-amine.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound

  • Arylboronic acid pinacol ester (1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Triphenylphosphine [PPh₃] (10 mol%)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Microwave reactor and appropriate vials

Procedure:

  • To a microwave reactor vial, add this compound (0.5 mmol, 1.0 eq), the arylboronic acid pinacol ester (0.75 mmol, 1.5 eq), Pd(OAc)₂ (0.025 mmol, 5 mol%), PPh₃ (0.05 mmol, 10 mol%), and K₂CO₃ (1.0 mmol, 2.0 eq).

  • Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 30-60 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the workup and purification steps as described in Protocol 1 to isolate the 4-aryl-1H-indazol-3-amine product.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base - Catalyst B Add Solvent & Degas A->B C Heat under Inert Atmosphere B->C D Monitor by TLC/LC-MS C->D E Aqueous Workup & Extraction D->E F Drying & Concentration E->F G Column Chromatography F->G H 4-Aryl-1H-indazol-3-amine G->H

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

suzuki_cycle pd0 Pd(0)L₂ ox_add [Ar-Pd(II)-I]L₂ pd0->ox_add Oxidative Addition trans [Ar-Pd(II)-Ar']L₂ ox_add->trans Transmetalation trans->pd0 Reductive Elimination arAr 4-Aryl-1H-indazol-3-amine (Ar-Ar') trans->arAr arI This compound (Ar-I) arI->ox_add arB Ar'B(OH)₂ + Base arB->trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 4-iodo-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-iodo-1H-indazol-3-amine is a valuable starting material for the synthesis of a diverse range of kinase inhibitors. Its indazole core serves as a privileged scaffold, capable of forming key hydrogen bond interactions with the hinge region of many kinases, while the iodo-substituent at the 4-position provides a versatile handle for introducing various functionalities, primarily through palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings. This allows for the exploration of the chemical space around the indazole core to optimize potency, selectivity, and pharmacokinetic properties of the synthesized inhibitors.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of novel kinase inhibitors, with a focus on targeting the BCR-ABL and TAM (Tyro3, Axl, Mer) kinase families.

Data Presentation: Inhibitory Activity of a Synthesized Indazole-Based Kinase Inhibitor

The following table summarizes the in vitro biochemical kinase inhibitory activity of compound AKE-72 , a potent pan-BCR-ABL inhibitor synthesized from this compound.[1]

Kinase TargetIC50 (nM)
BCR-ABLWT< 0.5
BCR-ABLT315I9
c-Kit-
FGFR1-
FLT3-
FYN-
LCK-
LYN-
PDGFRβ-
RET-
VEGFR2-
YES-
c-Src-
FMS-

Note: Specific IC50 values for kinases other than BCR-ABL were not provided in the source material, but significant inhibition (83.9–99.3% at 50 nM) was reported for the listed kinases.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound (1)

This protocol describes the synthesis of the key starting material, this compound, from 2-fluoro-6-iodobenzonitrile.[1]

Materials:

  • 2-fluoro-6-iodobenzonitrile

  • Hydrazine hydrate

  • n-Butanol (n-BuOH)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a solution of 2-fluoro-6-iodobenzonitrile in n-butanol, add hydrazine hydrate.

  • Heat the reaction mixture to 110 °C.

  • Maintain the temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with a suitable solvent (e.g., cold n-butanol or diethyl ether), and dry under vacuum to yield the pure product.

Characterization: The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: General Procedure for Sonogashira Coupling to Synthesize Kinase Inhibitors

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne, a key step in the synthesis of inhibitors like AKE-72.[1]

Materials:

  • This compound (1)

  • Substituted terminal alkyne (e.g., a diarylamide containing a terminal acetylene)

  • PdCl2(PPh3)2 (Bis(triphenylphosphine)palladium(II) dichloride)

  • CuI (Copper(I) iodide)

  • Triethylamine (Et3N)

  • Dimethylformamide (DMF)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a Schlenk flask or sealed tube, combine this compound (1.0 equiv.), the terminal alkyne (1.1-1.5 equiv.), PdCl2(PPh3)2 (0.05-0.1 equiv.), and CuI (0.1-0.2 equiv.).

  • Add a degassed solvent mixture of triethylamine and DMF (e.g., 1:1 ratio).

  • Seal the vessel and heat the reaction mixture to 85 °C. It is crucial to protect the reaction from light.

  • Stir the reaction overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired kinase inhibitor.

Characterization: The final product should be thoroughly characterized by 1H NMR, 13C NMR, high-resolution mass spectrometry (HRMS), and its purity assessed by HPLC.

Mandatory Visualizations

G cluster_synthesis Synthetic Workflow start This compound coupling Sonogashira Coupling (PdCl₂(PPh₃)₂, CuI, Et₃N/DMF) start->coupling reagent Terminal Alkyne (e.g., Diaryl Amide) reagent->coupling product Novel Kinase Inhibitor (e.g., AKE-72) coupling->product

Caption: General workflow for synthesizing kinase inhibitors from this compound.

G cluster_pathway TAM Kinase Signaling Pathway Ligand Gas6 / Protein S TAM TAM Receptor (Tyro3, Axl, Mer) Ligand->TAM Binds & Activates PI3K PI3K TAM->PI3K Phosphorylates MAPK MAPK/ERK TAM->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Migration Cell Migration & Adhesion AKT->Migration MAPK->Proliferation MAPK->Migration

Caption: Simplified TAM (Tyro3, Axl, Mer) receptor tyrosine kinase signaling pathway.

References

Application Notes and Protocols for Sonogashira Coupling with 4-iodo-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 4-iodo-1H-indazol-3-amine with terminal alkynes. The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, widely utilized in the synthesis of pharmaceuticals and other complex organic molecules.[1][2]

Due to the presence of both a reactive N-H bond on the indazole ring and a primary amino group, a multi-step procedure involving protection and deprotection is recommended to ensure a successful and high-yielding Sonogashira coupling. The free amino group and the indazole nitrogen can potentially interfere with the palladium and copper catalysts, leading to side reactions or inhibition of the desired coupling.[3][4]

Logical Workflow

The recommended experimental workflow involves three key stages:

  • N-Protection of the Indazole Ring: To prevent side reactions at the indazole nitrogen, it is crucial to protect this position prior to the coupling reaction. The tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability under the coupling conditions and its relatively straightforward removal.

  • Sonogashira Coupling Reaction: The N-protected this compound is then coupled with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.

  • Deprotection: The final step involves the removal of the N-protecting group to yield the desired 4-alkynyl-1H-indazol-3-amine.

Sonogashira_Workflow cluster_0 Synthesis Pathway Start This compound Protect N-Boc Protection Start->Protect Protected_Indazole tert-butyl 3-amino-4-iodo-1H-indazole-1-carboxylate Protect->Protected_Indazole Couple Sonogashira Coupling (Pd/Cu catalysis) Protected_Indazole->Couple Coupled_Product N-Boc-4-alkynyl-1H-indazol-3-amine Couple->Coupled_Product Deprotect N-Boc Deprotection Coupled_Product->Deprotect Final_Product 4-alkynyl-1H-indazol-3-amine Deprotect->Final_Product

Figure 1: Proposed synthetic workflow for the Sonogashira coupling of this compound.

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol describes the protection of the indazole nitrogen with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) in anhydrous DCM or THF.

  • Add triethylamine (1.5 equiv.) and a catalytic amount of DMAP (0.1 equiv.).

  • To this stirred solution, add di-tert-butyl dicarbonate (1.2 equiv.) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl 3-amino-4-iodo-1H-indazole-1-carboxylate.

ReagentMolar Ratio (equiv.)
This compound1.0
Di-tert-butyl dicarbonate1.2
Triethylamine1.5
4-Dimethylaminopyridine0.1

Table 1: Molar ratios of reagents for N-Boc protection.

Protocol 2: Sonogashira Coupling of N-Boc-Protected this compound

This protocol outlines a general procedure for the palladium and copper co-catalyzed Sonogashira coupling.[5]

Note on the 3-Amino Group: The compatibility of the free 3-amino group in this specific Sonogashira reaction is not definitively established in the literature. While N-protection of the indazole is crucial, the exocyclic amine could potentially coordinate with the metal catalysts. It is advisable to perform a small-scale test reaction to assess the feasibility. If the reaction is unsuccessful, protection of the 3-amino group (e.g., as a Boc-carbamate) may be necessary prior to the Sonogashira coupling.

Materials:

  • tert-butyl 3-amino-4-iodo-1H-indazole-1-carboxylate (1.0 equiv.)

  • Terminal alkyne (1.2-1.5 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 equiv.)

  • Copper(I) iodide (CuI) (0.04-0.10 equiv.)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv.)

  • Anhydrous solvent (e.g., THF, DMF, or 1,4-dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add tert-butyl 3-amino-4-iodo-1H-indazole-1-carboxylate (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.06 equiv.).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., TEA, 2.5 equiv.).

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove the catalyst residues.

  • Wash the organic phase with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ComponentMolar Ratio (equiv.)Catalyst Loading (mol%)
N-Boc-4-iodo-1H-indazol-3-amine1.0-
Terminal Alkyne1.2 - 1.5-
Pd(PPh₃)₂Cl₂0.02 - 0.052 - 5
CuI0.04 - 0.104 - 10
Amine Base2.0 - 3.0-

Table 2: Typical reaction conditions for Sonogashira coupling.

Protocol 3: N-Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield the final product.[6]

Materials:

  • N-Boc-4-alkynyl-1H-indazol-3-amine

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in 1,4-dioxane)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc-protected compound (1.0 equiv.) in DCM.

  • Add an excess of TFA (10-20 equiv.) or a solution of HCl in an organic solvent.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

  • Upon completion, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • If necessary, purify the final product by column chromatography or recrystallization.

Signaling Pathway and Mechanism

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L₂) pd0->pd_complex Oxidative Addition (Ar-I) transmetalation Transmetalation pd_complex->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination Ar-Pd(II)-C≡C-R'(L₂) reductive_elimination->pd0 Regeneration product Ar-C≡C-R' reductive_elimination->product cu_i Cu(I) alkyne R'-C≡C-H cu_acetylide Cu-C≡C-R' alkyne->cu_acetylide + Base, + CuI cu_acetylide->transmetalation

Figure 2: Simplified catalytic cycles of the Sonogashira coupling reaction.

The palladium cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex. In parallel, the copper cycle involves the formation of a copper acetylide from the terminal alkyne, copper(I) iodide, and a base. The key transmetalation step involves the transfer of the acetylide group from copper to the palladium complex. Finally, reductive elimination from the palladium complex yields the coupled product and regenerates the active Pd(0) catalyst.[5]

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-iodo-1H-indazol-3-amine in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 4-iodo-1H-indazol-3-amine, a key intermediate in the development of targeted therapeutics. The protocols outlined below are intended for large-scale synthesis and are supported by data tables and visualizations to facilitate understanding and implementation in a drug development setting.

Introduction

This compound is a crucial building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its indazole core serves as a versatile scaffold, and the iodo-substituent at the 4-position provides a reactive handle for introducing further molecular complexity through cross-coupling reactions. This intermediate has gained significant attention for its role in the synthesis of potent anti-cancer agents, such as the pan-BCR-ABL inhibitor AKE-72, which targets mutations resistant to existing therapies for Chronic Myeloid Leukemia (CML).

Large-Scale Synthesis of this compound

A robust and scalable synthesis of this compound has been developed starting from 2-fluoro-6-iodobenzonitrile. This method offers a high-yielding and efficient route suitable for industrial production.

Experimental Protocol: Synthesis of this compound

This protocol details the large-scale synthesis of this compound from 2-fluoro-6-iodobenzonitrile and hydrazine hydrate.

Materials:

  • 2-fluoro-6-iodobenzonitrile

  • Hydrazine hydrate (80% in water)

  • n-Butanol

  • Water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

Equipment:

  • Large-scale reaction vessel with mechanical stirrer, condenser, and temperature control

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable large-scale reaction vessel, charge 2-fluoro-6-iodobenzonitrile and n-butanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate dropwise at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 110 °C and maintain for 4-6 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the n-butanol under reduced pressure.

    • To the residue, add water and ethyl acetate. Stir vigorously.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to afford the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the final product as a solid.

Quantitative Data for Large-Scale Synthesis:

ParameterValue
Starting Material 2-fluoro-6-iodobenzonitrile
Reagent Hydrazine hydrate (80%)
Solvent n-Butanol
Reaction Temperature 110 °C
Reaction Time 4-6 hours
Typical Yield 85-95%
Purity (by HPLC) >98%

Application in Drug Development: Synthesis of AKE-72

This compound is a key precursor in the synthesis of AKE-72, a potent pan-BCR-ABL inhibitor. The synthesis involves a Sonogashira coupling followed by an amide bond formation.

Experimental Workflow: Synthesis of AKE-72

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Amide Coupling A This compound C Sonogashira Coupling Product A->C Pd catalyst, Cu(I) cocatalyst, base B Terminal Alkyne Intermediate B->C D Sonogashira Coupling Product F AKE-72 D->F Coupling agent (e.g., HATU), base E Carboxylic Acid Intermediate E->F

Caption: Synthetic workflow for AKE-72.

Experimental Protocol: Synthesis of AKE-72

This protocol outlines the key steps for the synthesis of AKE-72 starting from this compound.

Part 1: Sonogashira Coupling

Materials:

  • This compound

  • Appropriate terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • A suitable base (e.g., triethylamine or diisopropylamine)

  • Solvent (e.g., DMF or THF)

Procedure:

  • To a solution of this compound and the terminal alkyne in the chosen solvent, add the palladium catalyst, CuI, and the base.

  • Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction, dilute with a suitable solvent, and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify the crude product by flash chromatography.

Part 2: Amide Coupling

Materials:

  • Product from Part 1

  • Appropriate carboxylic acid

  • Amide coupling reagent (e.g., HATU, HOBt/EDC)

  • A suitable base (e.g., DIPEA)

  • Solvent (e.g., DMF)

Procedure:

  • Dissolve the product from Part 1, the carboxylic acid, and the coupling reagent in the solvent.

  • Add the base and stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work up the reaction by diluting with an organic solvent and washing with aqueous sodium bicarbonate and brine.

  • Dry the organic layer, concentrate, and purify the crude product by flash chromatography or recrystallization to obtain AKE-72.

Mechanism of Action: Inhibition of BCR-ABL Signaling Pathway

AKE-72, synthesized from this compound, is a potent inhibitor of the BCR-ABL fusion protein. This oncoprotein is a constitutively active tyrosine kinase that drives the proliferation of cancer cells in Chronic Myeloid Leukemia (CML).[1] By binding to the ATP-binding site of the BCR-ABL kinase, AKE-72 blocks its activity and inhibits downstream signaling pathways that are crucial for cancer cell growth and survival.[1]

BCR-ABL Signaling Pathway

G BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT_mTOR STAT5 STAT5 Pathway BCR_ABL->STAT5 AKE72 AKE-72 (Inhibitor) AKE72->BCR_ABL Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis STAT5->Proliferation

Caption: Inhibition of the BCR-ABL signaling pathway by AKE-72.

Inhibitory Activity of AKE-72 against BCR-ABL Mutants:

AKE-72 has demonstrated potent inhibitory activity against wild-type BCR-ABL and various clinically relevant mutants that confer resistance to other tyrosine kinase inhibitors.[2]

BCR-ABL MutantIC₅₀ (nM)
Wild-Type< 0.5
T315I9
E255K8.98
F317L3.12
H396P< 1.0
Q252H3.88

Conclusion

This compound is a valuable and versatile intermediate for the large-scale synthesis of innovative drug candidates. The provided protocols offer a scalable and efficient route to this key building block, enabling the development of next-generation therapeutics like AKE-72. The potent and broad-spectrum activity of AKE-72 against resistant BCR-ABL mutants highlights the significance of this compound in addressing unmet needs in cancer therapy.

References

Application Notes & Protocols: Purity Assessment of 4-iodo-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-iodo-1H-indazol-3-amine is a heterocyclic compound featuring a bicyclic structure composed of a benzene ring fused to a pyrazole ring.[1] It serves as a crucial building block in medicinal chemistry for the synthesis of various pharmaceutical agents.[1] Given its role as a key intermediate, ensuring its chemical purity is paramount to the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).

Potential impurities in this compound can originate from unreacted starting materials, reagents, or side reactions during its synthesis. These may include isomers, over-iodinated species, or other related substances. A comprehensive purity assessment, therefore, requires a multi-faceted analytical approach employing orthogonal methods to separate, identify, and quantify the main component and any potential impurities.

This document provides detailed protocols for several robust analytical methods for the purity assessment of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Overall Analytical Workflow

A systematic approach is essential for the comprehensive purity assessment of this compound. The following workflow outlines the key stages, from sample preparation to final purity determination, incorporating orthogonal analytical techniques for a complete impurity profile.

Purity_Assessment_Workflow cluster_0 Sample Handling & Preparation cluster_1 Primary Purity Analysis (Non-Volatiles) cluster_2 Volatile & Thermal Impurity Analysis cluster_3 Absolute Purity & Structural Confirmation cluster_4 Data Analysis & Reporting Sample Test Sample of This compound Prep Accurate Weighing & Solubilization in Diluent Sample->Prep HPLC_UV RP-HPLC-UV Analysis (Purity & Impurity Profile) Prep->HPLC_UV GC_MS GC-MS Analysis (Volatile Impurities) Prep->GC_MS qNMR Quantitative 1H NMR (Absolute Purity Assay) Prep->qNMR EA Elemental Analysis (Compositional Verification) Prep->EA Analysis Data Integration & Impurity Identification HPLC_UV->Analysis GC_MS->Analysis qNMR->Analysis EA->Analysis Report Final Purity Report (Certificate of Analysis) Analysis->Report

Caption: General workflow for the purity assessment of this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Application: RP-HPLC is the primary method for determining the purity and impurity profile of this compound. It effectively separates the main compound from non-volatile organic impurities.

Experimental Protocol:

ParameterRecommended Conditions
Instrumentation HPLC system with a UV/PDA detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient Program 5% B to 95% B over 20 minutes, hold for 5 min, return to initial
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve ~1 mg of the sample in 10 mL of 50:50 Acetonitrile:Water.

Data Presentation: Example Purity Calculation

Purity is typically determined by area percent, assuming all components have a similar response factor at the chosen wavelength.

Peak IDRetention Time (min)Peak Area (mAU*s)Area %Identity
14.51,5000.05Impurity A
28.212,0000.40Impurity B
3 10.5 2,970,000 99.50 This compound
413.14,5000.05Impurity C
Total -2,988,000 100.00 -

Gas Chromatography-Mass Spectrometry (GC-MS)

Application: GC-MS is ideal for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC, such as residual solvents or volatile synthetic by-products. The use of a mass spectrometer allows for the identification of unknown impurities based on their mass spectra.[2]

Experimental Protocol:

ParameterRecommended Conditions
Instrumentation Gas Chromatograph with a Mass Spectrometer detector
Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 270 °C
Injection Mode Splitless (1 minute)
Oven Program Start at 60 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 500 amu
Sample Preparation Dissolve ~2 mg of the sample in 1 mL of Methanol or Dichloromethane.

Data Presentation: Potential Volatile Impurities

Retention Time (min)Identified CompoundBasis of Identification
3.1DichloromethaneNIST Library Match
9.8AnilineNIST Library Match
12.4IodobenzeneNIST Library Match

Quantitative ¹H NMR (qNMR) Spectroscopy

Application: qNMR is a primary analytical method that provides an absolute measure of purity without the need for a specific reference standard of the analyte.[3][4] It quantifies the analyte by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known purity and weight.[3]

Experimental Protocol:

ParameterRecommended Conditions
Instrumentation 400 MHz or higher NMR spectrometer
Internal Standard Maleic acid or Dimethyl sulfone (certified reference material)
Solvent DMSO-d₆
Sample Preparation Accurately weigh ~10 mg of this compound and ~5 mg of the internal standard into a vial. Dissolve in ~0.7 mL of DMSO-d₆.
Pulse Program Standard quantitative pulse sequence (e.g., zg30)
Relaxation Delay (D1) > 5 times the longest T₁ of both analyte and standard (typically 30-60 s)
Acquisition Time (AQ) ≥ 4 seconds
Number of Scans 16 or 32 (for good signal-to-noise)

Data Presentation: Purity Calculation

The purity of the analyte (PurityAnalyte) is calculated using the following formula:

PurityAnalyte (% w/w) = (IAnalyte / IStd) * (NStd / NAnalyte) * (MWAnalyte / MWStd) * (mStd / mAnalyte) * PurityStd

SymbolDescriptionExample Value
IAnalyteIntegral of a specific analyte proton signal1.00
IStdIntegral of a specific standard proton signal2.05
NAnalyteNumber of protons for the analyte signal1 (e.g., CH)
NStdNumber of protons for the standard signal2 (Maleic acid)
MWAnalyteMolecular weight of the analyte (259.05 g/mol )259.05
MWStdMolecular weight of the standard (116.07 g/mol )116.07
mAnalyteMass of the analyte weighed10.15 mg
mStdMass of the standard weighed5.25 mg
PurityStdPurity of the standard99.9%

Complementary Analytical Methods

The following diagram illustrates the logical relationship between the primary analytical techniques, highlighting how they provide complementary information for a comprehensive purity assessment.

Analytical_Methods_Relationship cluster_main Comprehensive Purity Assessment of this compound cluster_chrom cluster_spec node_main Purity Assessment Chromatographic Methods Spectroscopic & Other Methods node_hplc RP-HPLC-UV Separates non-volatile impurities Determines relative purity (Area %) Creates impurity profile node_main:f1->node_hplc node_gcms GC-MS Separates volatile impurities & solvents Identifies unknowns via MS Quantifies volatile components node_main:f1->node_gcms node_qnmr Quantitative 1H NMR Determines absolute purity (w/w %) Provides structural confirmation Non-destructive node_main:f2->node_qnmr node_ea Elemental Analysis Verifies elemental composition (C,H,N,I) Confirms empirical formula Detects inorganic impurities node_main:f2->node_ea

References

The Versatile Role of 4-iodo-1H-indazol-3-amine in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-iodo-1H-indazol-3-amine is a highly functionalized heterocyclic building block that has garnered significant interest in medicinal chemistry. Its unique structural features, including the reactive iodine atom at the 4-position and the primary amine at the 3-position of the indazole core, make it a versatile precursor for the synthesis of a diverse range of bioactive molecules. This application note details the use of this compound in the synthesis of potent kinase inhibitors, providing comprehensive experimental protocols and outlining the relevant biological signaling pathways.

Application 1: Synthesis of Pan-BCR-ABL Inhibitors for Chronic Myeloid Leukemia (CML)

A prominent application of this compound is in the synthesis of potent inhibitors of the Bcr-Abl tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).[1] The fusion protein Bcr-Abl exhibits constitutively active kinase activity, driving uncontrolled cell proliferation and survival.[2] A key example is the synthesis of AKE-72, a diarylamide 3-aminoindazole that demonstrates potent inhibitory activity against both wild-type Bcr-Abl and the clinically significant T315I mutant, which confers resistance to first-generation inhibitors like imatinib.[1]

Quantitative Data: Bioactivity of AKE-72
CompoundTargetIC50 (nM)Cell LineGI50 (nM)
AKE-72 BCR-ABL (wild-type)< 0.5K-562 (CML)< 10
BCR-ABL (T315I mutant)9Ba/F3 (BCR-ABL WT)9.6
Ba/F3 (BCR-ABL T315I)290
Experimental Protocols

The synthesis of AKE-72 from this compound involves a key Sonogashira cross-coupling reaction. The general workflow and a detailed protocol are provided below.

G cluster_0 Synthesis of this compound (1) cluster_1 Synthesis of Intermediate Amide (3) cluster_2 Final Sonogashira Coupling start 2-fluoro-6-iodobenzonitrile step1 React with hydrazine hydrate in n-butanol at 110°C start->step1 product1 This compound (1) step1->product1 start2 3-ethynylbenzoic acid + 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline step2 Amide coupling (HATU, DIPEA, DMF) start2->step2 product2 Intermediate Amide (3) step2->product2 start3 This compound (1) + Intermediate Amide (3) step3 Sonogashira Coupling (PdCl2(PPh3)2, CuI, Et3N/DMF) start3->step3 product3 AKE-72 step3->product3

Caption: Synthetic workflow for AKE-72.

Protocol 1: Synthesis of this compound (1)

  • To a solution of 2-fluoro-6-iodobenzonitrile (1.0 eq) in n-butanol, add hydrazine hydrate (2.0 eq).

  • Heat the reaction mixture to 110 °C and stir for 2 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • The product precipitates out of the solution. Collect the solid by filtration, wash with cold n-butanol, and dry under vacuum to afford this compound. The reaction typically proceeds with high yield (approx. 99%).[1]

Protocol 2: Synthesis of 3-ethynyl-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (Intermediate 3)

  • To a solution of 3-ethynylbenzoic acid (1.0 eq) and 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the reaction mixture at 60 °C for 3 hours.

  • Monitor the reaction progress by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired intermediate amide (approx. 31% yield).[1]

Protocol 3: Synthesis of AKE-72 via Sonogashira Coupling

  • To a degassed solution of this compound (1) (1.0 eq) and the intermediate amide (3) (1.1 eq) in a 1:1 mixture of Et3N and DMF, add PdCl2(PPh3)2 (0.05 eq) and CuI (0.1 eq).

  • Heat the reaction mixture to 85 °C under an inert atmosphere (e.g., argon or nitrogen) and stir for 12-16 hours.

  • Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford AKE-72.

BCR-ABL Signaling Pathway

The Bcr-Abl oncoprotein activates several downstream signaling pathways, leading to increased cell proliferation and inhibition of apoptosis. AKE-72, by inhibiting the kinase activity of Bcr-Abl, effectively blocks these aberrant signals.

BCR_ABL_Pathway cluster_RAS RAS/MAPK Pathway cluster_PI3K PI3K/AKT Pathway cluster_STAT JAK/STAT Pathway BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK AKE_72 AKE-72 AKE_72->BCR_ABL Inhibits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Inhibition of Apoptosis) mTOR->Survival STAT5 STAT5 JAK->STAT5 Gene_Transcription Gene Transcription (Anti-apoptotic) STAT5->Gene_Transcription

Caption: BCR-ABL signaling and inhibition by AKE-72.

Application 2: Synthesis of Pyrazolo[4,3-h]quinazoline Derivatives as Kinase Inhibitors

This compound can also serve as a precursor for the synthesis of more complex heterocyclic systems, such as pyrazolo[4,3-h]quinazolines. These scaffolds are present in a number of kinase inhibitors targeting various components of cell cycle and signaling pathways. While a direct synthesis from this compound is a logical synthetic route, detailed examples in the literature starting specifically from this iodo-precursor are not as prevalent as for the acyclic derivatives. However, the strategic placement of the iodo and amino groups makes it an ideal starting material for building the quinazoline ring system through reactions like Buchwald-Hartwig amination or other cyclization strategies.

General Synthetic Strategy

A plausible synthetic approach would involve an initial reaction at the 3-amino group, followed by a palladium-catalyzed intramolecular C-N bond formation utilizing the 4-iodo substituent to construct the quinazoline ring. Alternatively, an intermolecular coupling at the 4-position followed by subsequent cyclization could be employed.

G start This compound step1 Acylation/Amidation of 3-amino group start->step1 intermediate N-acylated intermediate step1->intermediate step2 Intramolecular Buchwald-Hartwig Amination (Pd-catalyzed) intermediate->step2 product Pyrazolo[4,3-h]quinazoline derivative step2->product

Caption: General workflow for pyrazoloquinazolines.

Note: Detailed experimental protocols and specific examples with quantitative data for the synthesis of pyrazolo[4,3-h]quinazolines directly from this compound are currently limited in readily available literature. The provided workflow represents a logical and feasible synthetic strategy based on established organic chemistry principles.

This compound is a valuable and versatile starting material for the synthesis of a range of bioactive heterocyclic compounds. Its utility has been clearly demonstrated in the development of potent pan-BCR-ABL inhibitors like AKE-72. The strategic positioning of the iodo and amino functionalities provides synthetic handles for the construction of complex molecular architectures, making it a key building block for the discovery of novel kinase inhibitors and other therapeutic agents. Further exploration of its reactivity is likely to lead to the discovery of new and potent bioactive molecules.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 4-iodo-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling reaction with 4-iodo-1H-indazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing a Suzuki coupling with this compound?

The structure of this compound presents unique challenges. The free amine at the C-3 position and the unprotected N-H of the indazole ring can coordinate with the palladium catalyst, potentially interfering with the catalytic cycle.[1] Additionally, the electronic properties of the indazole ring system can influence the reactivity of the C-I bond. Careful selection of ligands, bases, and reaction conditions is crucial to mitigate these effects and achieve high yields.

Q2: How does the 3-amino group affect the reaction?

The 3-amino group is an electron-donating group which can increase the electron density at the C-4 position where the iodine is located. This can make the initial oxidative addition step of the palladium catalyst, which is often rate-limiting, more challenging compared to electron-deficient aryl halides.[2][3] Furthermore, the amine can act as a ligand, leading to catalyst inhibition. Using bulky ligands can sometimes help prevent this unwanted coordination.

Q3: Is it necessary to protect the N-H group of the indazole ring?

While not always mandatory, N-H protection (e.g., with a BOC group) can sometimes improve yields and reproducibility by preventing interference with the catalytic cycle.[1] However, N-protection adds extra steps to the synthesis. For some substrates, particularly those with electron-withdrawing groups, deprotection can occur under the reaction conditions.[4] It is often advisable to first attempt the reaction with the unprotected indazole and consider protection as an optimization step if yields are low.[1]

Q4: What are the most common side reactions?

The most common side reactions in Suzuki coupling with indazole derivatives include:

  • Protodeboronation: The boronic acid reagent reacts with a proton source (like water) to form an arene, consuming the reagent. This can be minimized by using anhydrous solvents or carefully controlling the amount of water.[5]

  • Dehalogenation (Hydrodehalogenation): The this compound is converted back to 1H-indazol-3-amine. This is a common side reaction for aryl halides.[1][6]

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[1][2]

  • Palladium Black Formation: The palladium catalyst precipitates out of the solution as inactive palladium black, reducing reaction efficiency.[7]

Troubleshooting Guide

Problem 1: Low to No Conversion of Starting Material
Possible Cause Recommended Solution
Inactive Catalyst Ensure the palladium catalyst is fresh and has been stored correctly under an inert atmosphere. For electron-rich substrates, consider screening different catalyst systems. While Pd(PPh₃)₄ is common, catalysts with bulky, electron-rich phosphine ligands like XPhos or SPhos, or palladacycles, can be more effective.[2][8]
Incorrect Base The base is critical for activating the boronic acid.[9] If a weak base like Na₂CO₃ is failing, switch to a stronger or more soluble base such as K₃PO₄ or Cs₂CO₃.[2][10] Ensure the base is finely powdered and, if necessary, anhydrous.[3]
Solvent Issues The solvent must solubilize all reaction components. Common choices include 1,4-dioxane, DMF, or toluene, often with a small amount of water to aid in dissolving the base.[2][11] If solubility is poor, consider switching solvents.
Low Temperature Suzuki couplings often require heat. If the reaction is slow, consider increasing the temperature to 80-120 °C or using microwave irradiation, which can significantly shorten reaction times.[2][4][5]
Problem 2: Significant Byproduct Formation
Observed Byproduct Possible Cause & Solution
Homocoupling of Boronic Acid This side reaction is often promoted by oxygen. Solution: Ensure the reaction mixture and solvents are thoroughly degassed (e.g., by bubbling with argon or nitrogen for 15-30 minutes or using freeze-pump-thaw cycles) before adding the palladium catalyst.[2][5]
Dehalogenation of Indazole The iodo-indazole is being reduced. Solution: This can be caused by impurities or certain reaction conditions. Ensure high-purity starting materials. Optimizing the base and solvent system can also help minimize this side reaction.[1][6]
Protodeboronation of Boronic Acid Excess water or high temperatures can cause the boronic acid to decompose. Solution: Use anhydrous solvents where possible, or minimize the amount of water in the reaction. Lowering the reaction temperature and monitoring the reaction closely to avoid prolonged heating can also be effective.[5]

Data on Suzuki Coupling of Iodo-Indazole Derivatives

The following table summarizes reaction conditions used for Suzuki coupling on various iodo-indazole substrates, which can serve as a starting point for optimizing the reaction with this compound.

Indazole SubstrateCatalyst (mol%)BaseSolventTemp. (°C) & TimeYield (%)Reference
3-Iodo-1H-indazolePd(PPh₃)₄ (5-6)Na₂CO₃ (2N)1,4-Dioxane120 (MW), 40 min55[5]
3-Iodo-1H-indazolePdCl₂(dppf)K₂CO₃DME80, 2hGood[12]
3-Iodo-5-nitro-1H-indazolePd(PPh₃)₄ (5)Na₂CO₃ (2N)1,4-Dioxane120 (MW), 40 min95[4]
Iodo CompoundPd₂(dba)₃ / XPhos (3/6)K₃PO₄Dioxane / H₂O120 (MW), 10 min53[8]
Iodo CompoundPd(PPh₃)₄ (9)K₃PO₄DMF85, 5h53[8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a general procedure that may require optimization for specific substrates.

  • Reagent Preparation: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube), add this compound (1.0 equiv.), the arylboronic acid or boronate ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).[5][8]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 15-20 minutes.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[5]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like XPhos, or a pre-catalyst like Pd(PPh₃)₄, 2–5 mol%).[5][8]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–120 °C) with vigorous stirring. Microwave irradiation can also be used to accelerate the reaction.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[5]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[2]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]

Visual Guides

Suzuki Coupling Cycle pd0 Pd(0)L2 Active Catalyst oa_complex Ar-Pd(II)L2-I Oxidative Addition Complex pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L2-Ar' Transmetalation Complex oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' Product trans_complex->product reagents Ar-I + (HO)2B-Ar' reagents->oa_complex base_boronate Base [Ar'B(OH)3]- base_boronate->oa_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Check Catalyst System (Activity, Ligand Choice) start->check_catalyst check_base Evaluate Base (Strength, Solubility) check_catalyst->check_base If no improvement check_reagents Verify Reagent Purity & Stoichiometry check_base->check_reagents If no improvement check_conditions Optimize Conditions (Temp., Time, Solvent) check_reagents->check_conditions If no improvement success Improved Yield check_conditions->success Systematic Optimization Side_Reactions cluster_desired Desired Pathway cluster_side Side Reactions Ar-I Ar-I Ar-Ar' Ar-Ar' Ar-I->Ar-Ar' Suzuki Coupling (+ Ar'B(OH)2) Ar-H Ar-H Ar-I->Ar-H Dehalogenation Ar'B(OH)2 Ar'B(OH)2 Ar'-H Ar'-H Ar'B(OH)2->Ar'-H Protodeboronation (+ H+) Ar'-Ar' Ar'-Ar' Ar'B(OH)2->Ar'-Ar' Homocoupling (+ O2)

References

common side reactions in the synthesis of 4-iodo-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 4-iodo-1H-indazol-3-amine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions to improve reaction outcomes.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete Cyclization: The reaction of the 2-halobenzonitrile precursor with hydrazine may not have gone to completion. 2. Poor Quality Reagents: Use of old or impure starting materials (e.g., oxidized hydrazine or contaminated benzonitrile). 3. Suboptimal Reaction Temperature: The temperature may be too low for the cyclization to proceed efficiently.1. Reaction Monitoring & Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material persists, consider increasing the reaction time or temperature. 2. Reagent Quality Verification: Use freshly opened or purified reagents. Ensure the 2-halobenzonitrile is of high purity. 3. Temperature Adjustment: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the effect on product formation.
Presence of Multiple Spots on TLC (Impure Product) 1. Formation of Regioisomers: During direct iodination of 1H-indazol-3-amine, iodination may occur at other positions (e.g., 5, 6, or 7). 2. Over-iodination: Formation of di- or tri-iodinated indazole species. 3. Incomplete Reaction: Presence of unreacted starting material (1H-indazol-3-amine). 4. Side Reactions with Hydrazine: If synthesizing from a benzonitrile, hydrazine may lead to undesired byproducts.1. Control of Iodination Conditions: When performing direct iodination, carefully control the stoichiometry of the iodinating agent. Use of a milder iodinating agent or a protecting group strategy for the amino group might improve regioselectivity. 2. Stoichiometric Control: Use a precise molar equivalent of the iodinating agent. Adding the iodinating agent portion-wise can help minimize over-iodination. 3. Purification: Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to separate the desired product from impurities. Recrystallization can also be an effective purification method.
Product Degradation 1. Harsh Reaction Conditions: The use of strong acids or bases, or high temperatures can lead to the decomposition of the indazole ring. 2. Oxidation of the Amino Group: The iodinating agent or exposure to air can oxidize the 3-amino group.1. Milder Conditions: Employ milder reaction conditions where possible. For instance, use a weaker base or a lower reaction temperature. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Difficulty in Product Isolation/Purification 1. Product Solubility: The product may have similar solubility to the byproducts, making separation by recrystallization challenging. 2. Amine Group Interaction with Silica Gel: The basicity of the 3-amino group can cause streaking on silica gel during column chromatography.1. Alternative Purification: Explore other purification techniques such as preparative HPLC or crystallization from a different solvent system. 2. Modified Chromatography: Add a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the eluent during column chromatography to improve the peak shape and separation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely side-products in the synthesis of this compound via direct iodination of 1H-indazol-3-amine?

A1: The most common side-products are regioisomers, where iodine is incorporated at other positions on the aromatic ring (positions 5, 6, or 7). Over-iodination, leading to the formation of di-iodo or even tri-iodo species, is also a significant possibility, especially if an excess of the iodinating agent is used.

Q2: How can I minimize the formation of these iodinated isomers?

A2: Optimizing the reaction conditions is key. This includes the choice of iodinating agent (e.g., N-iodosuccinimide (NIS), iodine monochloride (ICl), or molecular iodine with a base), the solvent, and the reaction temperature. A slow, portion-wise addition of the iodinating agent can also help to control the reaction and improve selectivity. In some cases, using a protecting group for the 3-amino function might be necessary to direct the iodination to the desired position.

Q3: What is a plausible synthetic route starting from a commercially available benzonitrile?

A3: A common and effective strategy is the cyclization of a substituted 2-halobenzonitrile with hydrazine. For the synthesis of this compound, a suitable starting material would be 2-fluoro-3-iodobenzonitrile or 2-chloro-3-iodobenzonitrile. The reaction with hydrazine hydrate, typically in a polar solvent like ethanol or n-butanol at elevated temperatures, leads to the formation of the desired 3-aminoindazole ring system.

Q4: My reaction with a 2-halobenzonitrile and hydrazine is sluggish. What can I do to improve the reaction rate?

A4: Increasing the reaction temperature is the most straightforward approach to increase the rate of cyclization. You can also consider using a higher boiling point solvent. Additionally, ensuring the quality of the hydrazine hydrate is important, as it can degrade over time. The choice of the halogen on the benzonitrile can also influence reactivity, with fluoro and chloro substituents generally being good leaving groups for this type of nucleophilic aromatic substitution-cyclization.

Q5: I am observing a significant amount of starting benzonitrile in my crude product. How can I drive the reaction to completion?

A5: Besides increasing the reaction time and temperature, you can try using a slight excess of hydrazine hydrate (e.g., 1.2-1.5 equivalents). However, be mindful that a large excess can complicate the work-up and purification. Monitoring the reaction by TLC or LC-MS will help you determine the optimal reaction time.

Visualizing the Synthesis and Potential Pitfalls

To further aid in understanding the synthesis, the following diagrams illustrate the general reaction pathway and a troubleshooting workflow.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Desired Product cluster_side_products Potential Side Products 2-Halo-3-iodobenzonitrile 2-Halo-3-iodobenzonitrile Cyclization Cyclization 2-Halo-3-iodobenzonitrile->Cyclization Hydrazine Hydrazine Hydrazine->Cyclization This compound This compound Cyclization->this compound Main Pathway Incomplete_Cyclization Unreacted Starting Material Cyclization->Incomplete_Cyclization Side Reaction Other_Isomers Regioisomers Cyclization->Other_Isomers Side Reaction Troubleshooting_Workflow cluster_analysis Analysis cluster_issues Identify Issue cluster_solutions_yield Solutions for Low Yield cluster_solutions_purity Solutions for Impurity start Reaction Outcome Unsatisfactory tlc_lcms Analyze Crude Product (TLC, LC-MS, NMR) start->tlc_lcms low_yield Low Yield / No Product tlc_lcms->low_yield impure_product Impure Product tlc_lcms->impure_product check_reagents Verify Reagent Quality low_yield->check_reagents Yes optimize_conditions Optimize Conditions (Temp, Time) low_yield->optimize_conditions Yes control_stoichiometry Control Stoichiometry impure_product->control_stoichiometry Yes purification Optimize Purification (Column, Recrystallization) impure_product->purification Yes end Improved Synthesis check_reagents->end optimize_conditions->end control_stoichiometry->end purification->end

preventing de-iodination during reactions with 4-iodo-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 4-iodo-1H-indazol-3-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly the prevention of de-iodination, during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is de-iodination and why is it a problem?

A1: De-iodination, also known as hydrodehalogenation, is a common and undesired side reaction where the iodine atom on the this compound is replaced by a hydrogen atom.[1] This leads to the formation of the 1H-indazol-3-amine byproduct, which reduces the yield of your desired product and complicates the purification process.[1][2]

Q2: What are the primary causes of de-iodination in my reactions?

A2: Several factors can promote the undesired de-iodination side reaction:

  • Reaction Kinetics: If the rate of your desired reaction (e.g., cross-coupling) is slow, it allows more time for the competing de-iodination pathway to occur.[2]

  • Catalyst and Ligand Choice: The properties of the palladium catalyst and the associated phosphine ligand are critical. Highly active catalysts or inappropriate ligands can inadvertently promote de-iodination.[1][2]

  • Presence of Hydride Sources: Solvents (like DMF or alcohols), bases, or even trace amounts of water can act as hydride donors, providing the hydrogen atom that replaces the iodine.[2]

  • High Reaction Temperatures: Elevated temperatures can increase the rate of de-iodination, sometimes more significantly than the rate of the desired reaction.[1][2]

  • Base Selection: The choice and strength of the base can influence the reaction pathway. Some bases may degrade to form hydride species or promote other side reactions.[1][2]

  • Light Sensitivity: Some electron-rich aryl iodides can be sensitive to light, which can induce radical-based de-iodination.[3]

Q3: How can I detect if de-iodination is occurring in my experiment?

A3: You can typically identify de-iodination by analyzing the crude reaction mixture using standard analytical techniques:

  • Thin Layer Chromatography (TLC): The de-iodinated byproduct will appear as a new, typically less polar, spot compared to your starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You will observe a mass peak corresponding to the molecular weight of 1H-indazol-3-amine alongside your desired product and any unreacted starting material.

Troubleshooting Guides for Common Reactions

This section provides specific troubleshooting advice for palladium-catalyzed cross-coupling reactions, which are frequently performed with aryl iodides like this compound.

Issue 1: Significant De-iodination in Suzuki-Miyaura Coupling
  • Symptoms: Low yield of the desired coupled product and a significant amount of 1H-indazol-3-amine byproduct observed by LC-MS.

  • Possible Causes & Solutions:

ParameterRecommendation & Rationale
Ligand Choice The choice of ligand is crucial. Bulky, electron-rich biaryl phosphine ligands are highly recommended as they promote the final C-C bond-forming step (reductive elimination) to be faster than the de-iodination pathway.[1][2] Action: Screen ligands such as SPhos, XPhos, or dppf.[2]
Base Selection The base can be a source of hydrides or promote side reactions. Action: Use a strong, non-nucleophilic inorganic base. Screen bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][2] Avoid using bases like sodium tert-butoxide (NaOtBu) if de-iodination is severe, unless paired with a highly effective ligand.
Solvent Solvents like DMF or alcohols can break down at high temperatures to provide a source of hydrogen. Action: Switch to aprotic, non-hydride-donating solvents such as Toluene, Dioxane, or THF.[2][4]
Temperature Higher temperatures often accelerate de-iodination.[2] Action: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). While this may slow the reaction, it can significantly reduce the byproduct formation.[1]
Catalyst Loading Excessively high palladium loading can sometimes increase the rate of side reactions.[1] Action: Try reducing the catalyst loading to 1-2 mol%.
Issue 2: Significant De-iodination in Buchwald-Hartwig Amination
  • Symptoms: Formation of 1H-indazol-3-amine byproduct instead of the desired N-arylated product.

  • Possible Causes & Solutions:

ParameterRecommendation & Rationale
Ligand Choice Similar to Suzuki coupling, bulky biaryl phosphine ligands are essential for promoting C-N bond formation over de-iodination.[1] Action: Employ ligands like Xantphos, DavePhos, or RuPhos. These ligands are known to accelerate the reductive elimination step.[1][2]
Base Selection A strong, non-nucleophilic base is required, but some can be problematic. Action: Sodium tert-butoxide (NaOtBu) is commonly effective. If issues persist, consider screening other bases like LHMDS or K₃PO₄.[1][2]
Solvent Aprotic solvents are standard. Action: Toluene and Dioxane are common and reliable choices for Buchwald-Hartwig amination.[2]
Temperature Keep the temperature as low as possible while still achieving a reasonable reaction rate to disfavor the de-iodination pathway. Action: Screen temperatures, starting from around 80-100 °C.

Visualizing the Chemistry

The following diagrams illustrate the key chemical pathways and a logical workflow for troubleshooting de-iodination.

G cluster_desired Desired Cross-Coupling Pathway cluster_side Undesired De-iodination Pathway ArI Ar-I + Pd(0) OxAdd Oxidative Addition (Ar-Pd(II)-I) ArI->OxAdd Trans Transmetalation (Ar-Pd(II)-R) OxAdd->Trans + R-M Deiodination Hydrodehalogenation OxAdd->Deiodination Competing Reaction RedElim Reductive Elimination Trans->RedElim Product Desired Product (Ar-R) RedElim->Product Pd0_regen Pd(0) RedElim->Pd0_regen Catalyst Regeneration Pd0_regen->ArI Byproduct Byproduct (Ar-H) Deiodination->Byproduct Hydride Hydride Source (Solvent, Base, H₂O) Hydride->Deiodination

Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.

G Start De-iodination Observed? CheckLigand Is the ligand a bulky, electron-rich biaryl phosphine (e.g., XPhos, SPhos)? Start->CheckLigand Yes ChangeLigand Action: Screen bulky ligands (XPhos, SPhos, dppf, RuPhos) CheckLigand->ChangeLigand No CheckSolvent Is the solvent aprotic (Toluene, Dioxane)? CheckLigand->CheckSolvent Yes ChangeLigand->CheckSolvent ChangeSolvent Action: Switch to Toluene or Dioxane. Avoid DMF and alcohols. CheckSolvent->ChangeSolvent No CheckBase Is the base a non-nucleophilic, inorganic salt (K₃PO₄, K₂CO₃)? CheckSolvent->CheckBase Yes ChangeSolvent->CheckBase ChangeBase Action: Screen K₃PO₄, K₂CO₃, Cs₂CO₃. CheckBase->ChangeBase No CheckTemp Is the reaction run at the lowest possible temperature? CheckBase->CheckTemp Yes ChangeBase->CheckTemp LowerTemp Action: Lower the reaction temperature (e.g., from 110°C to 80°C). CheckTemp->LowerTemp No Success Problem Solved CheckTemp->Success Yes LowerTemp->Success

Caption: Troubleshooting workflow for preventing de-iodination.

Key Experimental Protocols

General Protocol for Minimizing De-iodination in Suzuki-Miyaura Coupling

This protocol provides a robust starting point for minimizing de-iodination when using this compound.

Materials:

  • This compound (1.0 equiv)

  • Boronic acid or ester (1.2 - 1.5 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, XPhos; 1.2-2.4 mol% per Pd)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the this compound, the boronic acid/ester, and the base.

  • Inert Atmosphere: Seal the vial and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Catalyst Preparation: In a separate vial under an inert atmosphere, pre-mix the palladium source and the phosphine ligand in a small amount of the reaction solvent. Allow this mixture to stir for 5-10 minutes.

  • Reaction Initiation: Using a syringe, add the catalyst solution to the reaction vial containing the substrates and base. Then, add the remaining degassed solvent to reach the desired concentration.

  • Heating and Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 80 °C). Monitor the reaction progress by TLC or LC-MS, checking for the formation of both the desired product and the de-iodinated byproduct.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Reactions with 4-iodo-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of 4-iodo-1H-indazol-3-amine. The following frequently asked questions (FAQs) and troubleshooting guides address common issues and provide detailed solutions to optimize your reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My Buchwald-Hartwig reaction with this compound is showing low or no conversion. What are the likely causes and how can I fix it?

Low to no conversion is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Possible Causes & Suggested Solutions:

  • Inactive Catalyst: The palladium catalyst is sensitive to air and moisture. Ensure all manipulations are performed under a strictly inert atmosphere (e.g., argon or nitrogen).[1] Use freshly opened or properly stored catalyst. Consider using air- and moisture-stable pre-catalysts (e.g., G3 or G4 palladacycles) which can be activated in situ with a weak base.[2]

  • Poor Quality Reagents: Solvents and amines must be anhydrous and pure. Use freshly distilled and degassed solvents.[1] The purity of this compound should also be confirmed, as impurities can interfere with the reaction.

  • Inappropriate Ligand Selection: The choice of phosphine ligand is critical for a successful Buchwald-Hartwig reaction. For primary amines, ligands like BrettPhos are often effective.[3] For challenging substrates, screening a variety of bulky, electron-rich biarylphosphine ligands such as XPhos or RuPhos is recommended.[1][4] The additional amino group on the indazole ring might necessitate a ligand that can tolerate this functionality.

  • Suboptimal Base: The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are commonly used.[1][5] The choice of base can be solvent-dependent, and screening different bases may be necessary.[6] For substrates with sensitive functional groups, weaker bases like potassium phosphate (K₃PO₄) might be required, often in combination with higher temperatures.[5]

  • Low Reaction Temperature: Buchwald-Hartwig reactions are typically conducted at elevated temperatures, often between 80-110 °C.[4] If you are using a less reactive amine or a weaker base, increasing the temperature may be necessary to drive the reaction to completion.[4]

FAQ 2: I am observing significant formation of side products, particularly the dehalogenated indazol-3-amine. How can I minimize this?

Hydrodehalogenation, the replacement of the iodine atom with hydrogen, is a common side reaction in Buchwald-Hartwig aminations.[1]

Possible Causes & Suggested Solutions:

  • Ligand Choice: Using a less sterically hindered ligand can sometimes favor the reductive dehalogenation pathway. Switching to a bulkier ligand can promote the desired reductive elimination step to form the C-N bond.[1]

  • Reaction Temperature: Higher reaction temperatures can sometimes increase the rate of hydrodehalogenation. Lowering the reaction temperature may help to minimize this side product, though it might also slow down the desired reaction.[1]

  • Base and Amine Concentration: The relative rates of the desired amination and the undesired dehalogenation can be influenced by the concentrations of the base and the amine. Optimizing these concentrations through a design of experiments (DoE) approach could be beneficial.

FAQ 3: Could the free amino group on the this compound be interfering with the reaction?

Yes, the presence of the 3-amino group can introduce complexities.

Possible Causes & Suggested Solutions:

  • Catalyst Inhibition: The lone pair of electrons on the amino group can coordinate to the palladium center, potentially inhibiting the catalyst's activity. Using a higher catalyst loading might be necessary to overcome this inhibition.

  • N-H Activation and Dimerization: The N-H bond of the indazole ring can also participate in side reactions. While reaction at the N1 position is generally less favored, it is a possibility.[1] Protection of the N1 position of the indazole (e.g., with a BOC or SEM group) can ensure regioselectivity and prevent potential side reactions.[1]

  • Self-Coupling: Although less common, there is a possibility of self-coupling between two molecules of this compound. Careful monitoring of the reaction by LC-MS can help identify such byproducts.

Quantitative Data Summary

Optimizing a Buchwald-Hartwig reaction often involves screening various parameters. The following tables provide a starting point for reaction optimization based on literature precedents for similar substrates.

Table 1: Ligand and Base Screening for Amination of Aryl Halides

Ligand (mol%)Base (equiv)SolventTemperature (°C)Typical Yield Range (%)Reference
BrettPhos (2)LiHMDS (2.0)THF6570-95[1]
RuPhos (2)LiHMDS (2.0)THF6565-90[1]
XPhos (2)NaOtBu (2.0)Toluene10075-98[7]
dppf (3)NaOtBu (1.5)Toluene10060-85[8]

Table 2: Solvent Effects on Buchwald-Hartwig Amination

SolventPolarityGeneral ObservationsReference
TolueneNon-polarOften favored as it can help precipitate iodide salts, which can inhibit the catalyst.[3][4][9][10]
DioxanePolar aproticA common and effective solvent for many Buchwald-Hartwig reactions.[10][11]
THFPolar aproticFrequently used, especially with LiHMDS as the base.[1][1]
DMFPolar aproticCan be effective, but catalyst performance may be inversely proportional to the dielectric constant of the solvent in some cases.[11][6][11]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a general starting point and may require optimization for specific amines.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), the palladium precatalyst (e.g., BrettPhos G3, 0.02 mmol, 2 mol%), and the chosen phosphine ligand (if not using a precatalyst).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or toluene, 5 mL) via syringe.

  • Base Addition: Add the base (e.g., LiHMDS as a 1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the stirred reaction mixture.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 65-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.

  • Extraction: Extract the mixture with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[1]

Visualizations

Logical Relationship of Key Reaction Components

Buchwald_Hartwig_Components cluster_reactants Reactants cluster_catalytic_system Catalytic System ArylHalide Aryl Halide (this compound) Product Aryl Amine (Desired Product) ArylHalide->Product Amine Amine (Nucleophile) Amine->Product Catalyst Palladium Catalyst (e.g., Pd(OAc)2, Pd2(dba)3) Catalyst->Product Ligand Phosphine Ligand (e.g., XPhos, BrettPhos) Ligand->Product Base Base (e.g., NaOtBu, LiHMDS) Base->Product Solvent Solvent (e.g., Toluene, THF) Solvent->Product

Caption: Key components of the Buchwald-Hartwig amination reaction.

Troubleshooting Workflow for a Failed Reaction

Troubleshooting_Workflow Start Reaction Failed (Low/No Conversion) Check_Inert Verify Inert Atmosphere & Reagent Quality Start->Check_Inert Screen_Ligands Screen Different Phosphine Ligands Check_Inert->Screen_Ligands If still fails Success Reaction Successful Check_Inert->Success If successful Screen_Bases Screen Different Bases Screen_Ligands->Screen_Bases If still fails Screen_Ligands->Success If successful Optimize_Temp Optimize Reaction Temperature Screen_Bases->Optimize_Temp If still fails Screen_Bases->Success If successful Protect_Indazole Consider N1-Protection of Indazole Optimize_Temp->Protect_Indazole If side products persist Optimize_Temp->Success If successful Protect_Indazole->Success

Caption: A systematic workflow for troubleshooting failed Buchwald-Hartwig reactions.

References

scale-up considerations and challenges for 4-iodo-1H-indazol-3-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of 4-iodo-1H-indazol-3-amine, with a particular focus on scale-up considerations and challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the 1H-indazol-3-amine core, followed by a regioselective iodination at the C4 position. A common method for creating the indazol-3-amine core is through the cyclization of a substituted 2-aminobenzonitrile with a source of nitrogen, such as hydrazine.[1][2][3] The subsequent iodination is generally accomplished using an electrophilic iodine source.

Q2: Which iodinating agents are recommended for the synthesis of this compound?

A2: For the iodination of indazoles, molecular iodine (I₂) in the presence of a base is a frequently used reagent.[4][5] The base, such as potassium hydroxide (KOH), facilitates the electrophilic substitution onto the indazole ring.[4][5] N-Iodosuccinimide (NIS) can also be employed as an alternative iodinating agent, often under basic conditions.[5]

Q3: What are the primary challenges when scaling up the synthesis of this compound?

A3: Key scale-up challenges include:

  • Heat Management: The iodination reaction can be exothermic, and maintaining a consistent temperature profile in a large reactor can be difficult.[6]

  • Mixing Efficiency: Ensuring homogeneous mixing of reagents in large volumes is crucial for consistent reaction outcomes and to avoid localized overheating or high concentrations of reagents.[6]

  • Solid Handling: The product is often a solid, and its isolation on a large scale through filtration and drying needs to be efficient.

  • Purification: Avoiding column chromatography is often a goal in large-scale synthesis to reduce solvent waste and cost. Developing a robust crystallization method for purification is therefore critical.[2]

  • Side Reactions: The potential for over-iodination to form di-iodo species can increase with improper reagent addition or temperature control on a larger scale.[7]

Q4: How can the formation of di-iodinated byproducts be minimized?

A4: To minimize the formation of di-iodinated byproducts, it is crucial to have precise control over the stoichiometry of the iodinating agent. Using a slight excess of the 1H-indazol-3-amine starting material relative to the iodine source can favor mono-iodination.[7] Additionally, controlled, slow addition of the iodinating agent and maintaining the recommended reaction temperature are vital to prevent over-reaction.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction due to insufficient iodinating agent or suboptimal reaction conditions.[6]2. Degradation of the starting material or product.3. Poor quality of reagents.[6]1. Optimize the stoichiometry of the iodinating agent and monitor the reaction progress using TLC or HPLC.[6]2. Ensure the reaction is performed under an inert atmosphere if starting materials are air-sensitive.3. Use fresh, high-purity reagents.
Poor Yield on Scale-Up 1. Inefficient mixing in the larger reactor leading to a non-homogenous reaction mixture.[6]2. Poor temperature control, leading to side reactions.[6]3. Product loss during work-up and isolation.1. Use appropriate mechanical stirring to ensure efficient agitation.[6]2. Add reagents slowly and in a controlled manner to manage exotherms and ensure adequate cooling capacity.[6]3. Optimize the work-up procedure, for example by adjusting the pH for precipitation or choosing a more suitable extraction solvent.
Product Contaminated with Starting Material 1. Incomplete reaction.2. Inefficient purification.1. Extend the reaction time or slightly increase the amount of iodinating agent, while monitoring for the formation of di-iodinated byproducts.2. Optimize the recrystallization solvent system to ensure the starting material remains in the mother liquor.
Formation of Significant Amounts of Di-iodinated Byproduct 1. Excess of iodinating agent.2. Poor temperature control, leading to higher reactivity.3. Localized high concentration of the iodinating agent.1. Carefully control the stoichiometry of the iodinating agent. Consider using the indazole as the limiting reagent.[7]2. Maintain the recommended reaction temperature, using an ice bath if necessary during reagent addition.[6]3. Add the iodinating agent solution dropwise to the reaction mixture with vigorous stirring.[4]

Experimental Protocols

Synthesis of 1H-indazol-3-amine (Illustrative)

A common route to 3-aminoindazoles involves the cyclization of 2-fluorobenzonitrile derivatives with hydrazine.[1][3]

  • To a solution of 2-fluorobenzonitrile (1.0 eq) in a suitable solvent (e.g., ethanol), add hydrazine hydrate (2.0-3.0 eq).

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of this compound (General Procedure)

This protocol is adapted from general methods for the C-iodination of indazoles.[4][5]

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-indazol-3-amine (1.0 eq) in an anhydrous polar solvent such as N,N-dimethylformamide (DMF).

  • Reagent Addition: In a separate flask, prepare a solution of molecular iodine (I₂) (1.0-1.2 eq) in DMF.

  • Cool the solution of 1H-indazol-3-amine to 0 °C using an ice bath.

  • Slowly add a solution of a base, such as potassium hydroxide (KOH) (2.0-4.0 eq), to the cooled indazole solution.

  • To this mixture, add the iodine solution dropwise over a period of 30-60 minutes, ensuring the temperature remains at or below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Upon completion, carefully pour the reaction mixture into an ice-water mixture.

  • Quench any excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the dark color of the iodine disappears.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

Visualizations

Synthesis_Pathway Synthesis Pathway for this compound 2-Fluorobenzonitrile 2-Fluorobenzonitrile 1H-indazol-3-amine 1H-indazol-3-amine 2-Fluorobenzonitrile->1H-indazol-3-amine Hydrazine Hydrate, Reflux This compound This compound 1H-indazol-3-amine->this compound I2, KOH, DMF

Caption: Synthetic route to this compound.

Troubleshooting_Workflow Troubleshooting Low Yield on Scale-Up start Low Yield on Scale-Up check_mixing Is mixing efficient? start->check_mixing improve_mixing Improve agitation (e.g., mechanical stirrer) check_mixing->improve_mixing No check_temp Is temperature controlled? check_mixing->check_temp Yes improve_mixing->check_temp improve_temp Control reagent addition rate, ensure adequate cooling check_temp->improve_temp No check_workup Is work-up optimized? check_temp->check_workup Yes improve_temp->check_workup optimize_workup Optimize pH, solvents, and extraction check_workup->optimize_workup No end Yield Improved check_workup->end Yes optimize_workup->end

Caption: Workflow for troubleshooting low yield during scale-up.

Scale_Up_Challenges Key Scale-Up Challenges and Considerations cluster_safety cluster_control cluster_isolation Scale-Up Synthesis Scale-Up Synthesis Process_Safety Process Safety Scale-Up Synthesis->Process_Safety Reaction_Control Reaction Control Scale-Up Synthesis->Reaction_Control Product_Isolation Product Isolation & Purification Scale-Up Synthesis->Product_Isolation Thermal_Management Thermal Management Process_Safety->Thermal_Management Reagent_Handling Reagent Handling Process_Safety->Reagent_Handling Mixing_Efficiency Mixing Efficiency Reaction_Control->Mixing_Efficiency Controlled_Addition Controlled Reagent Addition Reaction_Control->Controlled_Addition Crystallization Crystallization Product_Isolation->Crystallization Filtration_Drying Filtration & Drying Product_Isolation->Filtration_Drying

Caption: Logical relationship of scale-up challenges.

References

improving the stability and storage of 4-iodo-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on improving the stability and storage of 4-iodo-1H-indazol-3-amine. The following information is compiled from safety data sheets of structurally similar compounds and general chemical principles for aryl iodides.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] Some sources for similar compounds also recommend storage under an inert atmosphere (e.g., argon or nitrogen) and protection from light.[3]

Q2: My sample of this compound has changed color (e.g., turned brownish). What could be the cause?

A2: Color change often indicates product degradation. For iodo-substituted and amino-containing aromatic compounds, this can be due to oxidation or photodecomposition. The carbon-iodine bond can be labile under photolytic (light) conditions, and the amine group can be susceptible to oxidation.[4] Exposure to air, light, and elevated temperatures can accelerate these processes.

Q3: How sensitive is this compound to air and moisture?

A3: While specific data for this compound is limited, aromatic amines and aryl iodides can be sensitive to air and moisture.[1] Oxidation of the amine group can occur in the presence of air, and moisture can facilitate certain degradation pathways. It is crucial to keep the container tightly closed to avoid moisture absorption and contamination.[1][2]

Q4: What are the potential degradation pathways for this compound?

A4: Based on the chemical structure, potential degradation pathways include:

  • Oxidation: The 3-amino group can be oxidized, which is a common degradation route for aromatic amines.[5]

  • Photodecomposition: The carbon-iodine bond is susceptible to cleavage upon exposure to light, which can lead to the formation of radical species and subsequent decomposition products.[4]

  • Deiodination: Loss of the iodine atom can occur, particularly under harsh conditions or in the presence of certain reagents.

Q5: Are there any known stabilizers for compounds like this compound?

A5: For light-sensitive compounds, especially those prone to iodide oxidation, hindered amine light stabilizers (HALS) have been shown to be effective in other applications by inhibiting the oxidation of iodide to iodine.[6][7] However, the compatibility and effectiveness of HALS with this compound would need to be experimentally verified.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Compound has darkened or changed color. Oxidation or photodecomposition.Store the compound under an inert atmosphere (argon or nitrogen) and protect it from light by using an amber vial or storing it in a dark place. For future use, handle the compound quickly and minimize exposure to ambient light and air.
Inconsistent analytical results (e.g., HPLC, NMR). Presence of degradation impurities.Purify the material before use (e.g., by recrystallization or chromatography). Check the storage conditions of the material and consider performing a stability study under your laboratory's conditions.
Poor solubility in a previously used solvent. Formation of insoluble degradation products.Confirm the identity and purity of the compound using analytical techniques. If degradation is confirmed, acquire a fresh batch of the compound and store it under the recommended conditions.

Storage Conditions Summary

Parameter Recommended Condition Reference
Temperature Cool (Some vendors specify 4°C)[1][2][8]
Atmosphere Dry, Inert (e.g., Argon, Nitrogen) recommended[3]
Light Protect from light (store in an amber vial or dark place)[3][4]
Container Tightly sealed container[1][2]
Incompatibilities Strong oxidizing agents, strong acids[1][3]

Experimental Protocols

Protocol for Stability Assessment of this compound

This protocol is a general guideline for assessing the stability of this compound under various stress conditions.

Objective: To evaluate the stability of this compound under conditions of elevated temperature, high humidity, and light exposure.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Stability chambers or ovens with controlled temperature and humidity

  • Photostability chamber with a calibrated light source

  • Amber and clear glass vials

  • Analytical balance

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Initial Analysis (Time 0):

    • Perform a complete analysis of a reference sample of this compound.

    • Record appearance (color and physical form).

    • Determine purity by HPLC, establishing a peak area percentage for the main compound.

    • Characterize the compound by other relevant techniques (e.g., NMR, Mass Spectrometry) to confirm identity.

  • Sample Preparation for Stress Studies:

    • Weigh equal amounts of the compound into several amber and clear glass vials.

    • For each condition, prepare at least three replicate samples.

  • Stress Conditions:

    • Thermal Stress: Place samples in amber vials in a stability chamber or oven at an elevated temperature (e.g., 40°C or 60°C).

    • Humidity Stress: Place samples in amber vials in a stability chamber with controlled high humidity (e.g., 75% RH).

    • Photostability: Place samples in clear glass vials in a photostability chamber and expose them to a specified light source (e.g., ICH Q1B option). Wrap a set of control samples in aluminum foil and place them in the same chamber.

  • Time Points:

    • Analyze samples at predetermined time points (e.g., 1, 2, 4, and 8 weeks).

  • Analysis at Each Time Point:

    • At each time point, remove one set of vials from each stress condition.

    • Visually inspect for any changes in appearance.

    • Prepare solutions of a known concentration and analyze by HPLC.

    • Calculate the percentage of the remaining this compound and identify any major degradation products.

  • Data Analysis:

    • Plot the percentage of this compound remaining versus time for each condition.

    • Determine the degradation rate under each stress condition.

Visualizations

Hypothetical Degradation Pathway A This compound B Oxidation (e.g., air, light) A->B D Photodecomposition (UV/Visible Light) A->D C Oxidized Products B->C E Deiodinated Products + Radical Species D->E

Caption: Hypothetical degradation pathways for this compound.

Experimental Workflow for Stability Testing Start Start: Obtain Compound T0 Time 0 Analysis (HPLC, Appearance) Start->T0 Prep Prepare Samples for Stress Conditions T0->Prep Stress Expose to Stress Conditions (Heat, Humidity, Light) Prep->Stress Timepoints Analyze at Time Points (e.g., 1, 2, 4, 8 weeks) Stress->Timepoints Analysis HPLC Purity Assay Appearance Check Timepoints->Analysis Data Data Analysis and Degradation Rate Calculation Analysis->Data End End: Stability Profile Data->End

Caption: General workflow for assessing the stability of a compound.

Troubleshooting Logic Issue Issue Encountered? (e.g., Color Change, Impurities) CheckStorage Review Storage Conditions (Temp, Light, Air Exposure) Issue->CheckStorage ImproperStorage Improper Storage CheckStorage->ImproperStorage CorrectStorage Implement Recommended Storage: - Cool, Dark, Inert Atmosphere - Tightly Sealed ImproperStorage->CorrectStorage Yes ProperStorage Proper Storage ImproperStorage->ProperStorage No Purify Purify Material (if necessary for immediate use) CorrectStorage->Purify NewBatch Consider Using a Fresh Batch Purify->NewBatch Proceed Proceed with Experiment ProperStorage->Proceed

Caption: A decision tree for troubleshooting common issues.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Iodo-1H-indazol-3-amine and 4-Bromo-1H-indazol-3-amine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate starting materials is a critical decision in the synthesis of novel drug candidates and complex organic molecules. The reactivity of haloaromatic compounds in palladium-catalyzed cross-coupling reactions is a key consideration that can significantly influence reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of 4-iodo-1H-indazol-3-amine and 4-bromo-1H-indazol-3-amine in three widely utilized cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The information presented is based on established principles of organic chemistry and supported by experimental data from analogous systems.

General Reactivity Principles: Aryl Iodides vs. Aryl Bromides

In palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide partner generally follows the order: I > Br > Cl > F. This trend is primarily attributed to the bond dissociation energies of the carbon-halogen (C-X) bond. The C-I bond is the weakest among the halogens, making the oxidative addition of the aryl iodide to the palladium(0) catalyst, the rate-determining step in many catalytic cycles, more facile. Consequently, aryl iodides typically react under milder conditions, with shorter reaction times, and often provide higher yields compared to their aryl bromide counterparts.

This enhanced reactivity of aryl iodides, such as this compound, can be advantageous in achieving desired transformations, especially with less reactive coupling partners. However, the higher cost and potential for instability of some iodo-compounds may make the corresponding bromo-derivatives, like 4-bromo-1H-indazol-3-amine, a more practical choice for large-scale synthesis, provided the reaction conditions can be optimized to achieve satisfactory results.

Comparative Data in Key Cross-Coupling Reactions

While direct side-by-side experimental data for this compound and 4-bromo-1H-indazol-3-amine under identical conditions is not extensively available in the literature, the following tables summarize the expected and observed trends in reactivity based on analogous halo-indazole systems.

Table 1: Suzuki-Miyaura Coupling

FeatureThis compound4-Bromo-1H-indazol-3-amine
Relative Reactivity HigherLower
Typical Catalyst Loading Lower (e.g., 1-3 mol%)Higher (e.g., 3-5 mol%)
Typical Temperature Room Temperature to 80 °C80 °C to 120 °C
Typical Reaction Time Shorter (e.g., 1-4 hours)Longer (e.g., 4-24 hours)
Expected Yield Generally HigherGenerally Lower to Moderate

Table 2: Buchwald-Hartwig Amination

FeatureThis compound4-Bromo-1H-indazol-3-amine
Relative Reactivity HigherLower
Ligand Choice Broader scope of applicable ligandsOften requires more specialized, electron-rich ligands
Typical Base Weaker bases may be sufficient (e.g., K₃PO₄)Stronger bases often required (e.g., NaOtBu, LHMDS)
Typical Temperature 80 °C to 110 °C100 °C to 130 °C
Expected Yield Good to ExcellentModerate to Good

Table 3: Sonogashira Coupling

FeatureThis compound4-Bromo-1H-indazol-3-amine
Relative Reactivity HigherLower
Copper Co-catalyst Often effective with or without Cu(I)Typically requires a Cu(I) co-catalyst
Typical Temperature Room Temperature to 60 °C60 °C to 100 °C
Typical Reaction Time Shorter (e.g., 0.5-3 hours)Longer (e.g., 3-12 hours)
Expected Yield HighModerate to High

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, adapted from literature procedures for halo-indazole derivatives. These protocols can serve as a starting point for the optimization of reactions with this compound and 4-bromo-1H-indazol-3-amine.

Suzuki-Miyaura Coupling Protocol

To a solution of the 4-halo-1H-indazol-3-amine (1.0 equiv.) and the corresponding boronic acid or boronic acid pinacol ester (1.2-1.5 equiv.) in a suitable solvent such as 1,4-dioxane/water (4:1) is added a base, for instance, K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.). The mixture is degassed with argon or nitrogen for 15-20 minutes. The palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.) or PdCl₂(dppf) (0.05 equiv.), is then added, and the reaction mixture is heated to the appropriate temperature (e.g., 80-100 °C) with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

In an oven-dried Schlenk tube, the 4-halo-1H-indazol-3-amine (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., XPhos or RuPhos, 0.04 equiv.), and a base such as NaOtBu or Cs₂CO₃ (1.4 equiv.) are combined. The tube is evacuated and backfilled with an inert gas (argon or nitrogen) three times. Anhydrous solvent (e.g., toluene or dioxane) is then added, and the mixture is heated to the required temperature (e.g., 100-120 °C) with vigorous stirring. The reaction is monitored by TLC or LC-MS. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Sonogashira Coupling Protocol

To a mixture of the 4-halo-1H-indazol-3-amine (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 equiv.), and a copper(I) co-catalyst like CuI (0.04 equiv.) in a degassed solvent system (e.g., THF/triethylamine 2:1) is added the terminal alkyne (1.2 equiv.). The reaction is stirred under an inert atmosphere at a suitable temperature (e.g., room temperature to 80 °C) until the starting material is consumed, as indicated by TLC or LC-MS. The reaction mixture is then filtered through Celite, and the solvent is removed in vacuo. The resulting crude product is purified by flash column chromatography.

Visualizing Reaction Workflows and Signaling Pathways

Suzuki-Miyaura Coupling Workflow

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_conditions Reaction Conditions cluster_workup Workup & Purification 4-Halo-1H-indazol-3-amine 4-Halo-1H-indazol-3-amine Reaction Mixture Reaction Mixture 4-Halo-1H-indazol-3-amine->Reaction Mixture Boronic Acid/Ester Boronic Acid/Ester Boronic Acid/Ester->Reaction Mixture Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4)->Reaction Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Mixture Solvent (e.g., Dioxane/H2O) Solvent (e.g., Dioxane/H2O) Solvent (e.g., Dioxane/H2O)->Reaction Mixture Inert Atmosphere (Ar/N2) Inert Atmosphere (Ar/N2) Inert Atmosphere (Ar/N2)->Reaction Mixture Heating (80-120 °C) Heating (80-120 °C) Heating (80-120 °C)->Reaction Mixture Extraction Extraction Purified Product Purified Product Extraction->Purified Product Chromatography Chromatography Chromatography->Purified Product Crude Product Crude Product Reaction Mixture->Crude Product Heating Crude Product->Purified Product Purification

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Workflow

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_conditions Reaction Conditions cluster_workup Workup & Purification 4-Halo-1H-indazol-3-amine 4-Halo-1H-indazol-3-amine Reaction Mixture Reaction Mixture 4-Halo-1H-indazol-3-amine->Reaction Mixture Amine Amine Amine->Reaction Mixture Pd Precatalyst (e.g., Pd2(dba)3) Pd Precatalyst (e.g., Pd2(dba)3) Pd Precatalyst (e.g., Pd2(dba)3)->Reaction Mixture Ligand (e.g., XPhos) Ligand (e.g., XPhos) Ligand (e.g., XPhos)->Reaction Mixture Base (e.g., NaOtBu) Base (e.g., NaOtBu) Base (e.g., NaOtBu)->Reaction Mixture Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Reaction Mixture Inert Atmosphere (Ar/N2) Inert Atmosphere (Ar/N2) Inert Atmosphere (Ar/N2)->Reaction Mixture Heating (100-130 °C) Heating (100-130 °C) Heating (100-130 °C)->Reaction Mixture Filtration Filtration Purified Product Purified Product Filtration->Purified Product Chromatography Chromatography Chromatography->Purified Product Crude Product Crude Product Reaction Mixture->Crude Product Heating Crude Product->Purified Product Purification

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Sonogashira Coupling Workflow

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_conditions Reaction Conditions cluster_workup Workup & Purification 4-Halo-1H-indazol-3-amine 4-Halo-1H-indazol-3-amine Reaction Mixture Reaction Mixture 4-Halo-1H-indazol-3-amine->Reaction Mixture Terminal Alkyne Terminal Alkyne Terminal Alkyne->Reaction Mixture Pd Catalyst (e.g., Pd(PPh3)2Cl2) Pd Catalyst (e.g., Pd(PPh3)2Cl2) Pd Catalyst (e.g., Pd(PPh3)2Cl2)->Reaction Mixture Cu(I) Co-catalyst (e.g., CuI) Cu(I) Co-catalyst (e.g., CuI) Cu(I) Co-catalyst (e.g., CuI)->Reaction Mixture Base/Solvent (e.g., Triethylamine) Base/Solvent (e.g., Triethylamine) Base/Solvent (e.g., Triethylamine)->Reaction Mixture Inert Atmosphere (Ar/N2) Inert Atmosphere (Ar/N2) Inert Atmosphere (Ar/N2)->Reaction Mixture RT to 80 °C RT to 80 °C RT to 80 °C->Reaction Mixture Filtration Filtration Purified Product Purified Product Filtration->Purified Product Chromatography Chromatography Chromatography->Purified Product Crude Product Crude Product Reaction Mixture->Crude Product Stirring/Heating Crude Product->Purified Product Purification

Caption: General workflow for a Sonogashira coupling reaction.

Relevance in Drug Discovery: Signaling Pathways

Indazole derivatives are prevalent in medicinal chemistry, often targeting key signaling pathways implicated in diseases such as cancer. For instance, substituted indazoles are known to act as inhibitors of protein kinases, which are crucial regulators of cell signaling. The ability to functionalize the 4-position of the 1H-indazol-3-amine scaffold through the discussed cross-coupling reactions allows for the synthesis of diverse libraries of compounds to probe structure-activity relationships (SAR) and optimize inhibitory potency and selectivity.

One such critical pathway is the PI3K/Akt/mTOR signaling cascade, which plays a central role in cell proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Cell Proliferation & Survival Cell Proliferation & Survival mTORC1->Cell Proliferation & Survival 4-Aryl-1H-indazol-3-amine Derivative 4-Aryl-1H-indazol-3-amine Derivative 4-Aryl-1H-indazol-3-amine Derivative->Akt inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a 4-aryl-1H-indazol-3-amine derivative.

Conclusion

A Comparative Guide to the Biological Activity of Kinase Inhibitors Derived from 4-iodo-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comparative analysis of the biological activity of kinase inhibitors derived from the key precursor, 4-iodo-1H-indazol-3-amine. The focus is on their inhibitory potency against various kinases, particularly those implicated in cancer, such as BCR-ABL. Experimental data is presented to offer an objective comparison with alternative inhibitors, and detailed methodologies for key experiments are provided to support further research.

I. Comparative Analysis of Inhibitory Activity

The primary focus of recent research on kinase inhibitors derived from this compound has been the development of potent pan-BCR-ABL inhibitors, including those effective against the T315I "gatekeeper" mutant, which confers resistance to imatinib. The this compound serves as a crucial starting material for the synthesis of these inhibitors. Through Sonogashira coupling, various side chains are introduced at the 4-position to enhance binding affinity and selectivity.

A notable example is the development of AKE-72 (compound 5), a diarylamide 3-aminoindazole, which has demonstrated significant potency against both wild-type BCR-ABL (BCR-ABL^WT^) and the T315I mutant.[1][2] The following tables summarize the in vitro inhibitory activities of AKE-72 and related compounds compared to the established inhibitor, ponatinib.

Table 1: In Vitro Inhibitory Activity against BCR-ABL Kinases
CompoundBCR-ABL^WT^ IC₅₀ (nM)BCR-ABL^T315I^ IC₅₀ (nM)
4a < 0.51> 300
AKE-72 (5) < 0.59
Ponatinib 0.372.0

Data sourced from a 2023 study on pan-BCR-ABL inhibitors.[1]

Table 2: Kinase Selectivity Profile of AKE-72

The selectivity of a kinase inhibitor is crucial for minimizing off-target effects. AKE-72 was screened against a panel of 18 major oncogenic kinases to assess its selectivity.

Kinase% Inhibition at 50 nM
c-Kit 83.9 - 99.3
FGFR1 83.9 - 99.3
FLT3 83.9 - 99.3
FYN 83.9 - 99.3
LCK 83.9 - 99.3
LYN 83.9 - 99.3
PDGFRβ 83.9 - 99.3
RET 83.9 - 99.3
VEGFR2 83.9 - 99.3
YES 83.9 - 99.3
c-Src 64.5 - 73
FMS 64.5 - 73

Data indicates that AKE-72 exhibits significant inhibitory activity against a range of oncogenic kinases.[1]

II. Signaling Pathways and Experimental Workflows

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the proliferation of cancer cells in chronic myeloid leukemia (CML). The diagram below illustrates the central role of BCR-ABL in CML and the point of intervention for inhibitors like AKE-72.

BCR_ABL_Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) P_Substrate Phosphorylated Substrates BCR_ABL->P_Substrate Phosphorylation ATP ATP ATP->BCR_ABL Substrate Substrate Proteins Substrate->BCR_ABL Downstream Downstream Signaling (e.g., RAS, STAT, PI3K/AKT) P_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor AKE-72 Inhibitor->BCR_ABL Inhibition

Caption: BCR-ABL signaling pathway and the inhibitory action of AKE-72.

Experimental Workflow for Kinase Inhibitor Evaluation

The evaluation of novel kinase inhibitors typically follows a structured workflow, from initial synthesis to in vitro and cell-based assays. The following diagram outlines this process.

Experimental_Workflow Start Start: 2-fluoro-6-iodobenzonitrile Synthesis_Indazole Synthesis of This compound Start->Synthesis_Indazole Sonogashira Sonogashira Coupling with Diarylamide Acetylene Synthesis_Indazole->Sonogashira Final_Compound Final Inhibitor (e.g., AKE-72) Sonogashira->Final_Compound Kinase_Assay In Vitro Kinase Assay (IC₅₀ Determination) Final_Compound->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (e.g., K-562 cells) Final_Compound->Cell_Assay Data_Analysis Data Analysis and SAR Studies Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis

Caption: General experimental workflow for the synthesis and evaluation of kinase inhibitors.

III. Experimental Protocols

Synthesis of this compound

The key precursor, this compound, is synthesized from 2-fluoro-6-iodobenzonitrile.

  • Reagents and Conditions: 2-fluoro-6-iodobenzonitrile is treated with hydrazine hydrate in n-butanol at 110°C for 2 hours.

  • Yield: This reaction typically proceeds with a high yield of approximately 99%.[1]

In Vitro Biochemical Kinase Assay (for BCR-ABL)

The inhibitory activity of the synthesized compounds against BCR-ABL^WT^ and BCR-ABL^T315I^ is determined using a biochemical assay.

  • Objective: To determine the IC₅₀ values of the test compounds.

  • Methodology: A common method is a luminescence-based kinase assay that quantifies the amount of ATP remaining in the solution following the kinase reaction.

  • Procedure:

    • The kinase, substrate, and ATP are incubated with varying concentrations of the inhibitor.

    • After the reaction, a reagent is added to stop the kinase reaction and detect the remaining ATP.

    • The luminescence signal is measured, which is inversely correlated with kinase activity.

    • IC₅₀ values are calculated from the dose-response curves.

  • Controls: Ponatinib is often used as a reference compound, and staurosporine can be used as a pan-kinase inhibitor positive control.[1]

Cell Proliferation Assay

The anti-leukemic activity of the compounds is assessed using cell-based proliferation assays.

  • Cell Line: K-562, a human chronic myeloid leukemia cell line that is positive for the BCR-ABL fusion gene, is commonly used.[1][3]

  • Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Procedure:

    • K-562 cells are seeded in 96-well plates and treated with various concentrations of the test compounds.

    • After a set incubation period (e.g., 72 hours), MTT reagent is added to each well.

    • Living cells with active metabolism convert the MTT into a purple formazan product.

    • The formazan is solubilized, and the absorbance is measured at a specific wavelength.

    • The GI₅₀ (concentration for 50% growth inhibition) is determined from the dose-response curves.[1]

IV. Conclusion

Kinase inhibitors derived from the this compound precursor, such as AKE-72, have emerged as highly potent and selective agents against clinically relevant targets like BCR-ABL and its drug-resistant mutants. The data presented in this guide highlights the promising anti-leukemic activity of these compounds. The detailed experimental protocols provide a foundation for researchers to further explore the therapeutic potential of this chemical scaffold in the development of next-generation kinase inhibitors. The modular nature of the synthesis, allowing for diverse substitutions at the 4-position of the indazole ring, offers a rich avenue for future structure-activity relationship (SAR) studies to optimize potency and selectivity.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Iodo-1H-Indazol-3-Amine Derivatives and Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1H-indazol-3-amine derivatives, with a focus on the influence of substitutions at the 4-position, including iodo analogs, on their anticancer activity. The information is intended for researchers, scientists, and drug development professionals.

While specific SAR studies on 4-iodo-1H-indazol-3-amine derivatives are limited, this guide synthesizes data from related substituted indazole analogs to infer the potential impact of the 4-iodo substitution. The 1H-indazole-3-amine scaffold is a recognized hinge-binding fragment in many kinase inhibitors, and modifications at various positions significantly modulate their biological activity.[1]

Quantitative Data Summary

The following tables summarize the in vitro anticancer and kinase inhibitory activities of various 1H-indazol-3-amine derivatives. The data is presented to highlight the impact of substitutions at different positions on the indazole ring.

Table 1: Antiproliferative Activity of 3,5-Disubstituted Indazole Derivatives

CompoundR¹ (at C5)R² (at 3-amino)A549 IC₅₀ (µM)K562 IC₅₀ (µM)PC-3 IC₅₀ (µM)Hep-G2 IC₅₀ (µM)HEK-293 IC₅₀ (µM)
5k VariesMercapto acetamide>5020.3114.333.3212.17
6o VariesPiperazine derivative15.335.1511.0910.7833.2
5-Fu (control) --10.7817.0115.6113.51-

Data extracted from a study on 3,5-disubstituted indazole derivatives, highlighting the potent activity of certain analogs against various cancer cell lines.[1][2]

Table 2: BCR-ABL Kinase Inhibitory Activity of 4-Substituted 3-Aminoindazole Derivatives

CompoundSubstitution at C4BCR-ABLWT IC₅₀ (nM)BCR-ABLT315I IC₅₀ (nM)K-562 GI₅₀ (nM)
I H4.6227< 10
5 (AKE-72) Ethynyl-benzamide< 0.59< 10
Ponatinib (control) ----

This table showcases the significant impact of a bulky ethynyl-benzamide substitution at the C4 position on the inhibition of wild-type and mutant BCR-ABL kinase.[3][4]

Table 3: Antiproliferative Activity of Indazole Derivatives with C3 and R1 Substitutions

CompoundA549 IC₅₀ (µM)4T1 IC₅₀ (µM)HepG2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HCT116 IC₅₀ (µM)
2a 4-(4-methylpiperazin-1-yl)phenyl>10>10>101.154.89
2f Pyridyl analog-0.230.800.34-
2g No substitution-----
2h Bulky substituent-----

These compounds all share an (E)-3,5-dimethoxystyryl group at the C3 position, and the data illustrates the effect of varying the R1 substituent.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to aid in the replication and validation of the presented findings.

1. Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][6]

  • Cell Culture: Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) and a normal human embryonic kidney cell line (HEK-293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][7]

  • Treatment: Cells are seeded in 96-well plates and incubated. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).[2]

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[7]

2. Apoptosis and Cell Cycle Analysis

  • Apoptosis Detection: To quantify apoptosis, cells are treated with the test compounds and then stained with Annexin V-FITC and Propidium Iodide (PI). The stained cells are analyzed by flow cytometry. The different quadrants in the flow cytometry plot represent live, early apoptotic, late apoptotic, and necrotic cells.[2][7]

  • Western Blotting for Apoptosis-Related Proteins: The expression levels of apoptosis-related proteins, such as Bax and Bcl-2, are determined by Western blotting. GAPDH is often used as a loading control.[7]

  • Cell Cycle Analysis: Cells are treated with the compounds, fixed, and stained with PI. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7]

3. Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases (e.g., BCR-ABL) is determined using in vitro kinase assays.

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.

  • Procedure: The kinase, substrate, ATP, and the test compound are incubated together. The amount of phosphorylated substrate is then quantified, often using methods like ELISA or radiometric assays.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits kinase activity by 50%, is determined from the dose-inhibition curves.

Visualizations

General Synthetic Scheme for 1H-Indazole-3-Amine Derivatives

G A Substituted 2-Fluorobenzonitrile B Substituted 1H-Indazol-3-amine A->B Hydrazine Hydrate C Suzuki Coupling (at C5) B->C Boronic Acid/ Ester, Pd Catalyst D Substituted 3-Amino-5-aryl-1H-indazole C->D E Amide Coupling or Other Modifications (at 3-amino) D->E F Final Derivative E->F G A Compound Synthesis and Purification B In vitro Antiproliferative Screening (MTT Assay) against Cancer Cell Lines A->B C Determination of IC50 Values B->C D Lead Compound Selection C->D E Mechanism of Action Studies D->E F Apoptosis Assays (Flow Cytometry, Western Blot) E->F G Cell Cycle Analysis E->G H Kinase Inhibition Assays E->H G p53 p53 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest MDM2 MDM2 MDM2->p53 Inhibitor Indazole Derivative (e.g., 6o) Inhibitor->MDM2 Inhibition

References

The Strategic Advantage of 4-iodo-1H-indazol-3-amine in Kinase Inhibitor Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of key intermediates is a critical decision that significantly impacts the efficiency, yield, and overall success of a synthetic campaign. In the landscape of kinase inhibitor development, the indazole scaffold is a privileged structure, and its functionalization is paramount. This guide provides a comprehensive validation of 4-iodo-1H-indazol-3-amine as a key intermediate, offering a comparative analysis against other halogenated indazole derivatives and supported by experimental data from the literature.

The strategic placement of a halogen at the 4-position of the 1H-indazol-3-amine core offers a versatile handle for introducing molecular diversity through various cross-coupling reactions. Among the halogens, iodine stands out for its superior reactivity in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are instrumental in the synthesis of complex kinase inhibitors like Axitinib and other developmental drugs. This guide will delve into the synthesis of this compound and compare its utility against other relevant intermediates.

Performance Comparison of Halogenated 1H-Indazol-3-amine Intermediates

IntermediateStarting MaterialSynthetic Yield (%)Purity (%)Key AdvantagesKey DisadvantagesReference
This compound 2-fluoro-6-iodobenzonitrile99%>98% (commercially available)High reactivity in cross-coupling reactions, enabling milder reaction conditions and broader substrate scope.Higher cost of starting materials and reagents.[1]
6-bromo-1H-indazol-3-amine 5-bromo-2-fluorobenzonitrile88%Not specified in detailLower cost of brominating agents compared to iodinating agents.Lower reactivity than the iodo-analogue, potentially requiring harsher reaction conditions for cross-coupling.[2]
7-bromo-4-chloro-1H-indazol-3-amine 2,6-dichlorobenzonitrile38-45% (overall)95-96% (qNMR)Inexpensive starting material. Allows for sequential and site-selective functionalization.Multi-step synthesis with moderate overall yield. The presence of two different halogens can lead to selectivity challenges.[3]
6-bromo-3-iodo-1H-indazole 6-bromo-1H-indazole71.2%Not specified in detailProvides two distinct reactive sites for stepwise functionalization.The synthesis introduces an additional halogenation step.[4]

Experimental Protocols

Detailed methodologies for the synthesis of these key intermediates are crucial for reproducibility and process optimization.

Synthesis of this compound[1]

This protocol describes the synthesis from 2-fluoro-6-iodobenzonitrile.

Materials:

  • 2-fluoro-6-iodobenzonitrile

  • Hydrazine hydrate

  • n-Butanol

Procedure:

  • A mixture of 2-fluoro-6-iodobenzonitrile and hydrazine hydrate in n-butanol is heated to 110 °C.

  • The reaction is stirred at this temperature for 2 hours.

  • Upon completion, the reaction mixture is cooled, and the product is isolated.

  • This method has been reported to yield this compound in 99% yield.

Synthesis of 6-bromo-1H-indazol-3-amine[2]

This protocol outlines the synthesis starting from 5-bromo-2-fluorobenzonitrile.

Materials:

  • 5-bromo-2-fluorobenzonitrile

  • Hydrazine hydrate (80%)

Procedure:

  • 5-bromo-2-fluorobenzonitrile is refluxed with 80% hydrazine hydrate.

  • The reaction is reported to be complete within 20 minutes.

  • The product, 5-bromo-1H-indazol-3-amine, is obtained with a high yield of 88%.

Mandatory Visualizations

To further elucidate the synthetic pathways and logical relationships, the following diagrams are provided.

G cluster_synthesis Synthesis of Halogenated Indazole Intermediates 2-fluoro-6-iodobenzonitrile 2-fluoro-6-iodobenzonitrile This compound This compound 2-fluoro-6-iodobenzonitrile->this compound Hydrazine hydrate, n-BuOH, 110°C, 2h (99% yield) 5-bromo-2-fluorobenzonitrile 5-bromo-2-fluorobenzonitrile 6-bromo-1H-indazol-3-amine 6-bromo-1H-indazol-3-amine 5-bromo-2-fluorobenzonitrile->6-bromo-1H-indazol-3-amine Hydrazine hydrate (80%), reflux, 20min (88% yield) G cluster_workflow General Experimental Workflow for Suzuki Coupling start Start step1 Combine indazole, boronic acid, base, and solvent start->step1 step2 Degas reaction mixture step1->step2 step3 Add Palladium catalyst step2->step3 step4 Heat and stir step3->step4 step5 Monitor reaction progress (TLC/LC-MS) step4->step5 step6 Work-up and extraction step5->step6 step7 Purification (Column Chromatography) step6->step7 end Final Product step7->end G cluster_pathway Role in Kinase Inhibitor Synthesis Intermediate This compound (or other halogenated analogue) Coupling Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) Intermediate->Coupling Core Functionalized Indazole Core Coupling->Core Partner Coupling Partner (e.g., Arylboronic acid) Partner->Coupling FurtherSteps Further Synthetic Steps Core->FurtherSteps API Active Pharmaceutical Ingredient (Kinase Inhibitor) FurtherSteps->API

References

A Comparative Analysis of Kinase Inhibitor Scaffolds: Indazole vs. Other Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors has been a pivotal advancement. At the heart of these inhibitors lies a core heterocyclic scaffold that dictates the molecule's binding affinity, selectivity, and overall pharmacological profile. Among the myriad of scaffolds explored, the indazole ring system has emerged as a "privileged" structure, forming the foundation of numerous FDA-approved drugs. This guide provides an objective, data-driven comparison of the indazole scaffold against other prominent heterocycles—namely quinazoline, pyrimidine, and quinoline—in the context of kinase inhibition.

Core Structural Distinctions

Indazole, quinazoline, pyrimidine, and quinoline are all nitrogen-containing heterocyclic ring systems that serve as effective scaffolds for kinase inhibitors by mimicking the adenine region of ATP, thus competing for the ATP-binding site on the kinase. Their structural nuances, however, lead to distinct physicochemical properties and three-dimensional conformations, which in turn influence their interaction with the kinase active site.

Indazole: A bicyclic aromatic heterocycle with a fused benzene and pyrazole ring. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its rigid structure, allows for potent and selective interactions with the kinase hinge region.

Quinazoline: A bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring. It is a well-established scaffold in many approved kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR).

Pyrimidine: A six-membered aromatic ring with two nitrogen atoms. It is a smaller, more flexible scaffold found in pioneering kinase inhibitors like Imatinib.

Quinoline: A bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring. It offers a different arrangement of nitrogen atoms compared to quinazoline, influencing its hydrogen bonding potential.

Quantitative Performance Data: A Comparative Overview

The following tables summarize the in vitro potency (IC50) of exemplary kinase inhibitors featuring indazole, quinazoline, pyrimidine, and quinoline scaffolds against their respective primary kinase targets. It is important to note that these values are compiled from various studies and are intended for comparative illustration rather than a direct head-to-head endorsement, as experimental conditions can vary.

Table 1: Indazole-Based Kinase Inhibitors
InhibitorPrimary Kinase Target(s)IC50 (nM)Cell Line/Assay Context
Axitinib VEGFR1, VEGFR2, VEGFR30.1, 0.2, 0.1-0.3Cell-free / Endothelial Cells[1]
PDGFRβ, c-Kit1.6, 1.7Endothelial Cells[1]
Pazopanib VEGFR1, VEGFR2, VEGFR310, 30, 47Cell-free[1]
PDGFRα, PDGFRβ, c-Kit71, 84, 74-140Not Specified / Cell-free[1]
CHMFL-ABL-121 BCR-ABL (T315I mutant)0.2Not Specified[2]
Table 2: Quinazoline-Based Kinase Inhibitors
InhibitorPrimary Kinase Target(s)IC50 (nM)Cell Line/Assay Context
Gefitinib EGFR3.22 - 38.9Cell-free / A549, H1975 cells[3]
Erlotinib EGFR33.25Not Specified[4]
Compound 7i EGFR17.32Not Specified[4]
Table 3: Pyrimidine-Based Kinase Inhibitors
InhibitorPrimary Kinase Target(s)IC50 (nM)Cell Line/Assay Context
Imatinib BCR-ABL (wild-type)~200-600Ba/F3-p210 cells[5]
Nilotinib BCR-ABL (wild-type)~20-45Ba/F3-p210 cells[5]
Dasatinib BCR-ABL (wild-type)~1-9Ba/F3-p210 cells[5]
Table 4: Quinoline-Based Kinase Inhibitors
InhibitorPrimary Kinase Target(s)IC50 (nM)Cell Line/Assay Context
Cabozantinib c-Met40Not Specified[6]
Compound 27 c-Met19Not Specified[6]
Compound 38 PI3K, mTOR720, 2620Not Specified[6]

Experimental Protocols

The determination of a kinase inhibitor's potency and its effect on cell proliferation are fundamental to its preclinical evaluation. Below are detailed, representative protocols for an in vitro kinase inhibition assay and a cell proliferation assay.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant purified protein kinase

  • Specific peptide substrate

  • ATP

  • Test compound (e.g., indazole derivative)

  • Kinase reaction buffer (e.g., HEPES, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well or 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction Setup: In each well of the assay plate, add the kinase, the specific peptide substrate, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

  • Luminescence Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition (relative to the positive control) against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of a kinase inhibitor on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (e.g., indazole derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear tissue culture plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.[3][7][8][9][10]

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[7][9]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[7][9]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by these kinase inhibitors and a generalized workflow for their evaluation.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg pY1175 PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Indazole Indazole Inhibitor (e.g., Axitinib) Indazole->VEGFR

Caption: VEGFR signaling pathway and the point of inhibition by indazole-based inhibitors.

G cluster_0 Cytoplasm cluster_1 Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Increased Proliferation, Inhibited Apoptosis ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pyrimidine Pyrimidine Inhibitor (e.g., Imatinib) Pyrimidine->BCR_ABL

Caption: Simplified BCR-ABL signaling pathway targeted by pyrimidine-based inhibitors.

G cluster_0 Mitosis AuroraA Aurora A Kinase Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Kinase Cytokinesis Cytokinesis AuroraB->Cytokinesis Quinazoline Quinazoline Inhibitor Quinazoline->AuroraA Quinazoline->AuroraB

Caption: Role of Aurora kinases in mitosis and their inhibition.

G Compound Test Compound (Indazole or other heterocycle) KinaseAssay In Vitro Kinase Assay Compound->KinaseAssay CellAssay Cell-Based Proliferation Assay Compound->CellAssay IC50_biochem Biochemical IC50 KinaseAssay->IC50_biochem IC50_cell Cellular IC50 CellAssay->IC50_cell Analysis Comparative Analysis IC50_biochem->Analysis IC50_cell->Analysis

Caption: General experimental workflow for comparative analysis of kinase inhibitors.

Conclusion

The indazole scaffold has proven to be a highly versatile and effective core for the development of potent and selective kinase inhibitors, as evidenced by the success of drugs like Axitinib and Pazopanib. Its unique structural features allow for robust interactions within the ATP-binding pocket of various kinases. While direct, comprehensive comparisons with other heterocyclic scaffolds such as quinazoline, pyrimidine, and quinoline are not always readily available in a head-to-head format, the existing data suggests that the choice of scaffold is highly dependent on the specific kinase target and the desired selectivity profile. Quinazolines have shown particular success in targeting EGFR, while pyrimidines formed the basis of the groundbreaking BCR-ABL inhibitor, Imatinib. The continued exploration of these and other novel heterocyclic scaffolds will undoubtedly lead to the development of next-generation kinase inhibitors with improved efficacy and reduced side effects.

References

Unveiling the Potential of 4-Iodo-1H-Indazol-3-Amine Derivatives as Potent Kinase Inhibitors: An In Vitro and In Vivo Efficacy Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the in vitro and in vivo efficacy of novel compounds synthesized from 4-iodo-1H-indazol-3-amine. This analysis focuses on their potential as BCR-ABL inhibitors, crucial in the treatment of Chronic Myeloid Leukemia (CML), and offers a comparative perspective against established therapeutic alternatives.

A recent study has brought to light a series of promising diarylamide 3-aminoindazole compounds, synthesized from the key precursor this compound.[1][2] These compounds, particularly AKE-72, have demonstrated remarkable potency against the wild-type BCR-ABL kinase and its clinically significant T315I mutant, a common source of resistance to first-line CML treatments.[1][2]

In Vitro Efficacy: A Leap in Potency

The synthesized compounds, including 4a, 4b, and AKE-72, have shown significant inhibitory activity against both the wild-type BCR-ABL (BCR-ABL^WT^) and the imatinib-resistant T315I mutant. Notably, AKE-72, which features a (4-ethylpiperazin-1-yl)methyl moiety, exhibited exceptional potency with IC50 values of less than 0.5 nM against BCR-ABL^WT^ and 9 nM against the T315I mutant.[1][2] This represents a significant improvement over previously reported compounds.[3]

Furthermore, these novel derivatives have demonstrated potent anti-leukemic activity. In in vitro studies using the K-562 human chronic myeloid leukemia cell line, AKE-72 displayed a GI50 (50% growth inhibition) of less than 10 nM and a TGI (total growth inhibition) of 154 nM.[1][2]

Comparative In Vitro Efficacy of BCR-ABL Kinase Inhibitors
CompoundTargetIC50 (nM)K-562 Cell Line GI50 (nM)K-562 Cell Line TGI (nM)K-562 Cell Line LC50 (µM)
AKE-72 BCR-ABL^WT^< 0.5[1][2]< 10[1][2]154[1]> 10
BCR-ABL^T315I^9[1][2]
Compound 4a BCR-ABL^WT^< 0.5[1]< 10[1]243[1]> 10
BCR-ABL^T315I^13[1]
Compound 4b BCR-ABL^WT^1.8[1]< 10[1]185[1]> 10
BCR-ABL^T315I^32[1]
Ponatinib BCR-ABL^WT^0.3 - 0.5[4]---
BCR-ABL^T315I^2.0[4]
Imatinib BCR-ABL^WT^----
Nilotinib BCR-ABL^WT^----

Note: Direct comparative in vivo data for AKE-72, 4a, and 4b in K-562 xenograft models is not publicly available. The in vivo data for comparator drugs is provided for context.

In Vivo Efficacy: Projections and a Call for Further Research

While comprehensive in vivo data for the novel compounds derived from this compound is not yet available in published literature, the potent in vitro activity of AKE-72 and its analogs strongly suggests their potential for significant anti-tumor efficacy in animal models.

For comparison, established BCR-ABL inhibitors have demonstrated efficacy in K-562 xenograft models. Ponatinib, at a daily oral dose of 5 mg/kg or greater, has been shown to lead to tumor regression.[4] Similarly, both imatinib and nilotinib have been proven effective in reducing the growth of human eosinophil leukemia cells in xenograft models.[5][6] These studies typically involve the subcutaneous injection of K-562 cells into immunocompromised mice, with tumor growth monitored over time following drug administration.[7][8][9]

The development of robust in vivo data for AKE-72 and related compounds is a critical next step in validating their therapeutic potential.

Experimental Protocols

BCR-ABL Kinase Assay (In Vitro)

This assay quantifies the inhibitory activity of compounds against the BCR-ABL kinase.

  • Reaction Setup: The kinase reaction is performed in a buffer containing Tris-HCl, MgCl2, and DTT.

  • Components: The reaction mixture includes the recombinant BCR-ABL enzyme (either wild-type or T315I mutant), a substrate (such as a GST fusion protein), ATP, and the test compound at various concentrations.

  • Incubation: The mixture is incubated at 30°C for 1 hour to allow for phosphorylation of the substrate.

  • Detection: The level of phosphorylation is determined using methods such as Western blotting with an anti-phosphotyrosine antibody or through a luminescent assay like the ADP-Glo™ Kinase Assay, which measures ADP formation.[10][11]

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.

K-562 Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of compounds on the proliferation of K-562 leukemia cells.

  • Cell Seeding: K-562 cells are seeded in 96-well plates at a density of approximately 5x10^4 cells/well and incubated overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[12][13][14][15][16]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50, TGI, and LC50 values are determined.

Signaling Pathways and Experimental Workflows

The BCR-ABL oncoprotein activates multiple downstream signaling pathways that drive the proliferation and survival of CML cells.[17][18][19][20][21] Understanding these pathways is crucial for the rational design of targeted inhibitors.

BCR_ABL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL GRB2/SOS GRB2/SOS BCR-ABL->GRB2/SOS PI3K PI3K BCR-ABL->PI3K JAK JAK BCR-ABL->JAK RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Survival STAT5 STAT5 STAT5->Survival JAK->STAT5

Caption: Simplified BCR-ABL signaling pathways leading to cell proliferation and survival.

The experimental workflow for assessing the efficacy of these novel compounds follows a logical progression from synthesis to in vitro and in vivo evaluation.

Experimental_Workflow Start Start: This compound Synthesis Synthesis of Novel Compounds (e.g., AKE-72) Start->Synthesis In_Vitro_Screening In Vitro Screening Synthesis->In_Vitro_Screening BCR_ABL_Assay BCR-ABL Kinase Assay (WT & T315I) In_Vitro_Screening->BCR_ABL_Assay Cell_Proliferation_Assay Cell Proliferation Assay (K-562 cells) In_Vitro_Screening->Cell_Proliferation_Assay In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Model) In_Vitro_Screening->In_Vivo_Studies Lead Compound Selection Data_Analysis Comparative Data Analysis BCR_ABL_Assay->Data_Analysis Cell_Proliferation_Assay->Data_Analysis In_Vivo_Studies->Data_Analysis End Conclusion: Efficacy Assessment Data_Analysis->End

Caption: Experimental workflow for assessing the efficacy of this compound derivatives.

References

A Comparative Cost-Effectiveness Analysis of 4-iodo- vs. 4-bromo-1H-indazol-3-amine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and development, the selection of starting materials is a critical decision that significantly impacts the overall cost and efficiency of a synthetic route. For the synthesis of complex molecules based on the privileged 1H-indazol-3-amine scaffold, the choice between halogenated precursors, specifically 4-iodo- and 4-bromo-1H-indazol-3-amine, is a key consideration. This guide provides a comprehensive cost-effectiveness analysis of these two building blocks, supported by available chemical pricing and experimental data from the literature, to aid researchers in making informed decisions.

Executive Summary

The selection between 4-iodo- and 4-bromo-1H-indazol-3-amine for use in synthesis, particularly in palladium-catalyzed cross-coupling reactions, presents a trade-off between reactivity and cost. While the iodo- derivative generally offers higher reactivity, leading to potentially faster reactions and higher yields, the bromo- analog is often more readily available and cost-effective. This analysis suggests that for large-scale synthesis where cost is a primary driver, 4-bromo-1H-indazol-3-amine may be the more prudent choice. Conversely, for complex syntheses where maximizing yield and minimizing reaction time is critical, the higher reactivity of 4-iodo-1H-indazol-3-amine could justify its potentially higher cost.

Cost Analysis

A direct price comparison for this compound and 4-bromo-1H-indazol-3-amine is challenging due to variations in supplier pricing and availability. However, based on currently available data for closely related isomers, a general cost trend can be established. As of late 2025, 6-bromo-1H-indazol-3-amine is commercially available from suppliers with pricing in the range of $24 per gram for small quantities.[1] Pricing for this compound is typically available upon request, which often indicates a higher cost and less common stock.[2][3]

Table 1: Illustrative Cost Comparison of Halogenated 1H-Indazol-3-amines

CompoundSupplier ExamplePrice (per gram)
6-bromo-1H-indazol-3-amine*Matrix Scientific~$24.00[1]
This compoundVariousPrice on Request[2][3]

Note: The price for 6-bromo-1H-indazol-3-amine is used as a proxy for 4-bromo-1H-indazol-3-amine due to the limited public pricing data for the 4-bromo isomer. It is assumed that their costs are comparable.

This pricing structure suggests that the bromo- derivative is likely the more cost-effective starting material on a per-gram basis.

Performance Comparison in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The reactivity of the aryl halide is a critical factor in the efficiency of this reaction. It is a well-established principle that the order of reactivity for halogens in the oxidative addition step of the Suzuki coupling is I > Br > Cl.[4] This is due to the weaker carbon-iodine bond compared to the carbon-bromine bond, which facilitates the initial oxidative addition of the palladium catalyst.[5]

This enhanced reactivity of iodo-arenes can translate to several practical advantages in the laboratory, including:

  • Milder Reaction Conditions: Reactions can often be carried out at lower temperatures.

  • Shorter Reaction Times: Increased reactivity can lead to faster conversion of starting materials to products.

  • Higher Yields: More efficient coupling can result in a greater yield of the desired product.[5]

Table 2: Representative Experimental Data for Suzuki-Miyaura Coupling of Halogenated Indazoles

Parameter7-bromo-4-substituted-1H-indazole Derivative[6]3-iodo-1H-indazole Derivative (General Protocol)[7]
Aryl Halide N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide3-iodo-1H-indazole
Boronic Acid (4-methoxyphenyl)boronic acidAryl boronic acids
Catalyst Pd(PPh₃)₄ (10 mol%)PdCl₂(dppf) or similar (e.g., 5 mol%)
Base Cs₂CO₃K₂CO₃ or other suitable base
Solvent Dioxane/EtOH/H₂ODioxane/Water or similar
Temperature 140 °CTypically 80-100 °C
Time 4 hours2-12 hours (substrate dependent)
Yield 70%Generally good to excellent yields reported

Disclaimer: The experimental conditions and substrates in Table 2 are not identical and are presented for illustrative purposes to highlight general trends in reactivity.

The data suggests that while both bromo- and iodo-indazoles are effective substrates in Suzuki-Miyaura coupling, the iodo- derivatives may allow for the use of milder conditions and potentially achieve high yields. The higher reactivity of the iodo-compound could be particularly advantageous when working with sensitive functional groups or complex molecular architectures.

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol for a Bromo-Indazole Derivative

This protocol is adapted from the synthesis of C7-arylated 4-substituted 1H-indazoles.[6]

  • To a reaction vessel, add the N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide (1.0 equiv.), the arylboronic acid (1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Add a degassed solvent mixture of dioxane, ethanol, and water (e.g., 3:1.5:0.5).

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equiv.), under the inert atmosphere.

  • Heat the mixture to 140 °C and stir for 4 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired arylated indazole.

General Suzuki-Miyaura Coupling Protocol for a 3-Iodo-Indazole Derivative

This is a general protocol based on established methodologies for the Suzuki coupling of 3-iodo-indazoles.[7]

  • In a flask, combine the 3-iodo-1H-indazole (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 3.0 equiv.).

  • Add a suitable solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1).

  • Degas the mixture by bubbling with an inert gas for 20-30 minutes.

  • Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.05 equiv.), under the inert atmosphere.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the pure 3-aryl-1H-indazole product.

Visualization of the Cost-Effectiveness Analysis

CostEffectivenessAnalysis cluster_cost Cost Analysis cluster_performance Performance Analysis cluster_recommendation Recommendation Cost_Iodo Cost of this compound (Generally Higher) Decision Decision Point: Which to Choose? Cost_Iodo->Decision Cost_Bromo Cost of 4-bromo-1H-indazol-3-amine (Generally Lower) Cost_Bromo->Decision Reactivity_Iodo Higher Reactivity (Weaker C-I Bond) Conditions_Iodo Milder Conditions (Lower Temp, Shorter Time) Reactivity_Iodo->Conditions_Iodo Reactivity_Bromo Lower Reactivity (Stronger C-Br Bond) Conditions_Bromo Harsher Conditions (Higher Temp, Longer Time) Reactivity_Bromo->Conditions_Bromo Yield_Iodo Potentially Higher Yield Conditions_Iodo->Yield_Iodo Yield_Bromo Potentially Lower Yield Conditions_Bromo->Yield_Bromo Yield_Iodo->Decision Yield_Bromo->Decision Rec_Iodo Choose this compound for: - Maximizing yield - Short reaction times - Sensitive substrates Decision->Rec_Iodo Performance is Priority Rec_Bromo Choose 4-bromo-1H-indazol-3-amine for: - Cost-sensitive projects - Large-scale synthesis - Readily available starting material Decision->Rec_Bromo Cost is Priority

Caption: Logical workflow for the cost-effectiveness analysis of 4-iodo- vs. 4-bromo-1H-indazol-3-amine.

Conclusion

The choice between 4-iodo- and 4-bromo-1H-indazol-3-amine is a nuanced decision that depends on the specific priorities of a research project or drug development campaign. The higher reactivity of the iodo- derivative offers tangible synthetic advantages that can be crucial for the successful and efficient synthesis of complex target molecules. However, the likely lower cost and greater availability of the bromo- analog make it an attractive option for large-scale production and projects where budget is a primary constraint. By carefully weighing the factors of cost, reactivity, and the specific demands of the synthetic route, researchers can select the optimal halogenated indazole to achieve their scientific and economic goals.

References

A Comparative Mechanistic Guide to Palladium-Catalyzed Cross-Coupling Reactions of 4-Iodo-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of the Reactivity and Mechanistic Nuances of 4-Iodo-1H-indazol-3-amine in Key C-C and C-N Bond-Forming Reactions.

This guide offers a comparative overview of the mechanistic studies and reactivity of this compound in three pivotal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. The indazole scaffold is a privileged motif in medicinal chemistry, and understanding the reactivity of its halogenated derivatives is crucial for the efficient synthesis of novel therapeutic agents. While direct, comprehensive mechanistic studies on this compound are not extensively documented, this guide synthesizes available data on its reactivity and that of analogous iodo-indazole isomers and related heterocycles to provide valuable insights for reaction design and optimization.

General Reactivity Trends of Iodo-Indazoles

The reactivity of iodo-indazoles in palladium-catalyzed cross-coupling reactions is primarily governed by the position of the iodine atom on the indazole ring, which influences the electronic and steric environment of the C-I bond. The generally accepted order of reactivity for aryl halides in these reactions is I > Br > Cl, a trend attributed to the decreasing bond dissociation energy of the carbon-halogen bond. This facilitates the rate-determining oxidative addition step in the catalytic cycle.

For iodo-indazoles, the C3 position is often considered the most reactive due to its electron-deficient nature, which promotes the initial oxidative addition to the palladium(0) catalyst. However, the overall reaction outcome is a nuanced interplay of the specific isomer, the nature of the coupling partners, the choice of catalyst and ligands, and the reaction conditions. For certain coupling reactions, protection of the indazole nitrogen (N1) can be crucial to prevent side reactions and catalyst deactivation, thereby improving yields.[1]

Comparative Performance in Cross-Coupling Reactions

To provide a clear benchmark, the following tables summarize the performance of this compound in comparison to other iodo-indazole isomers in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. It is important to note that the data is compiled from various sources with differing reaction conditions and should not be used for direct quantitative comparison of reactivity without considering these variations. Data for some iodo-indazole isomers is inferred from closely related substrates due to a lack of direct literature precedent.[1]

Table 1: Suzuki-Miyaura Coupling of Iodo-Indazoles
Iodo-indazole IsomerBoronic Acid/EsterCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10012Data not available
3-Iodo-1H-indazolePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001285
3-Iodo-6-methyl-4-nitro-1H-indazolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O120 (µW)0.67High
5-Iodo-1H-indazole4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O801278
6-Iodo-1H-indazole3-Fluorophenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O901692
7-Iodo-1H-indazole4-Tolylboronic acidPd₂(dba)₃/SPhosK₃PO₄Toluene/H₂O100295

Yields are for the coupled product and conditions are representative examples from the literature.

Table 2: Heck Reaction of Iodo-Indazoles
Iodo-indazole IsomerAlkeneCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Methyl acrylatePd(OAc)₂/PPh₃Et₃NDMF10012Data not available
3-Iodo-6-nitro-1-(THP)-1H-indazole2-Vinyl pyridinePd(OAc)₂/P(o-tol)₃DIPEADMF12024Good
6-Iodo-1H-indazolen-Butyl acrylatePd(OAc)₂/PPh₃Et₃NDMF1101875

Data on Heck reactions of iodo-indazoles is less common in the literature compared to Suzuki-Miyaura couplings.[1]

Table 3: Buchwald-Hartwig Amination of Iodo-Indazoles
Iodo-indazole IsomerAmineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compound MorpholinePd₂(dba)₃/XantphosCs₂CO₃Dioxane10018Data not available
3-Iodo-1H-indazoleMorpholinePd₂(dba)₃/XantphosCs₂CO₃Dioxane10018High[1]
4-Iodo-1-tritylpyrazole*AnilinePd(dba)₂/P(t-Bu)₃NaOt-BuToluene100-Good[1]

*Data for 4-iodopyrazole is included as a related heterocyclic analogue to provide insight due to the scarcity of data on 4-iodo-indazole.[1]

Mechanistic Pathways and Visualizations

The palladium-catalyzed cross-coupling reactions of this compound are presumed to follow the well-established catalytic cycles for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The following diagrams, generated using the DOT language, illustrate these general mechanistic pathways.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Reaction_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Alkene Complex Alkene Complex Ar-Pd(II)-I(L2)->Alkene Complex Alkene Coordination Sigma-Alkyl Pd Complex Sigma-Alkyl Pd Complex Alkene Complex->Sigma-Alkyl Pd Complex Migratory Insertion Alkene Product Alkene Product Sigma-Alkyl Pd Complex->Alkene Product H-Pd(II)-I(L2) H-Pd(II)-I(L2) Sigma-Alkyl Pd Complex->H-Pd(II)-I(L2) Beta-Hydride Elimination H-Pd(II)-I(L2)->Pd(0)L2 Reductive Elimination (Base)

Caption: General catalytic cycle for the Heck cross-coupling reaction.

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Amine Complex Amine Complex Ar-Pd(II)-I(L2)->Amine Complex Amine Coordination Amido Complex Amido Complex Amine Complex->Amido Complex Deprotonation (Base) Amido Complex->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Amido Complex->Ar-NR'R'' Reductive Elimination

Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocols

Detailed methodologies are essential for reproducibility and adaptation. The following are representative protocols for the synthesis of a key iodo-indazole intermediate and a general procedure for its use in a Suzuki-Miyaura coupling reaction.

Synthesis of 3-Iodo-1H-indazoles

A common method for the synthesis of 3-iodo-1H-indazoles involves the direct iodination of the corresponding 1H-indazole.

  • Procedure: To a solution of the starting 1H-indazole (1.0 equiv.) in DMF, potassium hydroxide (2.0-3.0 equiv.) is added. A solution of iodine (1.5-2.0 equiv.) in DMF is then added dropwise. The reaction mixture is stirred at room temperature for several hours. Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate and the product is isolated by filtration or extraction.[2]

General Protocol for Suzuki-Miyaura Coupling of an Iodo-indazole

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an iodo-indazole with a boronic acid.

  • Materials:

    • Iodo-indazole (1.0 equiv.)

    • Boronic acid (1.2-1.5 equiv.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)

    • Solvent (e.g., Dioxane/Water mixture, typically 4:1)

  • Procedure:

    • To a reaction vessel, add the iodo-indazole, boronic acid, and base.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

    • Add the degassed solvent system.

    • Add the palladium catalyst under the inert atmosphere.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[3]

Experimental_Workflow cluster_synthesis Synthesis of Iodo-indazole cluster_coupling Cross-Coupling Reaction Indazole Indazole Iodination Iodination Indazole->Iodination I₂, KOH, DMF Purification_Syn Purification_Syn Iodination->Purification_Syn Quench, Filter/Extract Iodo-indazole Iodo-indazole Purification_Syn->Iodo-indazole Reaction_Setup Reaction_Setup Iodo-indazole->Reaction_Setup Coupling Partner, Catalyst, Base, Solvent Reaction Reaction Reaction_Setup->Reaction Heat under Inert Atm. Workup Workup Reaction->Workup Quench, Extract Purification_Coup Purification_Coup Workup->Purification_Coup Column Chromatography Final_Product Final_Product Purification_Coup->Final_Product

References

Evaluating the Selectivity Profile of Kinase Inhibitors from 4-iodo-1H-indazol-3-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of kinase inhibitors derived from the 4-iodo-1H-indazol-3-amine scaffold, with a focus on the potent pan-BCR-ABL inhibitor, AKE-72. The selectivity and potency of AKE-72 are evaluated against established BCR-ABL inhibitors, offering researchers and drug development professionals a comprehensive resource supported by experimental data.

Introduction to this compound Based Kinase Inhibitors

The 1H-indazole-3-amine structure is a recognized hinge-binding fragment crucial for the activity of several kinase inhibitors.[1] Modifications on this scaffold have led to the development of potent inhibitors targeting various kinases. A notable example is AKE-72 (also referred to as compound 5), a diarylamide 3-aminoindazole, which has demonstrated significant efficacy as a pan-BCR-ABL inhibitor, including activity against the challenging T315I "gatekeeper" mutation that confers resistance to many first and second-generation tyrosine kinase inhibitors (TKIs).[2][3][4][5] BCR-ABL is a constitutively active tyrosine kinase that is the primary driver of chronic myeloid leukemia (CML).[1][6]

This guide compares the selectivity profile of AKE-72 with other well-established BCR-ABL TKIs, namely Ponatinib, Dasatinib, Nilotinib, and Bosutinib.

Data Presentation: Comparative Inhibitory Potency

The following tables summarize the inhibitory potency (IC50) of AKE-72 and alternative inhibitors against BCR-ABL and a panel of other kinases. Lower IC50 values indicate greater potency.

Table 1: Inhibitory Potency (IC50, nM) against BCR-ABL and Clinically Relevant Mutants

Kinase TargetAKE-72 (nM)Ponatinib (nM)Dasatinib (nM)Nilotinib (nM)Bosutinib (nM)
BCR-ABL (Wild-Type) < 0.5[4]0.37[7][8]~1-8[9]~13-45[9]<10[10]
BCR-ABL (T315I Mutant) 9[4]2.0[8]>60 (insensitive)[11]>500 (insensitive)[11]Ineffective[9]
BCR-ABL (E255V Mutant) 2.1[5]0.5[8]1.1[11]118[12]12[5]
BCR-ABL (F317L Mutant) 1.3[5]0.4[8]0.5[11]20[12]12[5]
BCR-ABL (M351T Mutant) 1.2[5]0.4[8]0.6[11]22[12]20[5]

Table 2: Selectivity Profile Against a Panel of Off-Target Kinases

The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and associated toxicities. The data below, compiled from various sources, provides a snapshot of the off-target inhibition profiles. Direct comparison is challenging due to variations in assayed kinase panels and experimental conditions across studies.

Kinase TargetAKE-72 (% inh. @ 50 nM)[2]Ponatinib (IC50, nM)[7]Dasatinib (IC50, nM)[13][14]Nilotinib (IC50, nM)[15]Bosutinib (IC50, nM)[10]
SRC 64.5-0.5[14]-<10
c-KIT 99.38-20<30[14]108[15]>1000
PDGFRβ 98.6-<30[14]Potent Inhibitor[15]>1000
VEGFR2 98.9----
FGFR1 99.1----
FLT3 99.20.3-2---
LCK 99.3---<10
LYN 98.8---<10

Note: Data for AKE-72 is presented as percentage inhibition at a 50 nM concentration.[2] A comprehensive IC50 panel for AKE-72 against a broad range of kinases is not publicly available. Dasatinib is a known multi-target inhibitor of BCR-ABL and Src family kinases.[1][13] Nilotinib is noted to have high specificity with DDR1 identified as a major additional target.[1][16] Bosutinib is a dual Src/Abl inhibitor.[10][17]

Experimental Protocols

A detailed methodology for determining the kinase inhibitory profile is essential for the accurate interpretation and comparison of data. Below is a representative protocol for an in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay (Competitive Binding)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase using a competitive binding assay format, such as the LanthaScreen™ Eu Kinase Binding Assay.[18][19]

Objective: To quantify the affinity (IC50) of a test compound by measuring its ability to displace a fluorescently labeled tracer from the kinase's ATP-binding site.

Materials:

  • Purified recombinant kinase

  • Europium (Eu)-labeled anti-tag antibody specific to the kinase

  • Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive inhibitor scaffold)

  • Test compound (e.g., AKE-72) and reference inhibitors (e.g., Ponatinib)

  • Kinase assay buffer (e.g., HEPES, MgCl2, EGTA, and Brij-35)

  • 384-well assay plates

  • Staurosporine (as a positive control/competitor)

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

  • Compound Preparation: a. Prepare a stock solution of the test compound in 100% DMSO. b. Perform a serial dilution of the test compound in DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution). c. Further dilute this series in the kinase assay buffer to achieve the desired final assay concentrations.

  • Assay Setup: a. Add the diluted test compound solutions to triplicate wells of a 384-well plate. b. Include control wells: "no inhibitor" (DMSO vehicle only) for maximum FRET signal and "high concentration competitor" (e.g., staurosporine) for background signal.[18] c. Prepare a kinase/antibody solution by mixing the purified kinase and the Eu-labeled antibody in the kinase assay buffer. Add this solution to all wells. d. Prepare a tracer solution at the desired concentration in the kinase assay buffer. Add this solution to all wells to initiate the binding reaction.

  • Incubation: a. Gently mix the contents of the plate. b. Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[18]

  • Data Acquisition: a. Read the plate using a TR-FRET-capable plate reader. b. Excite the Europium donor fluorophore and measure the emission from both the donor (e.g., at 615 nm) and the Alexa Fluor™ 647 acceptor fluorophore (e.g., at 665 nm).

  • Data Analysis: a. Calculate the emission ratio by dividing the acceptor emission signal by the donor emission signal. b. Normalize the data by setting the "no inhibitor" control as 100% and the "high concentration competitor" control as 0%. c. Plot the normalized response against the logarithm of the test compound concentration. d. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[20] The inhibition constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation if the Kd of the tracer is known.[20]

Mandatory Visualization

BCR-ABL Signaling Pathway

The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that activates multiple downstream signaling pathways, leading to increased cell proliferation and survival, and is the hallmark of Chronic Myeloid Leukemia.[6][21][22] Understanding this pathway is critical for contextualizing the mechanism of action of inhibitors like AKE-72.

BCR_ABL_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS Activates GAB2 GAB2 BCR_ABL->GAB2 Activates STAT5 STAT5 BCR_ABL->STAT5 Activates RAS RAS GRB2_SOS->RAS Activates PI3K PI3K GAB2->PI3K Activates RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation Gene Transcription (Cell Proliferation) STAT5->Proliferation Survival Inhibition of Apoptosis (Cell Survival) STAT5->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation mTOR mTOR AKT->mTOR BAD BAD (Pro-apoptotic) AKT->BAD Inhibits mTOR->Proliferation mTOR->Survival AKE72 AKE-72 (Inhibitor) AKE72->BCR_ABL Inhibits

Caption: Simplified BCR-ABL signaling pathway and the point of inhibition by AKE-72.

Experimental Workflow: Kinase Inhibitor Profiling

The following diagram illustrates a typical workflow for evaluating the selectivity profile of a novel kinase inhibitor.

Kinase_Inhibitor_Workflow cluster_discovery Compound Synthesis & Initial Screening cluster_profiling Selectivity Profiling cluster_validation Cellular & In Vivo Validation start Synthesize this compound Derivative (e.g., AKE-72) primary_screen Primary Screen (e.g., against BCR-ABL WT & T315I) start->primary_screen panel_screen Broad Kinase Panel Screen (e.g., >100 kinases) primary_screen->panel_screen Potent Hits ic50_determination IC50 Determination for Hits panel_screen->ic50_determination cell_assays Cell-based Assays (e.g., K-562, Ba/F3 proliferation) ic50_determination->cell_assays Selective Compounds animal_models In Vivo Efficacy Models (e.g., CML mouse model) cell_assays->animal_models end end animal_models->end Promising Candidate

Caption: Workflow for the evaluation of a novel kinase inhibitor from discovery to validation.

References

A Comparative Guide to the Application of 4-iodo-1H-indazol-3-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the pivotal role of 4-iodo-1H-indazol-3-amine as a key intermediate in the synthesis of novel therapeutic agents. Its unique chemical structure serves as a versatile scaffold for developing potent inhibitors of various signaling pathways implicated in cancer and other diseases. This document summarizes key research, compares the efficacy of its derivatives, and provides standardized experimental protocols to support ongoing and future research endeavors.

I. Citation Analysis of Key Papers Utilizing this compound

While a formal bibliometric analysis is beyond the scope of this guide, the following table highlights key publications that demonstrate the significance of this compound in the development of anti-cancer agents. These papers have been selected based on their contribution to the synthesis and biological evaluation of novel indazole derivatives.

Publication FocusKey FindingsTherapeutic Target(s)Representative Compound(s)
Synthesis and evaluation of indazole derivatives as anti-cancer agents Development of potent growth inhibitors against several cancer cell lines.[1]Kinase signaling pathwaysCompound 2f with IC50 values ranging from 0.23–1.15 µM[1]
Design and synthesis of 1H-indazole-3-amine derivatives with antitumor activity Identification of compounds with promising inhibitory effects against chronic myeloid leukemia and selectivity for cancer cells over normal cells.[2][3][4]Bcl2 family members, p53/MDM2 pathwayCompound 6o with an IC50 of 5.15 µM against K562 cells[2][3][4]
Discovery of a potent Pan-BCR-ABL inhibitor Use of a 3-aminoindazole scaffold to develop a potent inhibitor of the T315I mutant of BCR-ABL, a common mechanism of resistance in chronic myeloid leukemia.[5]BCR-ABL (including T315I mutant)AKE-72 with IC50 values of < 0.5 nM against BCR-ABLWT and 9 nM against BCR-ABLT315I[5]
Linifanib (ABT-869) Development This compound is a key intermediate in the synthesis of Linifanib, a potent inhibitor of receptor tyrosine kinases.[6]VEGF and FGF receptor tyrosine kinasesLinifanib (ABT-869)

II. Performance Comparison of this compound Derivatives

The true utility of this compound is demonstrated through the biological activity of its derivatives. The following table compares the in vitro anti-proliferative activity of various derivatives against a panel of human cancer cell lines.

DerivativeTarget Cell LineIC50 (µM)Key Structural Features
Compound 2f [1]4T1 (Breast Cancer)0.23 - 1.15Indazole derivative
Compound 6o [2][3][4]K562 (Chronic Myeloid Leukemia)5.151H-indazole-3-amine derivative
Compound 5k [3]Hep-G2 (Hepatoma)3.32Mercapto acetamide-derived
AKE-72 [5]K-562 (Chronic Myeloid Leukemia)< 0.01Diarylamide 3-aminoindazole
5-Fluorouracil (Control) [3]VariousVariesStandard chemotherapy agent

III. Experimental Protocols

The following are generalized protocols for the synthesis of this compound and its subsequent derivatization, as well as a standard biological assay for evaluating anti-cancer activity.

A. Synthesis of this compound [6]

This protocol involves the iodination of 1H-indazol-3-amine.

  • Dissolution : Dissolve 1H-indazol-3-amine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Addition of Base : Add a base, for instance, potassium hydroxide (KOH) (2 equivalents), to the solution.

  • Iodination : Slowly add a solution of iodine (I2) (1.5 equivalents) in DMF to the mixture.

  • Reaction : Stir the reaction mixture at room temperature for approximately 3 hours.

  • Work-up : Pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na2S2O4) and potassium carbonate (K2CO3) to precipitate the product.

  • Isolation : Filter the precipitate and dry to obtain this compound as a solid.

B. Suzuki Coupling for Derivatization [3]

This protocol describes a common method for derivatizing this compound.

  • Reactant Mixture : In a reaction vessel, combine this compound (1 equivalent), a desired boronic acid ester (1.2 equivalents), and a palladium catalyst (e.g., Pd(dppf)Cl2).

  • Solvent and Base : Add a solvent system, such as 1,4-dioxane and water (1:1), and a base like cesium carbonate (Cs2CO3).

  • Reaction Conditions : Heat the mixture under a nitrogen atmosphere at 90°C for the required time.

  • Monitoring : Monitor the reaction progress using thin-layer chromatography (TLC).

  • Purification : Upon completion, cool the reaction mixture and purify using column chromatography to isolate the desired derivative.

C. MTT Assay for Anti-Proliferative Activity [2][3][4]

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding : Seed cancer cells (e.g., A549, K562, PC-3, or Hep-G2) in a 96-well plate and incubate for 24 hours.[4]

  • Compound Treatment : Treat the cells with various concentrations of the synthesized indazole derivatives for 48 hours.[4]

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization : Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

IV. Visualizations

Diagram 1: Synthesis Workflow of an Indazole-based Kinase Inhibitor

G cluster_0 Synthesis of this compound cluster_1 Derivatization via Suzuki Coupling cluster_2 Final Product Synthesis A 1H-indazol-3-amine B Iodination (I2, KOH, DMF) A->B Step 1 C This compound B->C Step 2 E Suzuki Coupling (Pd Catalyst) C->E D Boronic Acid Ester D->E F Advanced Intermediate E->F G Further Modifications F->G Step 3 H Kinase Inhibitor (e.g., Linifanib) G->H Final Step

Caption: Synthetic pathway from 1H-indazol-3-amine to a kinase inhibitor.

Diagram 2: Simplified BCR-ABL Signaling Pathway and Inhibition

G cluster_pathway BCR-ABL Signaling Pathway in CML cluster_inhibition Mechanism of Inhibition BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Downstream Substrates BCR_ABL->Substrate Phosphorylation Proliferation Cell Proliferation and Survival Substrate->Proliferation Apoptosis Inhibition of Apoptosis Substrate->Apoptosis Inhibitor Indazole-based Inhibitor (e.g., AKE-72) Inhibitor->BCR_ABL Inhibits Kinase Activity

Caption: Inhibition of the BCR-ABL pathway by indazole derivatives.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4-iodo-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 4-iodo-1H-indazol-3-amine, a compound that requires careful handling due to its potential hazards.

Hazard Profile and Safety Precautions

Based on available safety data, this compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Due to these hazards, it is imperative to handle this compound and its waste with strict adherence to safety protocols.

Personal Protective Equipment (PPE): Before beginning any disposal-related activities, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical splash goggles that meet ANSI Z87.1 or equivalent standards.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. Gloves should be inspected before use and replaced immediately if contaminated.

  • Body Protection: A flame-resistant laboratory coat with a full front closure, along with full-length pants and closed-toe shoes to ensure no skin is exposed.

  • Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) is necessary when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust.[2]

Quantitative Hazard Data Summary

The following table summarizes the key hazard classifications for this compound and structurally similar compounds.

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

This data is based on available Safety Data Sheets and information for structurally related compounds and should be used as a guideline. Always consult the specific SDS for the material in use.

Experimental Protocol for Waste Segregation and Disposal

Proper segregation is a critical first step to prevent dangerous chemical reactions and to ensure compliant disposal.[3] On-site treatment, such as neutralization or drain disposal, is not a suitable option for this chemical.[3]

Step 1: Waste Collection and Segregation

  • Designate a Waste Container: Use a dedicated, clearly labeled waste container for "Halogenated Organic Solids."[3] The container must be constructed of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[3]

  • Solid Waste:

    • Collect waste this compound in its solid form.

    • Any disposable items that have come into direct contact with the chemical, such as contaminated gloves, weigh boats, and paper towels, should also be placed in this dedicated hazardous waste container.[2]

  • Liquid Waste:

    • Unused solutions or reaction mixtures containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container designated for "Halogenated Organic Liquids."

  • Prohibited Mixing: Do not mix this compound with other waste streams, particularly:[3]

    • Non-halogenated organic waste

    • Acids or bases

    • Oxidizing agents

    • Aqueous waste

Step 2: Container Labeling and Storage

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The full chemical name: "this compound"

    • The approximate percentage or quantity of the chemical waste.

    • The date the container was first used for waste accumulation.

    • Any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory. Ensure it is stored away from incompatible materials. The container must remain closed except when adding waste.[4]

Step 3: Final Disposal Procedure

  • Contact EHS: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3] Do not attempt to dispose of this chemical through standard trash or sewer systems.[5][6]

  • Empty Containers: To dispose of the original, empty chemical container, thoroughly empty all contents. The first rinse with a suitable solvent must be collected and disposed of as hazardous waste.[4] After triple rinsing and air-drying, and once all labels are defaced or removed, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.[6]

Disposal Workflow Diagram

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_final Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle Compound in a Certified Chemical Fume Hood A->B C Solid Waste Generated (e.g., residual solid, contaminated gloves, weigh boats) B->C D Liquid Waste Generated (e.g., unused solutions) B->D E Collect in 'Halogenated Organic Solids' container C->E F Collect in 'Halogenated Organic Liquids' container D->F G Securely Seal and Label Waste Container E->G F->G H Store in Designated Satellite Accumulation Area G->H I Arrange for Pickup by Institutional EHS or Licensed Contractor H->I

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for Handling 4-iodo-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-iodo-1H-indazol-3-amine (CAS No. 599191-73-8).[1][2] The following procedures are based on established safety protocols for handling solid, halogenated organic compounds and data from structurally similar molecules.

Hazard Identification and Risk Assessment:

Personal Protective Equipment (PPE):

The consistent and correct use of appropriate personal protective equipment is the primary line of defense against chemical exposure.[6][7][8]

PPE Category Item Specification Rationale
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles meeting EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles.[9][10]Protects eyes and face from splashes and airborne particles.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Gloves must be inspected before use and replaced immediately if contaminated.[8][9]Prevents skin contact with the chemical.
Body Protection Laboratory CoatA fully-buttoned, long-sleeved lab coat is required. For larger quantities, an impervious apron is recommended.[6][11]Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved RespiratorAn N95 or higher-rated respirator is necessary when handling the solid compound outside of a certified chemical fume hood or if dust is generated.[6][11]Prevents inhalation of harmful dust particles.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Certification prep2 Assemble All Equipment prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Use Disposable Weigh Boat handle1->handle2 handle3 Transfer Solid Carefully handle2->handle3 handle4 Prepare Solution by Adding Solid to Solvent Slowly handle3->handle4 post1 Decontaminate Surfaces and Equipment handle4->post1 post2 Segregate and Label Waste post1->post2 post3 Remove and Dispose of PPE Correctly post2->post3

Workflow for handling this compound.

Detailed Steps:

  • Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement.[11]

    • Put on all required PPE as specified in the table above.

  • Handling the Compound:

    • When weighing the solid, use a disposable weigh boat and handle it with care to prevent dust generation.[11]

    • If transferring the solid, use a spatula and ensure it is decontaminated after use.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.[11]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly segregate and dispose of all contaminated materials as outlined in the disposal plan.

    • Wash hands thoroughly after handling the substance.

Disposal Plan: Waste Management

Improper disposal of this compound and its associated waste can pose a risk to human health and the environment. As a halogenated organic compound, it requires specific disposal procedures.[12][13][14]

cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_disposal Final Disposal solid1 Collect Contaminated PPE and Materials solid2 Place in Labeled Hazardous Waste Bag solid1->solid2 disposal1 Arrange for Pickup by Certified Hazardous Waste Disposal Service solid2->disposal1 liquid1 Collect Unused Solutions and Reaction Mixtures liquid2 Store in a Sealed, Labeled 'Halogenated Organic Waste' Container liquid1->liquid2 liquid2->disposal1 disposal2 Follow Institutional and Local Regulations disposal1->disposal2

Disposal workflow for this compound waste.

Disposal Procedures:

  • Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be collected in a dedicated, labeled hazardous waste bag within the fume hood.[11]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[12][14] Do not mix with non-halogenated waste.[12][15]

  • Container Disposal: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as halogenated liquid waste.

  • Final Disposal: All waste must be disposed of through a certified hazardous waste disposal service, following all institutional and local regulations.[3][4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.